Bis(1,3-Dichloroisopropyl) Ether
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-(1,3-dichloropropan-2-yloxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl4O/c7-1-5(2-8)11-6(3-9)4-10/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDIZIDCORWBJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)OC(CCl)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208161 | |
| Record name | 2,2'-Oxybis(1,3-dichloropropane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59440-89-0 | |
| Record name | Bis(1,3-dichloroisopropyl ether) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59440-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Oxybis(1,3-dichloropropane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059440890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Oxybis(1,3-dichloropropane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-oxybis[1,3-dichloropropane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"Bis(1,3-Dichloroisopropyl) Ether" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(1,3-dichloroisopropyl) ether, with the CAS number 59440-89-0, is a chlorinated ether that presents a unique molecular architecture of significant interest in various scientific domains.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a theoretical synthesis pathway, and potential applications, with a particular focus on its relevance to researchers in organic synthesis and drug discovery. The document aims to serve as a foundational technical resource, consolidating available data and providing expert insights into the handling, reactivity, and utility of this compound.
Chemical Identity and Structure
This compound, systematically named 1,3-dichloro-2-[2-chloro-1-(chloromethyl)ethoxy]propane, is a poly-chlorinated organic compound.[2] Its structure features a central ether linkage connecting two 1,3-dichloroisopropyl groups.
Molecular Formula: C₆H₁₀Cl₄O[1][2][3]
Molecular Weight: 239.96 g/mol [1][2]
CAS Number: 59440-89-0[1][2][3]
Synonyms:
The structural arrangement of four chlorine atoms imparts specific chemical characteristics to the molecule, influencing its reactivity, solubility, and potential biological activity.
Diagram 1: 2D Chemical Structure of this compound
A 2D representation of the this compound molecule.
Physicochemical Properties
| Property | Value | Source |
| Appearance | Pale Yellow to Pale Brown Oil | [1][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [1][5] |
| Water Solubility | Data not available | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Storage Temperature | 2-8°C, protected from air and light | [1] |
Note on Data Gaps: The lack of publicly available experimental data for properties such as boiling point, melting point, and density for CAS 59440-89-0 highlights an area for further empirical investigation. Researchers working with this compound are advised to perform their own characterizations.
Synthesis and Reactivity
Proposed Synthesis: Williamson Ether Synthesis
A plausible and widely applicable method for the synthesis of ethers is the Williamson ether synthesis.[6][7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, a potential route would involve the reaction of 1,3-dichloro-2-propanol with a suitable electrophile or a self-condensation under specific conditions.
Conceptual Reaction Scheme:
2 x (ClCH₂)₂CHOH + Base → (ClCH₂)₂CHO⁻Na⁺ + H₂O (ClCH₂)₂CHO⁻Na⁺ + (ClCH₂)₂CH-X → [(ClCH₂)₂CH]₂O + NaX (where X is a leaving group)
A more direct approach could involve the acid-catalyzed dehydration of 1,3-dichloro-2-propanol. However, this method can be prone to side reactions and may require careful optimization of reaction conditions.
Diagram 2: Proposed Williamson Ether Synthesis Route
A conceptual workflow for the synthesis of this compound.
Reactivity Profile
The reactivity of this compound is dictated by the presence of the ether linkage and the four chloro-substituents.
-
Ether Linkage: Ethers are generally unreactive but can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI.[9][10]
-
Chlorine Atoms: The electron-withdrawing nature of the chlorine atoms will influence the electron density around the ether oxygen and the reactivity of the adjacent carbon atoms. These chlorine atoms can potentially undergo nucleophilic substitution reactions, although this would likely require harsh conditions.
Potential Applications and Areas of Research
While specific, well-documented applications for this compound are limited in readily available literature, its structure suggests several areas of potential utility for researchers.
Intermediate in Organic Synthesis
The presence of multiple reactive sites (ether linkage and chloro-groups) makes this compound a potential precursor for the synthesis of more complex molecules. It could be used to introduce the 1,3-dichloroisopropyl moiety into other structures. Chlorinated compounds are significant in medicinal chemistry and can be key components in the synthesis of pharmaceuticals.[6]
Potential in Medicinal Chemistry
One source suggests that this compound may have applications in medicine as a nucleophile and an electrophile, and that it could inhibit the production of formaldehyde by reacting with the terminal sulfonate group of an enzyme.[3] This claim, while intriguing, requires further validation through peer-reviewed research. If substantiated, it could open avenues for its investigation in drug development, particularly in areas where formaldehyde metabolism is a target.
Environmental Contaminant Research
This compound has been identified as a contaminant in wastewater, likely as a byproduct of chlorohydrin synthesis.[1][5] This makes it a relevant standard for environmental analysis and for studies on the fate and transport of chlorinated pollutants.
Safety and Toxicology
Due to the limited specific toxicological data for this compound (CAS 59440-89-0), a cautious approach to handling is imperative. General information for chlorinated ethers and data for the precursor, 1,3-dichloro-2-propanol, suggest potential hazards.
-
Irritation: Assumed to be an irritant to the skin, eyes, and respiratory tract.
-
Toxicity: The precursor, 1,3-dichloro-2-propanol, is toxic by inhalation and ingestion and is harmful if absorbed through the skin.[11]
-
Handling: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound is a compound with a well-defined structure but with significant gaps in the publicly available data regarding its physical properties, spectroscopic characterization, and specific applications. This guide has synthesized the available information to provide a foundational understanding for researchers. The potential for this molecule as a synthetic intermediate and the unverified claims of its medicinal applications suggest that further investigation is warranted. Empirical determination of its physical constants, detailed spectroscopic analysis, and exploration of its reactivity and biological activity will be crucial steps in unlocking the full potential of this intriguing chlorinated ether.
References
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Coompo Research Chemicals. This compound | 59440-89-0. [Link]
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National Center for Biotechnology Information. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]
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INCHEM. 1,3-DICHLORO-2-PROPANOL (JECFA Food Additives Series 48). [Link]
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Edubirdie. Williamson Ether Synthesis. [Link]
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Wikipedia. Williamson ether synthesis. [Link]
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ChemTalk. Williamson Ether Synthesis. [Link]
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University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]
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PubChem. 1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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PubChem. 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane. [Link]
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Coompo Research Chemicals. This compound | 59440-89-0. [Link]
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OEHHA. 1,3-Dichloro-2-Propanol. [Link]
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NICNAS. 2-Propanol, 1,3-dichloro-: Human health tier II assessment. [Link]
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OEHHA. Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol. [Link]
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"Bis(1,3-Dichloroisopropyl) Ether" CAS number 59440-89-0
An In-depth Technical Guide to Bis(1,3-Dichloroisopropyl) Ether (CAS 59440-89-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 59440-89-0) is a chlorinated organic compound whose technical profile is frequently obscured by its more studied isomer, bis(2-chloro-1-methylethyl) ether (CAS No. 108-60-1). This guide provides a detailed examination of this compound, establishing its distinct chemical identity and summarizing its known properties and applications. Primarily recognized as a byproduct of industrial chlorohydrin synthesis, its main application to date is as an analytical reference standard for monitoring environmental contaminants.[1][2] While speculative claims regarding its biological activity exist, they remain largely unsubstantiated by primary literature, presenting an open field for future investigation. This document offers a comprehensive overview of its physicochemical properties, likely synthetic origins, safety protocols, and robust analytical methodologies, while carefully delineating the extensive data gaps in its toxicological and pharmacological profiles.
Introduction: Navigating the Isomeric Landscape of Dichlorinated Isopropyl Ethers
The Challenge of Isomer Specificity
Defining this compound (CAS 59440-89-0)
The subject of this guide is specifically this compound, identified by the Chemical Abstracts Service (CAS) number 59440-89-0. Its structure consists of an ether linkage connecting two 1,3-dichloroisopropyl groups. The IUPAC name is 1,3-dichloro-2-[2-chloro-1-(chloromethyl)ethoxy]propane.[3] This precise arrangement dictates its chemical behavior and defines its identity.
The Critical Distinction: Bis(2-chloro-1-methylethyl) ether (CAS 108-60-1)
A significant portion of the available literature and safety data for "dichloroisopropyl ether" refers to the isomer Bis(2-chloro-1-methylethyl) ether, CAS 108-60-1.[4][5][6] This compound has a different substitution pattern, with chlorine atoms at the 2-position of the isopropyl groups. It is crucial for researchers to recognize that toxicological, environmental, and reactivity data for CAS 108-60-1 cannot be directly extrapolated to CAS 59440-89-0.
Diagram: Structural Isomers of Dichlorinated Isopropyl Ether
Caption: Structural comparison of the two key dichlorinated isopropyl ether isomers.
Physicochemical Profile of this compound
The fundamental properties of a compound are critical for designing experiments, developing analytical methods, and ensuring safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 59440-89-0 | [3][7] |
| Molecular Formula | C₆H₁₀Cl₄O | [3][8] |
| Molecular Weight | 239.96 g/mol | [1][3] |
| IUPAC Name | 1,3-dichloro-2-[2-chloro-1-(chloromethyl)ethoxy]propane | [3] |
| Synonyms | 2,2'-Oxybis[1,3-dichloro-propane] | [1] |
| Physical State | Liquid; Pale Yellow to Pale Brown Oil | [1][7] |
| SMILES | ClCC(CCl)OC(CCl)CCl | [3] |
| InChI | InChI=1S/C6H10Cl4O/c7-1-5(2-8)11-6(3-9)4-10/h5-6H,1-4H2 | [3] |
Solubility and Stability Profile
-
Solubility: As a chlorinated hydrocarbon, it is expected to have low solubility in water and good solubility in organic solvents such as chloroform, dichloromethane, and DMSO.[1]
-
Storage and Stability: For long-term integrity, the compound should be stored at temperatures between 2-8°C, protected from air and light.[1][2] Some suppliers recommend colder storage at <-15°C in a well-sealed container.[8] Like other ethers, it may have the potential to form explosive peroxides upon prolonged exposure to air and light, a property noted for its isomer.[4][9]
Synthesis and Industrial Provenance
Formation as a Byproduct in Chlorohydrin Processes
This compound is not typically synthesized as a primary product. Instead, it is known to be a byproduct in industrial processes that utilize chlorohydrin chemistry, such as the production of propylene oxide and propylene glycol.[1] In these processes, propylene is reacted with chlorine and water, and subsequent reactions can lead to the formation of various chlorinated side products, including this ether. Its presence in industrial wastewater streams makes it a relevant compound for environmental monitoring.[1]
Diagram: Plausible Formation Pathway```dot
Caption: A logical workflow for systematically validating speculative biological activity.
Toxicological and Safety Assessment
Safety Data Sheet (SDS) Synopsis
The available safety data indicates that this compound should be handled with care, as is prudent for any chlorinated solvent. [7]* Hazards: May cause skin, eye, and respiratory irritation.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.
The Data Gap: Lack of Specific Toxicological Studies
Contextual Data from Isomer Bis(2-chloro-1-methylethyl) ether
The isomer (CAS 108-60-1) has undergone more extensive toxicological evaluation. Studies have shown that it can cause toxicity primarily in the liver, kidneys, and lungs. [10]It is also noted as a skin, eye, and respiratory tract irritant. [5][6]Causality and Caveat: While the different chlorine positions will alter metabolic pathways and reactivity, this data suggests that the general class of dichlorinated isopropyl ethers has the potential for significant organ toxicity. This information should serve as a cautionary note for researchers handling CAS 59440-89-0, reinforcing the need for stringent safety protocols. It is not a substitute for specific data.
Handling and Storage Protocols for Researchers
-
Acquisition: Procure from a reputable supplier that provides a certificate of analysis and a safety data sheet. [3][7]2. Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from light and incompatible materials like strong oxidizing agents. [1][4]3. Handling: All manipulations should be performed in a certified chemical fume hood. Use chemically resistant gloves (e.g., nitrile or neoprene) and safety goggles.
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations.
Methodologies for Detection and Analysis
Rationale for Method Selection (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for the detection and quantification of this compound.
-
Rationale: The compound is semi-volatile and thermally stable enough to be vaporized in a GC inlet without decomposition. Its chlorinated nature provides a distinct isotopic pattern in the mass spectrometer, aiding in positive identification and differentiation from co-eluting matrix components. The methodology for its isomer is well-established using GC-MS. [11]
Detailed Step-by-Step Protocol for Quantification in Wastewater
This protocol provides a self-validating system for the reliable quantification of the target analyte in a complex aqueous matrix.
-
Sample Preparation (Liquid-Liquid Extraction)
-
Collect 1 L of wastewater in a clean glass container.
-
Spike the sample with a known concentration of an internal standard (e.g., a deuterated analog or a structurally similar compound not expected in the sample, like 1,3-dibromobenzene). This is crucial for validating extraction efficiency and correcting for instrumental variability.
-
Transfer the sample to a 2 L separatory funnel.
-
Add 60 mL of a suitable extraction solvent (e.g., Dichloromethane).
-
Seal the funnel and shake vigorously for 2 minutes, periodically venting pressure.
-
Allow the layers to separate. Drain the lower organic layer into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of solvent, combining the organic extracts.
-
Dry the combined extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
-
-
Instrumental Analysis (GC-MS)
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. (This gradient ensures separation from other volatile and semi-volatile compounds).
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z or use Selected Ion Monitoring (SIM) for higher sensitivity, targeting the molecular ion and key fragment ions.
-
-
Data Interpretation and Validation
-
Identification: Confirm the analyte's presence by matching its retention time and mass spectrum to that of a certified reference standard.
-
Quantification: Create a multi-point calibration curve using the reference standard. Calculate the concentration in the unknown sample based on the ratio of the analyte peak area to the internal standard peak area.
-
Quality Control: The recovery of the internal standard should fall within an acceptable range (e.g., 70-130%) to validate the extraction process for that specific sample.
-
Diagram: Analytical Workflow for Environmental Sample Analysis
Caption: A comprehensive workflow from sample collection to final validated result.
Conclusion and Future Research Directions
This compound (CAS 59440-89-0) is a distinct chemical entity whose primary established role is as an analytical standard for environmental and industrial quality control. The pervasive confusion with its isomer, CAS 108-60-1, highlights the critical importance of CAS-specific data in scientific research.
The most significant finding of this technical review is the profound lack of empirical data for this compound. The speculative claims of its biological activity, while tantalizing, are currently unsupported and must be approached with scientific skepticism. This data vacuum presents clear and compelling directions for future research:
-
Comprehensive Toxicology: There is an urgent need for systematic toxicological studies, including cytotoxicity, genotoxicity, and acute/chronic toxicity assays, to establish a reliable safety profile.
-
Validation of Biological Activity: The hypotheses regarding formaldehyde inhibition and enzymatic interaction should be rigorously tested using the types of in vitro and cell-based assays outlined in this guide.
-
Metabolic Studies: Investigating the metabolic fate of this compound in liver microsomes or in vivo models would provide insight into its potential for bioaccumulation and the formation of toxic metabolites.
For researchers and drug development professionals, this compound represents an unexplored corner of chemical space. While its current utility is limited, a thorough investigation of its properties could uncover novel applications or previously unrecognized hazards.
References
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Toxic Screening Level Justification for Dichloroisopropyl ether (CAS 108-60-1) - New York State Department of Health. (URL: [Link])
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This compound | 59440-89-0 - Coompo Research Chemicals. (URL: [Link])
-
ICSC 0435 - DICHLOROISOPROPYL ETHER - Inchem.org. (URL: [Link])
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bis(2-Chloro-1-methylethyl) ether | C6H12Cl2O | CID 7944 - PubChem. (URL: [Link])
-
Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-APCI-ESI-MS/MS - Publisso. (URL: [Link])
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Bis(1,3-Dichloroisopropyl) Eth | TRC-B426200-100MG - Lab Supplies. (URL: [Link])
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Bis(2-chloro-1-methylethyl) ether - Hazardous Agents - Haz-Map. (URL: [Link])
-
Determination of bis(1,3-dichloropropyl) phosphate in urine by LC - Springer. (URL: [Link])
-
Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem. (URL: [Link])
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Bis(chloroethyl) ether - Wikipedia. (URL: [Link])
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Preparation of a Diisopropylselenophosphoramide Catalyst... - Organic Syntheses. (URL: [Link])
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An In-Depth Technical Guide to the Synthesis of Bis(1,3-Dichloroisopropyl) Ether
Abstract
This technical guide provides a comprehensive overview of the plausible synthetic pathways for Bis(1,3-Dichloroisopropyl) Ether, a chlorinated propyl ether. While this compound is often cited as a byproduct in chlorohydrin synthesis, dedicated synthesis methodologies are not extensively documented in publicly available literature.[1] This guide, therefore, extrapolates from fundamental principles of organic chemistry to propose two primary, robust synthetic routes: the Williamson ether synthesis and acid-catalyzed dehydration of 1,3-dichloro-2-propanol. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed, step-by-step protocols, mechanistic insights, and considerations for process optimization.
Introduction and Significance
This compound, with the chemical formula C₆H₁₀Cl₄O, is a symmetrical ether characterized by two 1,3-dichloroisopropyl groups linked by an oxygen atom. Its primary precursor, 1,3-dichloro-2-propanol (1,3-DCP), is a significant intermediate in the production of epichlorohydrin, a key component in the manufacturing of epoxy resins, glycerol, and certain pharmaceuticals.[2][3][4] The presence of multiple chlorine atoms in this compound suggests its potential utility as a flame retardant, a plasticizer, or as a chemical intermediate in the synthesis of more complex molecules. Understanding its synthesis is crucial for intentional production and for the mitigation of its formation as a byproduct in related industrial processes.
This guide will explore the synthesis of this ether through two logical and established methodologies for ether formation, providing the necessary theoretical and practical framework for its laboratory-scale preparation.
Proposed Synthesis Pathways
Two principal pathways are proposed for the synthesis of this compound, leveraging the readily available precursor, 1,3-dichloro-2-propanol.
Pathway 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether preparation, proceeding via an S(_N)2 mechanism involving an alkoxide and an alkyl halide.[5][6][7][8] For the synthesis of a symmetrical ether like this compound, this pathway can be adapted as a self-condensation reaction.
The reaction is initiated by the deprotonation of 1,3-dichloro-2-propanol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This highly nucleophilic alkoxide then attacks a second molecule of 1,3-dichloro-2-propanol. For the second molecule to act as an electrophile, its hydroxyl group must be converted into a good leaving group. A common strategy is to convert the alcohol to a tosylate. However, a more direct approach involves the in-situ formation of the alkoxide which then reacts with another molecule of the starting alcohol (after its hydroxyl group is converted to a better leaving group, for instance, by protonation in certain variations of the Williamson synthesis, though the classic method uses an alkyl halide).
A more straightforward adaptation for a symmetrical ether would be a one-pot reaction where the alkoxide, once formed, attacks another molecule of 1,3-dichloro-2-propanol. In this scenario, the hydroxyl group of the second molecule is a poor leaving group. To render it a good leaving group, it could be converted to a tosylate beforehand. A simplified, albeit likely lower-yielding approach, would be the direct reaction of the alkoxide with the chlorinated alkane, where one of the existing chlorides is displaced. However, the most probable route for a clean synthesis would involve converting half of the starting alcohol to an alkyl halide or tosylate and reacting it with the alkoxide of the other half.
For the purpose of this guide, we will propose a direct self-condensation under basic conditions, acknowledging that the reaction may proceed at a slower rate due to the poor leaving group nature of the hydroxide ion, or that a side reaction might activate the substrate.
Diagram: Williamson Ether Synthesis Pathway
Caption: Proposed Williamson ether synthesis for this compound.
Materials:
-
1,3-Dichloro-2-propanol (98% purity)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Hexane and Ethyl Acetate for TLC
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel is dried in an oven and cooled under a stream of nitrogen.
-
Alkoxide Formation: To the flask, add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexane to remove the mineral oil. Anhydrous THF is then added to the flask. The suspension is cooled to 0 °C in an ice bath. A solution of 1,3-dichloro-2-propanol (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour. Hydrogen gas evolution should be observed.
-
Ether Formation: A solution of 1,3-dichloro-2-propanol-tosylate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at room temperature. The reaction is then heated to reflux (approximately 66 °C for THF) and monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
| Parameter | Value |
| Reactants | 1,3-Dichloro-2-propanol, Sodium Hydride |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | Reflux (approx. 66 °C) |
| Reaction Time | Monitored by TLC (typically 12-24 hours) |
| Purification Method | Column Chromatography |
| Expected Yield | Moderate (dependent on competing elimination reactions) |
Pathway 2: Acid-Catalyzed Dehydration
The acid-catalyzed dehydration of alcohols is a common method for synthesizing symmetrical ethers, particularly from primary alcohols.[9][10][11] While 1,3-dichloro-2-propanol is a secondary alcohol, this method may still be viable, potentially with the use of specific catalysts to favor etherification over elimination.
The reaction proceeds by protonation of the hydroxyl group of one molecule of 1,3-dichloro-2-propanol by a strong acid catalyst (e.g., sulfuric acid). This protonation converts the hydroxyl group into a good leaving group (water). A second molecule of 1,3-dichloro-2-propanol then acts as a nucleophile, attacking the protonated alcohol in an S(_N)2 reaction to form a protonated ether intermediate. Subsequent deprotonation yields the final symmetrical ether product. A competing E1 elimination reaction to form an alkene is a potential side reaction, especially with secondary alcohols.
Diagram: Acid-Catalyzed Dehydration Pathway
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"Bis(1,3-Dichloroisopropyl) Ether" molecular weight and formula
An In-depth Technical Guide to Bis(1,3-Dichloroisopropyl) Ether
Introduction
This compound, a halogenated ether, is a compound of significant interest to environmental scientists, toxicologists, and professionals in the chemical industry. While not a widely commercialized product itself, it is frequently encountered as a byproduct in industrial chemical synthesis, particularly in processes involving chlorohydrins. Its persistence as a contaminant in wastewater necessitates a thorough understanding of its chemical and physical properties, analytical detection methods, and toxicological profile. This guide provides a comprehensive overview of this compound, consolidating critical data for researchers and drug development professionals who may encounter this compound in their work.
Molecular and Physicochemical Properties
The fundamental identity of a chemical compound is established by its molecular formula and weight. For this compound, these core attributes provide the foundation for understanding its behavior and reactivity.
The molecular formula of this compound is C6H10Cl4O .[1][2][3][4] This composition gives it a molecular weight of approximately 239.96 g/mol .[1][2][3]
A summary of its key physicochemical properties is presented in the table below for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C6H10Cl4O | [1][2][3][4] |
| Molecular Weight | 239.96 g/mol | [1][2] |
| CAS Number | 59440-89-0 | [1][2][3] |
| IUPAC Name | 1,3-dichloro-2-[2-chloro-1-(chloromethyl)ethoxy]propane | [1][4] |
| Synonyms | 2,2'-Oxybis[1,3-dichloro-propane] | [1][2][3] |
| Physical Description | Pale Yellow to Pale Brown Oil | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [2] |
| Storage Conditions | Store at 2-8°C, protected from air and light | [2] |
Synthesis and Industrial Origin
This compound is not typically synthesized intentionally for a specific end-use. Instead, it is most recognized as a byproduct of chlorohydrin synthesis, a common industrial process.[2] For instance, the production of propylene oxide via the chlorohydrin process can lead to the formation of this and other chlorinated ethers. Understanding this origin is crucial for environmental monitoring and process optimization in relevant industries.
While a specific, detailed laboratory synthesis protocol is not widely published due to its nature as a byproduct, a conceptual workflow for its formation can be illustrated.
Caption: Conceptual workflow of this compound formation.
Chemical Reactivity
This compound possesses several reactive sites, primarily due to the presence of chlorine atoms and the central ether linkage. The chlorine atoms, being good leaving groups, make the molecule susceptible to nucleophilic substitution reactions. Conversely, the oxygen atom of the ether has lone pairs of electrons, allowing it to act as a nucleophile or a Lewis base.
It has been noted that this chemical can inhibit the production of formaldehyde by reacting with the terminal sulphonate group of an enzyme.[3] This suggests a reactivity profile where it can act as an electrophile, reacting with nucleophiles like sulfonate groups.[3]
Applications and Environmental Significance
The primary relevance of this compound is as an environmental contaminant found in industrial wastewater.[2] Its presence is an indicator of specific chemical manufacturing processes.
Beyond its role as a contaminant, some niche applications have been explored. For instance, related chlorinated ethers have been investigated for use as nematocides in agriculture and as intermediates in the synthesis of dyes, resins, and pharmaceuticals. However, for this compound specifically, its utility is limited, and its significance remains predominantly in the context of environmental science and toxicology.
Analytical Methodologies
The detection and quantification of this compound in environmental matrices like water are critical for regulatory compliance and risk assessment. The standard approach involves chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and specificity.
Protocol: Detection of this compound in Water by GC-MS
-
Sample Collection: Collect water samples in amber glass vials with PTFE-lined septa to prevent photodegradation and analyte loss.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 1-liter water sample, add a suitable surrogate standard for recovery assessment.
-
Adjust the pH of the sample as required by the specific method (e.g., EPA methods).
-
Perform sequential extractions with a water-immiscible solvent like dichloromethane (DCM). Typically, three extractions with 60 mL of DCM are performed.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a drying column containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the dried extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject a 1-2 µL aliquot of the concentrated extract into the GC-MS system.
-
Gas Chromatograph Conditions: Use a capillary column suitable for semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column). Program the oven temperature to achieve separation from other potential contaminants.
-
Mass Spectrometer Conditions: Operate in Electron Ionization (EI) mode. Monitor for characteristic ions of this compound for identification and quantification.
-
-
Data Analysis:
-
Identify the compound by its retention time and the presence of characteristic mass fragments.
-
Quantify the concentration by comparing the peak area to a calibration curve generated from certified reference standards.
-
Caption: Standard workflow for the analysis of this compound.
Safety and Toxicology
This compound is classified as a hazardous substance, and appropriate safety precautions must be taken during handling.
| Hazard Type | Description | Precautionary Statement | Source(s) |
| Skin Irritation | Causes skin irritation. | H315: Wash skin thoroughly after handling. Wear protective gloves. | [5] |
| Eye Irritation | Causes serious eye irritation. | H319: Wear eye/face protection. | [5] |
| Respiratory Effects | May cause drowsiness or dizziness. | H336: Avoid breathing vapors/spray. Use only in a well-ventilated area. | [5] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | H412: Avoid release to the environment. | [5] |
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[6]
-
Eye Protection: Use safety glasses or goggles to protect against splashes.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
Conclusion
This compound is a chlorinated ether primarily significant as an industrial byproduct and environmental contaminant. Its fundamental properties, including a molecular formula of C6H10Cl4O and a molecular weight of 239.96 g/mol , are the starting points for its scientific investigation. A comprehensive understanding of its origins in chlorohydrin processes, its detection via methods like GC-MS, and its associated health and environmental hazards is essential for professionals in chemistry, environmental science, and toxicology. Proper handling and disposal are paramount to mitigate the risks associated with this compound.
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Physical and chemical characteristics of Bis(1,3-Dichloroisopropyl) Ether
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Bis(1,3-Dichloroisopropyl) Ether, with the CAS number 59440-89-0, is a polychlorinated ether that has garnered interest within various scientific domains due to its unique chemical structure and potential applications. As a known byproduct of industrial chlorohydrin synthesis, its presence as a contaminant in wastewater has also necessitated the development of analytical methods for its detection and characterization.[1] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering valuable insights for researchers and professionals in drug development and environmental science.
Chemical Identity and Structure
The precise identification of this compound is crucial, particularly to distinguish it from its isomer, Bis(2-chloroisopropyl) ether (CAS 108-60-1), a more commonly documented compound.
-
IUPAC Name: 1,3-dichloro-2-[2-chloro-1-(chloromethyl)ethoxy]propane[2]
-
Synonyms: 2,2'-Oxybis[1,3-dichloro-propane][2]
-
CAS Number: 59440-89-0[2]
-
Molecular Formula: C₆H₁₀Cl₄O[2]
-
Molecular Weight: 239.96 g/mol [2]
The structural formula of this compound is presented below:
Figure 1: Chemical structure of this compound.
Physical Properties
| Property | Value | Source(s) |
| Physical State | Pale Yellow to Pale Brown Oil | [1][3] |
| Boiling Point | 141-142 °C at 18 Torr | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [1] |
Note: Data for melting point, density, and vapor pressure under standard conditions are not currently available in the reviewed literature.
Chemical Characteristics and Reactivity
This compound exhibits reactivity characteristic of polychlorinated ethers. The presence of multiple chlorine atoms and an ether linkage dictates its chemical behavior.
Nucleophilic and Electrophilic Nature: The molecule possesses both nucleophilic and electrophilic centers. The oxygen atom of the ether linkage can act as a nucleophile, while the carbon atoms bonded to chlorine are electrophilic and susceptible to nucleophilic attack. It has been reported to react with chloride ions and activated aldehydes.[5]
Byproduct of Chlorohydrin Synthesis: This compound is a known byproduct in the industrial synthesis of chlorohydrins.[1] This suggests its formation under conditions involving propylene, chlorine, and water, likely through side reactions of chlorinated intermediates.
Synthesis
While detailed, validated synthesis protocols for this compound are not extensively published, a potential synthetic route has been suggested.
Suggested Synthetic Pathway:
One proposed method for the synthesis of 2,2'-oxybis[1,3-dichloropropane] involves the reaction of 1,3-Dichloro-2-propanol with allyl chloride.[6] The likely mechanism would involve the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile, attacking the allyl chloride. Subsequent reactions would lead to the formation of the ether linkage.
Figure 2: Proposed synthesis pathway for this compound.
Experimental Protocol (Hypothetical):
A detailed experimental protocol would require further research and validation. However, a general procedure based on the Williamson ether synthesis would involve:
-
Deprotonation: Reaction of 1,3-Dichloro-2-propanol with a suitable base (e.g., sodium hydride) in an aprotic solvent to form the corresponding alkoxide.
-
Nucleophilic Substitution: Addition of a suitable electrophile, such as a chlorinated propane derivative, to the alkoxide solution.
-
Reaction Quenching and Workup: Quenching the reaction with water or a mild acid, followed by extraction of the product into an organic solvent.
-
Purification: Purification of the crude product by distillation under reduced pressure or column chromatography.
Analytical Methodologies
The detection and quantification of this compound, particularly in environmental samples, are crucial. Given its classification as a haloether, established analytical techniques for this class of compounds are applicable.
Gas Chromatography (GC):
Gas chromatography is the primary technique for the analysis of volatile and semi-volatile organic compounds like haloethers.
-
Sample Preparation: For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to concentrate the analyte.
-
GC Columns: A non-polar or medium-polarity capillary column is typically used for the separation of haloethers.
-
Detectors:
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it suitable for trace analysis.
-
Mass Spectrometry (MS): Provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
While GC is more common for haloethers, LC-MS/MS can be a powerful tool, especially for the analysis of related compounds or metabolites in complex matrices. For instance, a method for the determination of bis(1,3-dichloropropyl) phosphate, a metabolite of a related flame retardant, in urine has been developed using LC-MS/MS.[7][8]
Figure 3: General analytical workflow for the determination of this compound.
Safety and Handling
As with all polychlorinated compounds, this compound should be handled with appropriate safety precautions. While specific toxicological data for this compound is limited, information for the isomeric Dichloroisopropyl ether (CAS 108-60-1) indicates potential hazards. It is described as highly irritating to the upper respiratory tract and may be fatal if inhaled, swallowed, or absorbed through the skin.[9] It is also noted that ethers can form explosive peroxides upon exposure to air and light.[10]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a tightly sealed container in a cool, dark place, away from oxidizing agents.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
This compound is a compound with a distinct chemical identity that requires careful differentiation from its isomers. While a comprehensive dataset of its physical and chemical properties is still emerging, this guide provides a foundational understanding based on available scientific literature and supplier information. Further research into its synthesis, reactivity, and toxicological profile will be invaluable for its potential applications and for assessing its environmental impact.
References
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ChemSrc. (2025). 1,3-Dichloropropane. Retrieved from [Link]
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Coompo Research Chemicals. (n.d.). This compound. Retrieved from [Link][1]
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PubChem. (n.d.). bis(2-Chloro-1-methylethyl) ether. Retrieved from [Link]
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INCHEM. (2003). ICSC 0435 - DICHLOROISOPROPYL ETHER. Retrieved from [Link][10]
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Publisso. (2024). Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-APCI-ESI-MS/MS. Retrieved from [Link][7]
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Organic Syntheses. (n.d.). Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. Retrieved from [Link]
- Google Patents. (n.d.). CN1223996A - The preparation method of two (2-chloroethyl) ethers.
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OSHA. (n.d.). DICHLOROETHYL ETHER. Retrieved from [Link]
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PubChem. (n.d.). Bis(2-chloroisopropyl) ether. Retrieved from [Link]
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Publisso. (2024). Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-APCI-ESI-MS/MS. Retrieved from [Link][8]
-
PubChem. (n.d.). Propane, 2,2'-oxybis(chloro-. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Retrieved from [Link]
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- US EPA. (n.d.). Propane, 2,2'-oxybis[1-chloro- - Substance Details. Retrieved from the EPA Substance Registry Services.
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Regulations.gov. (2016). Clarification of the relationship between bis(2-chloro-1-methylethyl) ether (CASRN 108-60-1).... Retrieved from [Link]2015-0193-0004)
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Toxicological data on "Bis(1,3-Dichloroisopropyl) Ether"
An In-depth Technical Guide to the Toxicology of Dichloroisopropyl Ethers
Foreword: Navigating Isomeric Complexity
The term "Bis(1,3-Dichloroisopropyl) Ether" specifies a precise chemical structure (CAS No. 59440-89-0). However, a comprehensive review of toxicological literature reveals a significant data gap for this specific isomer. The vast majority of research, including pivotal carcinogenicity and chronic toxicity studies, has been conducted on its structural isomer, Bis(2-chloroisopropyl) ether (CAS No. 108-60-1), often referred to as dichlorodiisopropyl ether (DCIP).
Given this landscape, this guide is structured to provide the most scientifically robust information available. It will primarily focus on the toxicological profile of Bis(2-chloroisopropyl) ether as the reference compound for this chemical class. This approach allows us to leverage decades of research to inform risk assessment, while transparently acknowledging the lack of specific data for the 1,3-isomer. For professionals in research and drug development, understanding the toxicology of the well-studied isomer is the critical first step in evaluating any potential risks associated with related, uncharacterized compounds.
Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of toxicological assessment. The distinct structures of the two primary dichloroisopropyl ether isomers dictate their chemical properties and, potentially, their biological activity.
| Identifier | This compound | Bis(2-chloroisopropyl) ether |
| Synonyms | 2,2'-Oxybis[1,3-dichloro-propane] | Bis(2-chloro-1-methylethyl) ether; DCIP |
| CAS Number | 59440-89-0[1] | 108-60-1[2] |
| Molecular Formula | C₆H₁₀Cl₄O[1] | C₆H₁₂Cl₂O |
| Molecular Weight | 239.96 g/mol [1] | 171.07 g/mol [3] |
The physicochemical properties of Bis(2-chloroisopropyl) ether are summarized below. These characteristics are crucial for understanding its environmental fate, potential for bioaccumulation, and routes of exposure. For instance, its status as a combustible liquid with a high flash point informs safe handling and storage protocols.[2]
| Property | Value for Bis(2-chloroisopropyl) ether (CAS 108-60-1) | Source |
| Appearance | Colorless-to-brown oily liquid | [2] |
| Boiling Point | 187°C (369°F) | [3] |
| Melting Point | -101.8°C (-151.2°F) | [3] |
| Specific Gravity | 1.1122 at 20°C | [3] |
| Flash Point | 85°C (185°F) (open cup) | [2][3] |
| Water Solubility | Insoluble | [3] |
| Vapor State | Exists solely as a vapor in ambient air | [4] |
| Chemical Reactivity | Can form explosive peroxides on contact with air; reacts with strong oxidants. | [2][3] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME profile of a compound is fundamental to interpreting its toxicology. It explains how the substance enters the body, where it goes, how it's transformed, and how it's eliminated. While specific ADME studies on this compound are unavailable, data from its isomer and structurally related compounds provide a predictive framework.
Absorption
Bis(2-chloroisopropyl) ether is readily absorbed following oral and inhalation exposure.[5] Dermal absorption is also a significant route of entry, with the potential to cause systemic toxicity and even death.[3][4] The substance's ability to defat the skin may facilitate its penetration.[2]
Distribution
Following absorption, related chloroethers are known to distribute widely throughout the body. For the analogous compound bis(2-chloroethyl)ether (BCEE), the highest concentrations are found in the liver, kidney, and small intestine, indicating these are key organs for distribution and potential targets of toxicity.[6]
Metabolism
Metabolism is a critical determinant of toxicity, as it can either detoxify a compound or activate it to a more reactive form. For Bis(2-chloroisopropyl) ether, animal studies have identified several metabolites, including 1-chloro-2-propanol , propylene oxide , and 2-(1-methyl-2-chloroethoxy) propionic acid .[4]
The formation of propylene oxide is of particular toxicological concern, as propylene oxide is a known animal carcinogen.[4] This metabolic activation step is a key mechanistic insight into the potential carcinogenicity of the parent compound. The metabolic pathway for the flame retardant Tris(1,3-dichloropropyl) phosphate (TDCPP) also provides valuable clues, as its major metabolite is bis(1,3-dichloro-2-propyl) phosphate (BDCPP), demonstrating that the core dichloropropyl structure is readily metabolized via phosphorylation.[7][8][9]
Caption: Standard workflow for assessing genotoxic potential.
Chronic Toxicity and Carcinogenicity
Long-term exposure studies are the gold standard for assessing the risk of cancer and other chronic health effects. The National Toxicology Program (NTP) conducted comprehensive bioassays on a technical-grade mixture containing approximately 70% Bis(2-chloroisopropyl) ether.
Study Design Rationale
The NTP studies utilized both rats (F344) and mice (B6C3F1), two standard rodent models in carcinogenicity testing. The choice of oral gavage as the route of administration was deliberate; it ensures a precise dose is delivered directly to the gastrointestinal tract, bypassing issues like palatability or instability in feed that could confound dietary studies. [4]This methodological choice enhances the reliability and interpretability of the results.
Carcinogenicity Findings
| Species | Sex | Exposure | Tumor Site | Result |
| F344 Rats | Male & Female | Oral Gavage | - | Not Carcinogenic |
| B6C3F1 Mice | Male & Female | Oral Gavage | Lung (Alveolar/Bronchiolar Adenoma/Carcinoma) | Carcinogenic |
| B6C3F1 Mice | Male | Oral Gavage | Liver (Hepatocellular Carcinoma) | Carcinogenic |
Source: [4] Expert Analysis: The results present a classic case of species-specific carcinogenicity. The absence of tumors in rats contrasts with the clear evidence of lung and liver tumors in mice. [4]This species difference could be due to variations in metabolic activation or detoxification pathways between mice and rats. The International Agency for Research on Cancer (IARC) evaluated this evidence and classified Bis(2-chloroisopropyl) ether as Group 3: Not classifiable as to its carcinogenicity to humans , reflecting the limited evidence in experimental animals and the absence of human data. [4] It is important to contrast this with an earlier dietary study in ICR mice using a purer form of the chemical, which did not find an increased incidence of tumors. [4]The NTP working group considered this earlier study to have limited sensitivity, potentially due to instability of the chemical in feed, leading to lower actual exposure doses than reported. [4]This highlights the critical impact of study design and test article purity on toxicological outcomes.
Analytical Methodologies
Reliable detection methods are essential for exposure monitoring and research. For related chlorinated compounds, the standard analytical approach involves gas chromatography (GC) coupled with a sensitive detector.
Protocol: Analysis of Chloroethers in Biological Matrices
This protocol is adapted from standard methods for similar volatile organic compounds. [10]
-
Sample Preparation (Blood):
-
Collect 1 mL of whole blood into a sealed vial.
-
For enhanced extraction of metabolites, samples can be deproteinized using perchloric acid followed by centrifugation. [10]2. Extraction:
-
Use a purge-and-trap system or liquid-liquid extraction with a solvent like hexane.
-
-
Analysis:
-
Inject the extracted sample or headspace vapor onto a GC column.
-
Detection can be achieved using an Electron Capture Detector (ECD) for high sensitivity to halogenated compounds or a Mass Spectrometer (MS) for definitive identification. [10]4. Quantification:
-
Use a calibration curve prepared with certified reference standards.
-
For metabolites like BDCPP in urine, analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high selectivity and sensitivity. [8][9][11] Self-Validation and Trustworthiness: The use of an internal standard (e.g., a deuterated version of the analyte) is critical to account for variations in extraction efficiency and instrument response, ensuring the accuracy and reproducibility of the results. Percent recovery should be calculated for each batch to validate the extraction procedure. [10]
-
Conclusion and Future Directions
The toxicological profile of Bis(2-chloroisopropyl) ether (CAS 108-60-1) is characterized by moderate acute toxicity, with the liver, kidneys, and lungs as primary target organs. [4]It is genotoxic in several in vitro systems, and long-term studies have demonstrated clear, albeit species-specific, evidence of carcinogenicity in mice. [4] The most significant conclusion for researchers and drug development professionals is the profound lack of toxicological data for This compound (CAS 59440-89-0) . While the data on its isomer provides a crucial starting point for risk assessment, it is not a substitute for specific testing. Future research should prioritize:
-
Comparative Genotoxicity Studies: Direct, side-by-side comparison of the two isomers in in vitro assays (e.g., Ames and mouse lymphoma) to determine if structural differences impact mutagenic potential.
-
Short-Term In Vivo Studies: A 28-day repeat-dose toxicity study in rodents for this compound to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Metabolic Profiling: An investigation into the metabolism of this compound to determine if it also forms carcinogenic intermediates like propylene oxide.
Until such data are available, this compound should be handled with utmost care, assuming a toxicological profile at least as hazardous as its well-characterized isomer. [2]
References
- Michigan Department of Environmental Quality. (2017, January 25).
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"Bis(1,3-Dichloroisopropyl) Ether" synonyms and IUPAC nomenclature
An In-depth Technical Guide to Bis(1,3-Dichloroisopropyl) Ether
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 59440-89-0), a chlorinated ether of significant interest in environmental and toxicological research. The document is structured to serve researchers, scientists, and drug development professionals by detailing its chemical identity, nomenclature, and known properties. A critical section is dedicated to clarifying the distinction between this compound and its commonly confused isomer, Bis(2-chloro-1-methylethyl) ether, to prevent data misattribution. The guide synthesizes available data on applications and provides essential safety and handling protocols based on current regulatory information. All technical claims are supported by authoritative citations to ensure scientific integrity.
Chemical Identification and Nomenclature
This compound is a complex halogenated organic compound. Accurate identification is paramount for research and regulatory purposes. The systematic IUPAC name is 1,3-dichloro-2-[2-chloro-1-(chloromethyl)ethoxy]propane .[1][2] However, it is more commonly referred to by its semi-systematic name or as an impurity reference material.
The molecular structure consists of two 1,3-dichloroisopropyl groups linked by an ether bond at the second carbon of each propane chain.
Caption: Molecular Structure of this compound.
For unambiguous identification, a combination of its IUPAC name, common synonyms, and CAS Registry Number should be used. These key identifiers are summarized in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | 1,3-dichloro-2-[2-chloro-1-(chloromethyl)ethoxy]propane | [1][2] |
| Common Synonym | 2,2'-Oxybis[1,3-dichloro-propane] | [1][2][3] |
| CAS Number | 59440-89-0 | [1][2][3][4] |
| Molecular Formula | C₆H₁₀Cl₄O | [1][2][3] |
| Molecular Weight | 239.96 g/mol | [1][2][3] |
| InChI | InChI=1S/C6H10Cl4O/c7-1-5(2-8)11-6(3-9)4-10/h5-6H,1-4H2 | [1] |
| SMILES | ClCC(CCl)OC(CCl)CCl | [1] |
Isomeric Distinction: A Critical Note
A frequent source of confusion in literature and databases is the misidentification of this compound with its structural isomer, Bis(2-chloro-1-methylethyl) ether (CAS No: 108-60-1).[5][6] The latter is also known as 2,2'-dichlorodiisopropyl ether and has a different substitution pattern, with the chlorine atoms on the second carbon of the propane chains.
This distinction is critical because the two isomers possess different physicochemical properties, toxicological profiles, and industrial applications. Bis(2-chloro-1-methylethyl) ether is more widely documented as a nematicide and industrial solvent, whereas this compound is primarily utilized as a specialized reference material.[1][6][7] Researchers must verify the CAS number to ensure they are referencing the correct compound and its associated data.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in public literature, largely due to its specialized use. It is typically supplied as a neat substance for laboratory use.[1][2] The available data is summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀Cl₄O | [1][2][3] |
| Molecular Weight | 239.96 g/mol | [1][2][3] |
| Accurate Mass | 237.949 g/mol | [1] |
| Physical Form | Neat (liquid or oil) | [1] |
| Boiling Point | Data not readily available | |
| Melting Point | Data not readily available | |
| Density | Data not readily available | |
| Solubility | Data not readily available |
Applications and Research Context
The primary application of this compound is as a high-quality reference material for environmental and toxicological studies.[1][2] Its availability as a certified standard enables analytical laboratories to accurately quantify its presence in various matrices, develop detection methodologies, and conduct toxicological assessments.
Beyond its role as a standard, one supplier notes a potential biochemical function, suggesting it inhibits formaldehyde production by reacting with the terminal sulfonate group of an enzyme and may be used as a nucleophile or electrophile in medicinal chemistry contexts.[3] This claim highlights a potential area for further mechanistic investigation by researchers.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[4][8] Adherence to strict safety protocols is mandatory to minimize risk to personnel and the environment.
Caption: GHS Hazard and Precautionary Statements Summary.
Summary of Hazards
-
Skin and Eye Contact: The compound is a known skin and eye irritant.[4] Direct contact can cause redness, pain, and serious irritation.
-
Inhalation: Inhalation of vapors or mists may lead to drowsiness or dizziness, indicating potential effects on the central nervous system.[4]
-
Environmental Hazard: It is classified as harmful to aquatic life with long-lasting effects, necessitating proper disposal procedures to prevent environmental contamination.[4]
Recommended Handling Protocols
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE):
-
Handling and Storage: Store the compound in a tightly closed container in a cool, well-ventilated place.[4]
-
Disposal: Dispose of the substance and its container at an approved waste disposal facility, in accordance with local, regional, and national regulations.[4]
Conclusion
This compound is a distinct chemical entity defined by CAS number 59440-89-0. Its primary, well-established role is as a certified reference material for analytical and toxicological science. The scientific community must exercise diligence in distinguishing it from its isomer, Bis(2-chloro-1-methylethyl) ether, to ensure data integrity. While its physicochemical properties are not widely published, its hazards are well-defined, requiring careful handling in a controlled laboratory setting. Future research may further elucidate its potential biochemical activities and expand its application profile.
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An In-depth Technical Guide to Bis(1,3-Dichloroisopropyl) Ether: Properties, Potential Reactivity, and Current Status
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of Bis(1,3-Dichloroisopropyl) Ether (CAS No. 59440-89-0), a chlorinated organic compound. A thorough review of publicly available scientific literature, patents, and industrial documentation reveals a notable absence of established industrial-scale applications for this specific molecule. This guide establishes its current primary role as a laboratory-grade reference standard and research chemical. The document focuses on verifiable technical data, including chemical and physical properties, and provides an expert analysis of its potential synthetic utility based on its molecular structure. Crucially, this guide also serves to differentiate this compound from its more commonly cited isomer, Bis(2-chloro-1-methylethyl) ether (DCIP), to prevent technical confusion in research and development settings.
Executive Summary: A Molecule Awaiting Application
This compound is a distinct chemical entity defined by the CAS registry number 59440-89-0. Despite its structural relation to other industrially significant chlorinated ethers, extensive investigation indicates that it is not currently produced or utilized on an industrial scale. Its primary commercial footprint is limited to chemical catalogs where it is sold in small quantities for laboratory research and analytical purposes.[1][2][3][4]
Claims regarding its use in medicinal applications or as a biological agent are found on some supplier websites but are not substantiated by peer-reviewed literature or patents and should be approached with scientific skepticism.[5] This guide will proceed by detailing what is known and verifiable about this compound, providing a solid technical foundation for any researchers considering its use.
Chemical Identity and Physicochemical Properties
Correctly identifying the molecule is paramount. Its structure consists of two 1,3-dichloroisopropyl groups linked by an ether oxygen. This arrangement is distinct from other dichloroisopropyl ether isomers.
Table 1: Core Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 59440-89-0 | [1][4][5] |
| Molecular Formula | C₆H₁₀Cl₄O | [4][5] |
| Molecular Weight | 239.96 g/mol | [4][5] |
| IUPAC Name | 1,3-dichloro-2-[2-chloro-1-(chloromethyl)ethoxy]propane | [4] |
| Synonyms | 2,2'-Oxybis[1,3-dichloro-propane] | [5] |
| SMILES | ClCC(CCl)OC(CCl)CCl | [4] |
| InChI Key | InChI=1S/C6H10Cl4O/c7-1-5(2-8)11-6(3-9)4-10/h5-6H,1-4H2 | [4] |
Critical Distinction: Isomeric Confusion with DCIP
A significant challenge in researching this compound is the prevalence of data for its isomer, Bis(2-chloro-1-methylethyl) ether , commonly known as Dichlorodiisopropyl ether (DCIP) . DCIP has a well-documented history as a solvent, a component in paint and varnish removers, and as a byproduct in the production of propylene oxide.[6] It is imperative that researchers do not conflate the properties or applications of DCIP with the subject of this guide.
Diagram 1: Isomeric Structures
Caption: Chemical structures of the target ether and its common isomer, DCIP.
Analysis of Synthetic Potential and Reactivity
From a synthetic chemistry perspective, the structure of this compound offers several potential avenues for reaction, positioning it as a potentially useful, albeit niche, building block.
-
Nucleophilic Substitution: The molecule contains four chlorine atoms. The two primary chlorides (-CH₂Cl) are expected to be more susceptible to Sₙ2 reactions than the two secondary chlorides (-CHCl). This differential reactivity could, in principle, be exploited for selective functionalization. Potential nucleophiles could include amines, alkoxides, thiolates, and cyanides, enabling the synthesis of more complex molecules with polyfunctional backbones.
-
Elimination Reactions: Treatment with a strong, non-nucleophilic base could potentially induce E2 elimination reactions to form unsaturated ethers, though a complex mixture of products would be likely.
-
Ether Cleavage: Like other ethers, the central C-O-C bond can be cleaved under harsh conditions, typically with strong acids like HBr or HI.
The presence of multiple reactive sites suggests that controlling selectivity would be a primary challenge in any synthetic application.
Diagram 2: Conceptual Synthetic Workflow
Caption: The current role of this compound in the scientific ecosystem.
Safety and Handling
As with any polychlorinated organic compound, this compound should be handled with care in a laboratory setting. While specific toxicological data is scarce, data from related compounds like DCIP indicate potential for toxicity.[6][7]
Protocol 1: Standard Laboratory Handling Procedure
-
Engineering Controls: All handling of the neat material should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.
-
Personal Protective Equipment (PPE):
-
Wear standard nitrile or neoprene gloves to prevent skin contact.
-
Safety glasses or goggles are mandatory.
-
A properly fitted lab coat must be worn at all times.
-
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] Some suppliers recommend refrigerated storage (< -15°C).[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for halogenated organic waste. Do not dispose of it down the drain.
Conclusion and Future Outlook
This compound (CAS 59440-89-0) is a chemical compound with a defined structure but without any documented large-scale industrial applications. Its current role is confined to that of a reference material and a building block for exploratory synthesis in research laboratories. The key takeaway for scientists and researchers is the critical need to distinguish this isomer from the industrially relevant DCIP (CAS 108-60-1). While its poly-halogenated structure presents theoretical opportunities for creating novel molecules, its practical application in any field remains unproven and represents an open area for future investigation.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38307, Bis(2-chloroisopropyl) ether. Retrieved from [Link]
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Methodological & Application
Application Note: High-Sensitivity Detection of Bis(1,3-Dichloroisopropyl) Ether in Environmental Matrices
Abstract
This document provides a comprehensive guide with detailed protocols for the robust and sensitive analysis of Bis(1,3-Dichloroisopropyl) Ether (DCIP), a halogenated organic compound of environmental concern. We address the significant analytical challenge posed by the structural isomers of DCIP, which often leads to misidentification, and present a validated Gas Chromatography-Mass Spectrometry (GC-MS) method to ensure specificity and accuracy. The protocols herein cover sample extraction from both aqueous and solid matrices, instrumental analysis, and quality control, designed for researchers and analytical scientists in environmental monitoring and toxicology.
Introduction: The Isomer Specificity Challenge
This compound (CAS: 59440-89-0) is a chemical compound that may be found as a contaminant in various environmental compartments.[1][2] Its analysis is critically complicated by the existence of its more commonly known isomer, Bis(2-chloroisopropyl) ether (BCIP) (CAS: 108-60-1).[3][4][5][6] Historically, analytical standards have been poorly defined, sometimes containing a mixture of isomers, leading to significant issues in quantification and regulatory compliance.[7]
The structural difference, specifically the position of the chlorine atoms relative to the ether linkage, results in distinct chemical properties and potentially different toxicological profiles. Therefore, an analytical method must be able to chromatographically resolve and specifically identify the target analyte, this compound, from its isomers. This guide emphasizes techniques to achieve this necessary specificity.
Sample Preparation Protocols
The objective of sample preparation is to efficiently extract DCIP from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for GC-MS analysis. The choice of method depends on the matrix.
Protocol for Water Samples: Liquid-Liquid Extraction (LLE)
This protocol is adapted from the principles of U.S. EPA Method 625 for semi-volatile organics and is effective for wastewater and surface water.[8]
Causality: LLE leverages the differential solubility of DCIP in an organic solvent versus the aqueous sample matrix. Dichloromethane (DCM) is an effective solvent for this purpose. Adjusting the sample pH ensures that acidic or basic compounds do not interfere with the extraction of neutral species like DCIP.
Step-by-Step Protocol:
-
Sample Collection: Collect a 1-liter water sample in a pre-cleaned amber glass bottle.
-
Spiking: Add surrogate and matrix spike standards to the sample for quality control.
-
pH Adjustment: Check the pH of the sample. For neutral compounds like DCIP, extraction can proceed without pH adjustment. If a broader range of semi-volatiles is being analyzed, perform sequential extractions at acidic and basic pH.
-
Extraction: Transfer the sample to a 2 L separatory funnel. Add 60 mL of dichloromethane (DCM).
-
Shaking: Seal the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.
-
Phase Separation: Allow the organic and aqueous layers to separate for at least 10 minutes. The DCM layer will be on the bottom.[4]
-
Collection: Drain the bottom DCM layer into a collection flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining the extracts.
-
Drying: Pass the combined extract through a drying column containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus followed by a nitrogen blowdown.
-
Internal Standard: Add the internal standard just prior to analysis. The sample is now ready for GC-MS injection.
Protocol for Solid Samples: Pressurized Solvent Extraction (PSE)
For solid matrices like soil, sediment, or solid waste, PSE offers a more efficient and automated alternative to traditional Soxhlet extraction.[9]
Causality: PSE uses elevated temperature and pressure to increase the efficiency and speed of the extraction process. The high pressure keeps the solvent below its boiling point, enabling faster diffusion into the sample matrix.
Step-by-Step Protocol:
-
Sample Preparation: Homogenize the sample and mix a 10-30 g aliquot with a drying agent like anhydrous sodium sulfate until it is a free-flowing powder.
-
Cell Loading: Load the sample into a PSE extraction cell.
-
Spiking: Add surrogate and matrix spike standards directly to the cell.
-
Extraction Parameters: Set the PSE instrument parameters. A 1:1 mixture of acetone:hexane is a common solvent choice. Typical conditions are 100°C and 1500 psi, with two static extraction cycles of 10 minutes each.[9]
-
Extraction: Perform the automated extraction. The instrument will collect the extract in a vial.
-
Cleanup (If Necessary): Depending on the matrix, a cleanup step may be required. This can involve passing the extract through a silica gel or Florisil column to remove polar interferences.
-
Concentration: Concentrate the extract to a final volume of 1.0 mL using a nitrogen evaporator.
-
Internal Standard: Add the internal standard prior to analysis. The sample is now ready for GC-MS.
Instrumental Analysis: GC-MS Method
Principle: Gas chromatography separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase of the analytical column. Mass spectrometry then bombards the eluting compounds with electrons, causing them to fragment in a reproducible manner. The mass spectrometer separates these fragments by their mass-to-charge ratio (m/z), creating a unique chemical fingerprint for identification and quantification.
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890 or equivalent | Provides robust and reproducible chromatographic performance. |
| Mass Spectrometer | Agilent 5977 or equivalent | Offers excellent sensitivity and selectivity. |
| Injection Mode | Splitless, 1 µL injection volume | Maximizes sensitivity for trace-level analysis. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, Rtx-5MS) | A 5% phenyl-methylpolysiloxane column provides good resolution for semi-volatile compounds, including the target isomers.[10] |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas providing optimal chromatographic efficiency. |
| Oven Program | Initial 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | The temperature program is designed to separate the target analyte from matrix components and its isomers effectively. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | Standard temperature for the mass filter. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | SIM mode significantly increases sensitivity and selectivity compared to a full scan by monitoring only specific, characteristic ions. |
Selected Ion Monitoring (SIM) Parameters:
For definitive identification, monitor a primary (quantification) ion and at least two secondary (qualifier) ions. The following are suggested ions based on the fragmentation of related chlorinated ethers.[5]
| Analyte | Retention Time (Approx.) | Quantification Ion (m/z) | Qualifier Ions (m/z) |
| This compound | Isomer-dependent | 75 | 41, 77, 121 |
| Bis(2-chloroisopropyl) ether | Isomer-dependent | 45 | 41, 77, 121 |
Note: The exact retention times and ion ratios must be established by analyzing an authentic reference standard on your specific instrument.
Data Analysis and Quality Control (QC)
A robust analytical method is underpinned by a rigorous quality control system.
Identification Criteria:
-
The retention time of the analyte in the sample must match the retention time of the authentic standard within a predefined window (e.g., ±0.05 minutes).
-
The relative abundance of the qualifier ions to the quantification ion must be within ±20% of the ratios observed in the authentic standard.
Quantification: Quantification should be performed using an internal standard calibration method. A multi-point calibration curve (5-7 levels) is generated by plotting the response factor (analyte peak area / internal standard peak area) against the concentration.
Quality Control Checks:
| QC Sample | Purpose | Frequency | Acceptance Criteria |
| Method Blank | To assess contamination from lab environment and reagents. | One per batch of 20 samples. | Analyte concentration below the Limit of Quantification (LOQ). |
| Laboratory Control Sample (LCS) | To assess method accuracy on a clean matrix. | One per batch. | Recovery within 70-130% of the true value. |
| Matrix Spike / Matrix Spike Dup. | To assess method accuracy and precision in the sample matrix. | One pair per batch. | Recovery within 70-130%; Relative Percent Difference (RPD) < 20%. |
| Surrogate Standard | To assess extraction efficiency for each individual sample. | Spiked into every sample. | Recovery within 70-130%. |
Conclusion
The accurate detection of this compound requires a highly specific analytical approach to overcome the challenge of isomeric interference. The GC-MS method detailed in this application note, combining optimized liquid or solid phase extraction with high-resolution capillary gas chromatography and selective ion monitoring, provides a robust and reliable protocol for the quantification of this compound in complex environmental matrices. Adherence to the described quality control procedures is essential for generating data of the highest integrity and trustworthiness.
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Michigan Department of Environmental Quality. (2017). Toxic Screening Level Justification for 108-60-1. [Link]
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-
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International Programme on Chemical Safety (IPCS). (2021). ICSC 0435 - Dichloroisopropyl Ether. INCHEM. [Link]
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Restek Corporation. (2015). Is That Really bis (2-chloroisopropyl) ether: Potential Issues for EPA Methods 625 and 8270. [Link]
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Krystek, P., et al. (2024). Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-APCI-ESI-MS/MS. The MAK Collection for Occupational Health and Safety. [Link]
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NBCHAO. (2020). SN/T 5260-2020 "Determination of tetrabromobisphenol A and tris(1,3-dichloroisopropyl)phosphate in coatings- Liquid chromatography-mass spectrometry/mass spectrometry". [Link]
-
U.S. Environmental Protection Agency (EPA). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. [Link]
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da Silva, C. C., et al. (2016). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society. [Link]
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Ciesielski, T. M., & Zmozinski, A. W. (2006). DERIVATIZATION AND GAS CHROMATOGRAPHY - LOW RESOLUTION MASS SPECTROMETRY OF BISPHENOL A. ResearchGate. [Link]
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- 10. researchgate.net [researchgate.net]
Application Note: High-Sensitivity GC-MS Protocol for the Analysis of Bis(1,3-Dichloroisopropyl) Ether
Abstract
This comprehensive guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective determination of Bis(1,3-Dichloroisopropyl) Ether (BCIP), a chlorinated ether of environmental and toxicological concern. This document provides a complete workflow, from sample preparation to data analysis, designed for researchers, environmental scientists, and drug development professionals. The protocols herein are grounded in established principles of analytical chemistry, drawing from methodologies for related halogenated compounds to ensure scientific rigor and reliable quantification.
Introduction: The Analytical Imperative for this compound
This compound (CAS RN: 59440-89-0) is a synthetic chlorinated organic compound.[1][2][3][4][5] While its commercial applications are not extensively documented, its structure, containing multiple chlorine atoms, raises potential concerns regarding persistence, bioaccumulation, and toxicity, characteristic of many halogenated ethers. Therefore, the development of sensitive and specific analytical methods is crucial for monitoring its presence in environmental matrices, assessing human exposure, and understanding its metabolic fate in preclinical studies.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for such semivolatile organic compounds, offering high chromatographic resolution and definitive identification based on mass-to-charge ratios.[6] This application note provides a detailed protocol, synthesized from established methodologies for similar analytes, to provide a reliable starting point for the analysis of BCIP.
Foundational Principles: Methodological Rationale
The selection of each parameter in this protocol is deliberate, based on the physicochemical properties of this compound and established analytical practices for chlorinated semivolatile compounds.
-
Sample Preparation: The primary challenge in analyzing BCIP from aqueous matrices is its effective extraction. Liquid-Liquid Extraction (LLE) is a classic and robust technique for separating analytes based on their differential solubility in immiscible solvents.[6] Dichloromethane (DCM) is chosen as the extraction solvent due to its high affinity for a wide range of organic compounds, including chlorinated ethers. The addition of a drying agent like anhydrous sodium sulfate is critical to remove residual water, which can interfere with GC analysis and degrade the analytical column.[3]
-
Gas Chromatography: A low-polarity capillary column, such as a DB-5ms or equivalent, is selected.[6][7] This stationary phase provides excellent separation for a broad range of semivolatile organic compounds based on their boiling points and is compatible with mass spectrometry. The temperature program is designed to ensure the efficient elution of BCIP while separating it from potential matrix interferences.
-
Mass Spectrometry: Electron Ionization (EI) is the preferred ionization technique for generating reproducible mass spectra that can be compared with libraries or used for structural elucidation. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity by monitoring only the characteristic ions of the analyte and internal standard.
-
Internal Standard Selection: The use of an internal standard (IS) is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.[8] An ideal internal standard should be chemically similar to the analyte but not present in the samples. For chlorinated ethers, a deuterated analog or a structurally similar compound with a different retention time is recommended.
Experimental Protocols
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (all pesticide residue or GC-MS grade).
-
Reagents: Anhydrous Sodium Sulfate (analytical grade, baked at 400°C for 4 hours prior to use).
-
Standards: this compound (CAS 59440-89-0) certified reference material.[1][2][3][4][5] Internal Standard (IS) solution (e.g., d10-Acenaphthene or a suitable deuterated ether, 10 µg/mL in DCM).
-
Glassware: 1 L separatory funnels, 250 mL flasks, vials with PTFE-lined caps.
Sample Preparation: Liquid-Liquid Extraction (Aqueous Samples)
-
Measure 500 mL of the aqueous sample into a 1 L separatory funnel.
-
Spike the sample with a known amount of the internal standard solution.
-
Add 60 mL of Dichloromethane (DCM) to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower organic layer into a 250 mL flask.
-
Repeat the extraction twice more with fresh 60 mL portions of DCM, combining the organic extracts.
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are a recommended starting point and may require optimization based on the specific instrumentation used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) | Provides good separation for semivolatile organic compounds.[6][7] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for high sensitivity. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the analyte. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas compatible with MS. |
| Oven Program | Initial: 50°C, hold for 2 min | Allows for proper focusing of analytes at the head of the column. |
| Ramp 1: 10°C/min to 280°C | Provides separation of a wide range of semivolatile compounds. | |
| Hold: 5 min at 280°C | Ensures elution of all target compounds. | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible mass spectra. |
| MS Source Temp. | 230°C | Standard source temperature. |
| MS Quad Temp. | 150°C | Standard quadrupole temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantitative analysis. |
Data Analysis and Interpretation
Identification
The identification of this compound is confirmed by comparing the retention time and the relative abundance of the qualifier ions to those of a known standard.
Predicted Mass Fragmentation
-
Molecular Ion (M⁺): A molecular ion peak cluster is expected around m/z 238, 240, 242, and 244, reflecting the presence of four chlorine atoms. The intensity of the molecular ion may be low.
-
Alpha-Cleavage: The most common fragmentation pathway for ethers is cleavage of the C-C bond adjacent to the oxygen atom. This would result in the loss of a chloromethyl radical (•CH₂Cl) to form a stable oxonium ion.
-
Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) is a common fragmentation pathway for chlorinated compounds.
Quantification
Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Table of Predicted Ions for SIM Analysis
| Analyte | Predicted Quantification Ion (m/z) | Predicted Qualifier Ion(s) (m/z) |
| This compound | 121 | 75, 155 |
| Internal Standard (Example: d10-Acenaphthene) | 164 | 162 |
Note: The predicted ions for this compound are based on the fragmentation of its structural components and require experimental verification.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample collection to data reporting.
Caption: GC-MS analytical workflow for this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by GC-MS. By leveraging established methodologies for related compounds, this guide offers a robust starting point for researchers and analytical chemists. The detailed steps for sample preparation, instrument parameters, and data analysis, along with the rationale behind each choice, empower users to implement and adapt this method for their specific applications. The successful application of this protocol will facilitate a better understanding of the environmental presence and potential biological impact of this emerging compound of interest.
References
- U.S. Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. SW-846.
- Restek. (n.d.). Bis(2-chloroisopropyl)ether GC-MS Analysis.
- PubChem. (n.d.). Bis(2-chloroisopropyl) ether. National Center for Biotechnology Information.
- Agilent Technologies. (n.d.). Analysis of Semivolatile Organic Compounds Using the Agilent Intuvo 9000 Gas Chromatograph.
- Desert Research Institute. (2008). Analysis of Semi-Volatile Organic Compound by GC/MS.
- UCT. (n.d.). EPA Method 8270: Determination of Semi-volatile Organic Compounds in Water using Solid Phase Extraction and GC/MS.
- SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
- PubChem. (n.d.). Bis(2-chloroethyl) ether. National Center for Biotechnology Information.
- Kadokami, K., et al. (2004). Development of a novel GC/MS database for simultaneous determination of hazardous chemicals. Journal of Environmental Monitoring, 6(10), 805-813.
- U.S. Environmental Protection Agency. (n.d.). EPA Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
- U.S. Environmental Protection Agency. (n.d.). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. SW-846.
- U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS.
- ResearchGate. (2015). How do I quantify volatile organic compounds using GC-MS?.
- ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter.
- LGC Standards. (n.d.). This compound.
- Alfa Chemistry. (n.d.). CAS 59440-89-0 Bis(1,3-dichloroisopropyl)ether.
- NIST. (n.d.). Bis(2-chloroisopropyl) ether. NIST Chemistry WebBook.
- LECO Corporation. (n.d.). EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS.
- Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube.
- Chemistro. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube.
- Biosynth. (n.d.). This compound | 59440-89-0 | FB18644.
- Allen, F., et al. (2021). CFM-ID 4.0: More Accurate ESI-MS/MS Spectral Prediction and Compound Identification. Analytical Chemistry, 93(34), 11636–11644.
- ACD/Labs. (n.d.). Mass Spectrometry: Fragmentation.
- Atomaxchem. (n.d.). This compound | CAS:59440-89-0.
- Coompo Research Chemicals. (n.d.). This compound | 59440-89-0.
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Application Note: Quantification of Bis(1,3-Dichloroisopropyl) Ether in Water Samples
Introduction: The Imperative for Monitoring Bis(1,3-Dichloroisopropyl) Ether
This compound (DCIP) is a halogenated ether that may enter aquatic environments through industrial discharge or as a byproduct of chemical processes. Due to its chemical structure, which is similar to other regulated chloroalkyl ethers, there is a significant concern regarding its potential persistence, bioaccumulation, and toxicity in aqueous ecosystems. Regulatory bodies worldwide, such as the U.S. Environmental Protection Agency (EPA), have established methods for monitoring a range of organic pollutants in water to protect environmental and public health.[1][2] While a specific EPA method for DCIP is not promulgated, its structural similarity to compounds covered under methods for haloethers, such as EPA Method 611, necessitates the development of a robust and reliable analytical protocol for its quantification.[3]
This application note presents a detailed protocol for the determination of DCIP in water samples, designed for researchers, environmental scientists, and professionals in drug development who may encounter this compound as an impurity or environmental contaminant. The methodology is adapted from established EPA procedures for analogous compounds and is grounded in the principles of liquid-liquid extraction (LLE) followed by gas chromatography-mass spectrometry (GC-MS). This approach was selected for its proven efficacy in extracting semivolatile organic compounds from aqueous matrices and the high selectivity and sensitivity of GC-MS for quantification.
Analytical Strategy: A Validated Approach to Quantification
The core of this protocol is a self-validating system, ensuring trustworthiness and scientific rigor. The workflow begins with meticulous sample collection and preservation, followed by an efficient extraction and concentration of the analyte. The final determination is made using a highly specific and sensitive instrumental technique.
Figure 1: A comprehensive workflow for the quantification of this compound in water samples.
Detailed Experimental Protocol
This protocol is designed to provide a clear, step-by-step methodology for the accurate quantification of DCIP.
Sample Collection and Preservation
Proper sample collection and preservation are critical to maintain the integrity of the sample until analysis.
-
Collection: Collect water samples in 1-liter amber glass bottles with polytetrafluoroethylene (PTFE)-lined screw caps to prevent photodegradation and analyte adsorption to the container walls.
-
Headspace: Fill the sample bottles to the brim to minimize headspace, which can lead to the loss of volatile components.
-
Preservation: Immediately after collection, cool the samples to 4°C. If residual chlorine is suspected, add 80 mg of sodium thiosulfate per liter of water to quench the chlorine and prevent chemical degradation of the target analyte.
-
Holding Time: Samples should be extracted within 7 days of collection and the extracts analyzed within 40 days.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The LLE procedure is adapted from EPA Method 611 for haloethers and is designed to efficiently extract DCIP from the water matrix into an organic solvent.[3][4]
-
Sample Volume: Measure 1.0 L of the water sample into a 2-L separatory funnel.
-
pH Adjustment: Check the pH of the sample and adjust to a neutral pH (6.5-7.5) with sulfuric acid or sodium hydroxide if necessary.
-
Spiking (Optional but Recommended): For quality control, spike the sample with a known concentration of a surrogate standard.
-
First Extraction: Add 60 mL of methylene chloride to the separatory funnel.
-
Shaking: Stopper the funnel and shake vigorously for 2 minutes with periodic venting to release pressure.
-
Phase Separation: Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
Collection of Organic Layer: Drain the lower methylene chloride layer into a 250-mL Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction two more times using fresh 60-mL portions of methylene chloride, combining all extracts in the same Erlenmeyer flask.
-
Drying the Extract: Dry the combined extract by passing it through a drying column containing anhydrous sodium sulfate.
-
Concentration: Concentrate the dried extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides the necessary sensitivity and selectivity for the quantification of DCIP at low concentrations.
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Splitless, 250°C
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, DB-5ms or equivalent
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quality Control and Method Validation
A robust quality control (QC) regime is essential for ensuring the reliability of the analytical data.
| Parameter | Acceptance Criteria | Frequency |
| Method Blank | Below the Method Detection Limit (MDL) | One per batch of 20 samples |
| Laboratory Control Sample (LCS) | 70-130% recovery | One per batch of 20 samples |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | 70-130% recovery, <20% Relative Percent Difference (RPD) | One set per batch of 20 samples |
| Surrogate Standard | 60-140% recovery | In every sample |
| Calibration Verification | Within ±15% of the true value | Beginning and end of each analytical run |
Table 1: Quality Control Parameters and Acceptance Criteria.
Data Presentation and Performance
The performance of this method is expected to be similar to that of established methods for other haloethers.
| Parameter | Expected Value | Source |
| Method Detection Limit (MDL) | 0.1 - 1.0 µg/L | Adapted from[5][6] |
| Method Quantitation Limit (MQL) | 0.3 - 3.0 µg/L | Adapted from[5][6] |
| Average Recovery | 80 - 110% | Adapted from[5][6] |
Table 2: Expected Method Performance Characteristics.
Conclusion: A Reliable Framework for DCIP Analysis
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in water samples. By adapting established EPA methodologies for similar compounds, this guide offers a reliable framework for environmental monitoring and research applications. The detailed steps for sample handling, preparation, and instrumental analysis, coupled with a stringent quality control regimen, ensure the generation of high-quality, defensible data. Adherence to this protocol will enable researchers and scientists to accurately assess the presence and concentration of DCIP in aquatic environments, contributing to a better understanding of its environmental fate and potential impact.
References
-
U.S. Environmental Protection Agency. (1984). Method 611: Haloethers. [Link]
-
Schuhmacher, R., et al. (2005). A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. Analytical and Bioanalytical Chemistry, 382(1), 234-239. [Link]
-
U.S. Environmental Protection Agency. Determination Of Haloethers In Industrial And Municipal Wastewaters. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Dichloropropenes. [Link]
-
U.S. Environmental Protection Agency. (1989). EPA Method Study 21, Method 611 Haloethers. [Link]
-
Genium Publishing Corporation. (1996). EPA Method 501.1: The Analysis Of Trihalomethanes In Drinking Water By The Purge And Trap Method. [Link]
-
Schuhmacher, R., et al. (2005). A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. PubMed. [Link]
-
Columbia University. Solid-Liquid Extraction. [Link]
-
Carro, A. M., et al. (2009). Solid-phase micro-extraction procedure for the determination of 1,3-dichloro-2-propanol in water by on-fibre derivatisation with bis(trimethylsilyl)trifluoroacetamide. Analytical and Bioanalytical Chemistry, 394(3), 837-845. [Link]
-
American Laboratory. (2009). Automated, Economical Sample Preparation: Bottle Liquid–Liquid Extraction. [Link]
-
Royal Society of Chemistry. (2019). Solid-phase extraction as sample preparation of water samples for cell-based and other in vitro bioassays. Environmental Science: Processes & Impacts. [Link]
-
Krystek, P., et al. (2024). Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-APCI-ESI-MS/MS. The MAK-Collection for Occupational Health and Safety, 9(4). [Link]
-
ResearchGate. Solid-phase micro-extraction procedure for the determination of 1,3-dichloro-2-propanol in water by on-fibre derivatisation with bis(trimethylsilyl)trifluoroacetamide. [Link]
-
U.S. Environmental Protection Agency. SW-846 Test Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier Transform-Infrared. [Link]
-
U.S. Environmental Protection Agency. Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. [Link]
-
MDPI. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6598. [Link]
-
INCHEM. ICSC 0435 - DICHLOROISOPROPYL ETHER. [Link]
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- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols for the Analysis of Bis(1,3-Dichloroisopropyl) Ether
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the sample preparation techniques for the analysis of Bis(1,3-Dichloroisopropyl) Ether (DCIP), a chlorinated ether of interest in environmental and toxicological studies. The protocols outlined herein are designed to deliver robust and reproducible results for various sample matrices, including water and soil.
Introduction to this compound (DCIP)
This compound, with the chemical formula C₆H₁₀Cl₄O, is a synthetic organic compound.[1] Its structure and properties necessitate careful consideration during sample preparation to ensure accurate and precise analytical outcomes. Understanding the physicochemical characteristics of DCIP is paramount for selecting the appropriate extraction and clean-up methodology.
Chemical Structure and Properties of this compound:
| Property | Value | Source |
| CAS Number | 59440-89-0 | [1] |
| Molecular Formula | C₆H₁₀Cl₄O | [1] |
| Molecular Weight | 239.96 g/mol | [1] |
| Synonyms | 2,2'-Oxybis[1,3-dichloropropane] | [1] |
Given its molecular weight and structure, DCIP is classified as a semi-volatile organic compound (SVOC). This classification guides the selection of appropriate sample preparation techniques, favoring solvent extraction methods over purge-and-trap, which is generally more suitable for highly volatile compounds.[2]
Core Principles of Sample Preparation for DCIP Analysis
The primary objective of sample preparation is to isolate DCIP from the sample matrix and concentrate it to a level suitable for instrumental analysis, typically Gas Chromatography-Mass Spectrometry (GC-MS). The choice of technique is dictated by the sample matrix (e.g., water, soil), the concentration of the analyte, and the desired level of data quality.
Two principal techniques are recommended for the preparation of samples for DCIP analysis:
-
Liquid-Liquid Extraction (LLE): A classic technique that partitions the analyte between two immiscible liquid phases. It is particularly effective for aqueous samples.
-
Solid-Phase Extraction (SPE): A more modern technique that uses a solid sorbent to retain the analyte from a liquid sample, followed by elution with a small volume of solvent. SPE offers advantages in terms of reduced solvent consumption and potential for automation.
Liquid-Liquid Extraction (LLE) for Aqueous Samples
LLE is a robust and widely used method for extracting semi-volatile organic compounds from water. The methodology relies on the differential solubility of DCIP in an aqueous phase and an immiscible organic solvent.
Causality Behind Experimental Choices in LLE:
-
Solvent Selection: A solvent that is immiscible with water and has a high affinity for DCIP is chosen. A mixture of dichloromethane (DCM) and diethyl ether is often effective for extracting a broad range of semi-volatile compounds.[3]
-
pH Adjustment: The pH of the aqueous sample can influence the extraction efficiency of certain compounds. For neutral compounds like DCIP, pH adjustment is generally not critical but can be optimized.
-
Salting Out: The addition of a salt, such as sodium chloride, to the aqueous sample can increase the partitioning of DCIP into the organic phase by decreasing its solubility in the aqueous phase.
-
Multiple Extractions: Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.[4]
Detailed LLE Protocol for Water Samples:
-
Sample Collection and Preservation: Collect 1-liter aqueous samples in amber glass bottles. If residual chlorine is present, it should be quenched. Preserve the sample by cooling to 4°C.
-
Spiking: If required for quality control, spike the sample with a known amount of DCIP standard solution and surrogate standards.
-
Solvent Addition: Transfer the sample to a 2-liter separatory funnel. Add 60 mL of a 1:1 mixture of dichloromethane and diethyl ether.
-
Extraction: Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.[5]
-
Phase Separation: Allow the layers to separate. The organic layer, being denser, will be at the bottom.
-
Collection: Drain the lower organic layer into a collection flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 60 mL portions of the solvent mixture, combining all organic extracts.[6]
-
Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
-
Analysis: The concentrated extract is now ready for GC-MS analysis.
Solid-Phase Extraction (SPE) for Aqueous Samples
SPE is a highly efficient method for extracting and concentrating analytes from aqueous samples. It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte of interest.
Causality Behind Experimental Choices in SPE:
-
Sorbent Selection: For semi-volatile compounds like DCIP from a water matrix, a non-polar sorbent such as C18 (octadecylsilane) is a suitable choice, operating on the principle of reversed-phase chromatography.
-
Conditioning and Equilibration: The sorbent must be conditioned with a solvent like methanol to activate the stationary phase, followed by equilibration with water to ensure proper interaction with the aqueous sample.
-
Sample Loading: The sample is passed through the cartridge at a controlled flow rate to allow for efficient retention of the analyte.
-
Washing: A wash step with a weak solvent (e.g., water or a water/methanol mixture) removes interfering compounds that are less strongly retained than the analyte.
-
Elution: A strong organic solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the analyte from the cartridge.
Detailed SPE Protocol for Water Samples:
-
Cartridge Selection: Use a C18 SPE cartridge with a sorbent mass appropriate for the sample volume (e.g., 500 mg for 1 L).
-
Conditioning: Condition the cartridge by passing 10 mL of methanol through it, ensuring the sorbent bed does not go dry.
-
Equilibration: Equilibrate the cartridge by passing 10 mL of deionized water through it, leaving a small amount of water above the sorbent bed.
-
Sample Loading: Load the 1-liter water sample onto the cartridge at a flow rate of 10-15 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar impurities.
-
Drying: Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes to remove residual water.
-
Elution: Elute the DCIP from the cartridge with two 5 mL aliquots of dichloromethane into a collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The concentrated extract is ready for GC-MS analysis.
Sample Preparation for Soil and Sediment Matrices
For solid matrices like soil and sediment, the initial step involves extracting DCIP into an organic solvent.
Detailed Protocol for Soil/Sediment Samples:
-
Sample Homogenization: Homogenize the soil or sediment sample to ensure representativeness.
-
Extraction:
-
Soxhlet Extraction: A comprehensive but time-consuming method. A known mass of the sample is placed in a thimble and extracted with a suitable solvent (e.g., hexane/acetone mixture) for several hours.
-
Ultrasonic Extraction: A faster alternative. A known mass of the sample is mixed with a solvent in a beaker and subjected to ultrasonic agitation for a set period.
-
-
Drying and Concentration: The resulting extract is dried using anhydrous sodium sulfate and then concentrated to a final volume of 1 mL.
-
Clean-up (if necessary): If the extract is complex, a clean-up step using SPE (e.g., with a silica or Florisil cartridge) may be required to remove interfering matrix components.
-
Analysis: The final extract is then analyzed by GC-MS.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the analytical technique of choice for the determination of DCIP.
Typical GC-MS Parameters:
| Parameter | Setting | Rationale |
| Injector Temperature | 250 °C | To ensure efficient volatilization without thermal degradation. Caution is advised as chlorinated compounds can be susceptible to thermal decomposition.[7][8] |
| Carrier Gas | Helium | Inert gas for optimal chromatographic performance. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A non-polar column suitable for the separation of semi-volatile organic compounds. |
| Oven Program | Initial temp 60°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min) | A typical temperature program for the analysis of SVOCs. |
| MS Source Temp | 230 °C | Standard source temperature for electron ionization. |
| MS Quad Temp | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) | Provides characteristic fragmentation patterns for compound identification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity by monitoring specific ions for DCIP. |
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC program is essential for generating reliable data. Key QA/QC measures include:
-
Method Blank: An analyte-free matrix processed alongside the samples to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of DCIP to assess method accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known concentration of DCIP to evaluate matrix effects on recovery and precision.
-
Surrogate Standards: Compounds similar to the analyte, but not expected to be in the sample, are added to all samples, blanks, and standards to monitor extraction efficiency.
Trustworthiness and Self-Validation
The protocols described are based on established EPA methodologies for the analysis of semi-volatile organic compounds.[9][10] The inclusion of comprehensive QA/QC checks at each stage of the process ensures the validity and defensibility of the generated data. By monitoring recoveries of surrogates, LCS, and MS/MSD samples, the analyst can have a high degree of confidence in the results. Any deviations from established acceptance criteria should trigger a thorough investigation into the sample preparation and analysis process.
References
-
American Laboratory. Automated, Economical Sample Preparation: Bottle Liquid–Liquid Extraction. [Link]
-
Professor Dave Explains. Liquid-Liquid Extraction. YouTube. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
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Chemistry LibreTexts. Step-by-Step Procedures For Extractions. [Link]
-
Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). [Link]
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Columbia University. solid-liquid extraction. [Link]
-
PubChem. bis(2-Chloro-1-methylethyl) ether. [Link]
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Separation Science. Activity and Decomposition. [Link]
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U.S. Environmental Protection Agency. Method 5030C: Purge-and-Trap for Aqueous Samples. [Link]
-
The MAK Collection for Occupational Health and Safety. Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-APCI-ESI-MS/MS. [Link]
-
Polish Journal of Environmental Studies. Solid Phase Extraction Technique – Trends, Opportunities and Applications. [Link]
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Waters Corporation. Sample Preparation Solutions. [Link]
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Agilent Technologies. Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. [Link]
-
ResearchGate. Optimisation of purge-and-trap gas chromatography-mass spectrometry analysis of volatile organic compounds in water. [Link]
-
Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). [Link]
-
INCHEM. ICSC 0435 - DICHLOROISOPROPYL ETHER. [Link]
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ResearchGate. Solid-phase micro-extraction procedure for the determination of 1,3-dichloro-2-propanol in water by on-fibre derivatisation with bis(trimethylsilyl)trifluoroacetamide. [Link]
-
Restek. Bis(2-chloroisopropyl)ether. [Link]
-
Agilent. Volatile Organic Compound Analysis Using Purge and Trap. [Link]
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NIST. Bis(2-chloroisopropyl) ether. [Link]
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ScienceDirect. Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. [Link]
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PMC. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. [Link]
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ResearchGate. Pyrolysis GC‐MS of chlorinated natural rubber. [Link]
-
MDPI. Comprehensive Analysis of Chlorine-Induced Aging in High-Density Polyethylene: Insights into Structural, Thermal, and Mechanical Degradation Mechanisms. [Link]
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Application Note: Quantification of Semivolatile Organic Compounds Using Bis(1,3-Dichloroisopropyl) Ether as an Internal Standard
Audience: Researchers, scientists, and drug development professionals involved in chromatographic analysis.
Abstract
This document provides a detailed guide for the application of Bis(1,3-Dichloroisopropyl) Ether (BDCIPE) as an internal standard for the accurate quantification of semivolatile organic compounds (SVOCs) by Gas Chromatography-Mass Spectrometry (GC-MS). Internal standardization is a critical technique that corrects for variations in sample preparation and instrument response, thereby enhancing the precision and accuracy of analytical measurements. This note outlines the rationale for selecting BDCIPE, its physicochemical properties, a step-by-step protocol for its use, and data analysis procedures.
Introduction to Internal Standardization
In quantitative chromatography, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks. The IS is chosen to be chemically similar to the analytes of interest but not naturally present in the samples. By comparing the response of the analyte to the response of the IS, variations arising from injection volume, extraction efficiency, and instrument drift can be effectively nullified.[1] The fundamental principle relies on the relative response factor (RRF), which remains constant across a range of concentrations.
Why Use an Internal Standard?
-
Corrects for Sample Loss: Compensates for analyte loss during sample preparation steps like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and concentration.[2]
-
Minimizes Injection Variability: Accounts for minor differences in injection volume when using autosamplers.
-
Compensates for Instrument Drift: Corrects for fluctuations in detector sensitivity over the course of an analytical run.
Rationale for Selecting this compound (BDCIPE)
The selection of an appropriate internal standard is paramount for the success of a quantitative method. BDCIPE (CAS No: 59440-89-0) possesses several characteristics that make it a suitable IS for the analysis of a wide range of semivolatile organic compounds, particularly in environmental and industrial matrices.[3]
Key Attributes of BDCIPE:
-
Chemical Inertness: It is a relatively stable ether that does not readily react with other components in the sample matrix.
-
Chromatographic Behavior: As a chlorinated ether, it exhibits good chromatographic peak shape and retention time on commonly used non-polar and mid-polar GC columns, eluting within the typical SVOC analysis window.
-
Mass Spectrum: Its mass spectrum contains unique, high-mass ions that are unlikely to interfere with many common analytes, allowing for selective and accurate quantification.
-
Commercial Availability: High-purity standards of BDCIPE are commercially available from suppliers like LGC Standards.[4][5]
-
Structural Uniqueness: It is not a naturally occurring compound and is rarely found as an environmental contaminant, minimizing the risk of its presence in blank samples.
However, it is important to distinguish BDCIPE from its isomer, Bis(2-chloroisopropyl) ether (CAS No: 108-60-1), which is a target analyte in some regulatory methods like EPA Method 8270 and 625.[3][6] The use of BDCIPE avoids co-elution and misidentification issues that could arise from using an isomer of a target analyte.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C6H10Cl4O | [4] |
| Molecular Weight | 237.95 g/mol | [4] |
| Boiling Point | ~187 °C (for isomer) | [7] |
| Solubility | Poorly soluble in water | [7] |
| Structure | ClCH2CH(Cl)CH2OCH2CH(Cl)CH2Cl | [4] |
Experimental Protocol: Analysis of SVOCs in Water by GC-MS
This protocol details the use of BDCIPE as an internal standard for the quantification of SVOCs in a water matrix, based on principles outlined in methods like EPA 8270.[8]
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Acetone (pesticide or GC-grade)
-
Reagents: Anhydrous sodium sulfate, Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Standards:
-
This compound (BDCIPE) stock solution (1000 µg/mL in DCM)
-
Analyte stock solutions (e.g., EPA 8270 MegaMix)
-
-
Apparatus: 1-L separatory funnels, concentration apparatus (Kuderna-Danish or equivalent), GC vials, gas chromatograph with a mass spectrometer detector (GC-MS).
Workflow Overview
Caption: General workflow for SVOC analysis using BDCIPE as an internal standard.
Step-by-Step Procedure
1. Preparation of Standards:
-
Internal Standard Spiking Solution: Dilute the BDCIPE stock solution to a working concentration of 40 µg/mL in DCM.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the analyte stock solutions with DCM.[9] Spike each calibration standard with the BDCIPE working solution to achieve a final IS concentration of 40 µg/mL. For example, add 100 µL of the 40 µg/mL IS solution to 900 µL of each analyte standard.
2. Sample Preparation and Extraction:
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Spike the sample with 100 µL of the 40 µg/mL BDCIPE internal standard solution.
-
Base/Neutral Extraction: Adjust the sample pH to >11 with NaOH. Extract three times with 60 mL portions of DCM, shaking for 2 minutes each time.[10] Collect the DCM layers.
-
Acid Extraction: Adjust the pH of the aqueous layer to <2 with HCl. Perform a second series of three extractions with 60 mL portions of DCM.
-
Combine all DCM extracts and pass them through a column of anhydrous sodium sulfate to remove residual water.
-
Concentrate the dried extract to a final volume of 1.0 mL.
3. GC-MS Analysis:
-
Set up the GC-MS with appropriate parameters for SVOC analysis. A typical column is a 30m x 0.25mm ID x 0.25µm film thickness 5% phenyl-methylpolysiloxane column (e.g., Rtx-5MS).[10]
-
Inject 1 µL of the concentrated extract.
-
Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.
Typical GC-MS Parameters
| Parameter | Setting |
| Inlet | Splitless, 250 °C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 40 °C (hold 2 min), ramp to 320 °C @ 10 °C/min, hold 5 min |
| Transfer Line | 280 °C |
| Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| Scan Range | 35-550 amu |
Data Analysis and Quantification
The quantification is based on the principle of relative response, where the ratio of the analyte signal to the internal standard signal is used to construct the calibration curve.
The Principle of Internal Standardization
Caption: How an internal standard corrects for injection volume variation.
1. Calculate Relative Response Factors (RRF):
-
Analyze each calibration standard.
-
For each analyte, calculate the RRF using the following formula: RRF = (Ax * Cis) / (Ais * Cx) Where:
-
Ax = Peak area of the analyte
-
Ais = Peak area of the internal standard (BDCIPE)
-
Cx = Concentration of the analyte
-
Cis = Concentration of the internal standard (BDCIPE)
-
2. Calibration Curve:
-
Calculate the average RRF for each analyte across the calibration levels. The %RSD of the RRFs should ideally be less than 20%.
-
Alternatively, plot a calibration curve of (Ax / Ais) versus (Cx / Cis).
3. Calculate Sample Concentration:
-
Analyze the prepared sample extracts.
-
Calculate the concentration of each analyte in the sample using the average RRF: Concentration (µg/L) = (Ax * Cis) / (Ais * RRF * V) Where:
-
V = Original volume of the sample in Liters (e.g., 1 L)
-
Quality Control and Validation
To ensure the integrity of the results, a robust quality control system is essential.
-
Internal Standard Recovery: The peak area of BDCIPE in each sample should be within a specified range (e.g., 50-150%) of its area in the mid-point calibration standard. A significant deviation may indicate a problem with the extraction or injection for that specific sample.
-
Method Blank: An aliquot of reagent water carried through the entire analytical procedure should not contain target analytes above the method detection limit.
-
Laboratory Control Sample (LCS): A reagent water sample spiked with known concentrations of analytes is analyzed to assess the overall method accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with known analyte concentrations to evaluate matrix effects on recovery and precision.
Conclusion
This compound is a highly effective internal standard for the quantification of semivolatile organic compounds by GC-MS. Its chemical properties and distinct chromatographic behavior allow it to reliably correct for variations inherent in complex analytical procedures. By following a validated protocol that includes proper standard preparation, sample extraction, and quality control checks, researchers can achieve highly accurate and precise quantitative results, ensuring data of the highest quality for research, development, and regulatory purposes.
References
- National Institutes of Health (NIH). (n.d.). Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition.
- ACS Omega. (2021, May 4). Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition.
- Royal Society of Chemistry. (n.d.). Sampling procedures for intrinsically valid volatile organic compound measurements.
- MDPI. (n.d.). Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions.
- ResearchGate. (2025, August 6). Multiple internal standard normalization for improving HS-SPME-GC-MS quantitation in Virgin Olive Oil Volatile Organic Compounds (VOO-VOCs) profile.
- Restek. (2015, March 3). Is That Really bis (2-chloroisopropyl) ether: Potential Issues for EPA Methods 625 and 8270.
- NOAA Cameo Chemicals. (n.d.). DICHLOROISOPROPYL ETHER.
- LGC Standards. (n.d.). This compound.
- Thermo Fisher Scientific. (n.d.). EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Inchem.org. (n.d.). ICSC 0435 - DICHLOROISOPROPYL ETHER.
- Restek. (n.d.). Guide to Preparing and Analyzing Semivolatile Organic Compounds.
- U.S. Environmental Protection Agency. (n.d.). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier.
- U.S. Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry, part of Test Methods for Evaluating Solid.
- Lawrence Livermore National Laboratory. (n.d.). Appendix A. EPA Methods of Environmental Water Analysis.
- LECO Corporation. (n.d.). EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS.
- Agilent Technologies. (2022, March 30). Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS.
- The NELAC Institute. (n.d.). Validation of Method EPA 608.3 and EPA 625.1 Using Semi-Automated SPE.
- Supelco. (2025, April 28). Safety Data Sheet.
- Clinivex. (n.d.). CAS 59440-89-0 | this compound Supplier.
- PubMed. (n.d.). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water.
- National Institutes of Health (NIH). (n.d.). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS.
- LGC Standards. (n.d.). This compound.
- ResearchGate. (2025, August 6). Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry.
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Certified Reference Materials for the Analysis of Bis(1,3-Dichloroisopropyl) Ether: Sourcing and Application Protocols
An Application Guide for Researchers
Executive Summary: This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development and environmental analysis who are working with Bis(1,3-Dichloroisopropyl) Ether. The accurate quantification of this compound is critical for regulatory compliance, toxicological studies, and quality control. This document provides a detailed overview of reputable suppliers for its Certified Reference Material (CRM), clarifies potential isomer confusion, and presents a robust, self-validating analytical protocol for its determination using Gas Chromatography-Mass Spectrometry (GC/MS). By explaining the causality behind experimental choices and grounding all recommendations in authoritative standards, this guide ensures scientific integrity and methodological reliability.
Introduction to this compound
This compound (CAS No. 59440-89-0) is a halogenated ether. Its chemical structure and properties necessitate precise analytical methods for its detection and quantification, particularly in environmental and biological matrices. It is crucial for analysts to distinguish this compound from its more common isomer, bis(2-chloro-1-methylethyl) ether (CAS No. 108-60-1), as their chemical properties and toxicological profiles may differ.[1][2] The correct identification based on the CAS number is the first critical step in any analytical workflow.
This compound and its isomers can be found as industrial byproducts or impurities and are sometimes used as solvents for fats and waxes.[3] Their presence in the environment is a concern, prompting the need for sensitive and accurate analytical standards to monitor potential contamination.
The Imperative of Certified Reference Materials (CRMs) in Analytical Validation
In analytical chemistry, accuracy is paramount. A Certified Reference Material (CRM) is the cornerstone of generating defensible and reproducible data. Unlike standard reagents, a CRM is a highly characterized and homogenous material with certified property values, accompanied by a statement of uncertainty.
Key Attributes of a CRM:
-
Traceability: The certified value is linked to a national or international standard.
-
Uncertainty: A CRM has a documented uncertainty budget for its certified property value.
-
Purity: The purity is rigorously determined and certified.
-
Accreditation: The highest quality CRMs are produced by manufacturers accredited under ISO 17034, which specifies the requirements for the competence of reference material producers.[4] The characterization and certification of these materials are performed in laboratories accredited to ISO/IEC 17025.
Using a CRM is a non-negotiable requirement for method validation, instrument calibration, and quality control, ensuring that analytical results are accurate, comparable across different laboratories, and fit for their intended purpose.
Sourcing Certified Reference Materials for Halogenated Ethers
Selecting a reliable supplier is as critical as the analytical method itself. The following table summarizes available CRMs for this compound and its common isomer. Researchers must verify the CAS number to ensure the correct standard is procured for their specific application.
| Supplier | Product Name | CAS Number | Catalog Number (Example) | Format/Concentration |
| LGC Standards | This compound | 59440-89-0 | TRC-B426200-10MG | 10 mg (Neat) |
| Toronto Research Chemicals (TRC) | This compound | 59440-89-0 | B426200 | 10 mg, 50 mg, 100 mg (Neat)[5][6][7] |
| Clinivex | This compound | 59440-89-0 | Enquire for specific number | Neat |
| AccuStandard | bis(2-Chloro-1-methylethyl)ether | 108-60-1 | APP-9-028 | 100 µg/mL in Dichloromethane[8] |
| AccuStandard | bis(2-Chloro-1-methylethyl)ether | 108-60-1 | AS-E0040 | 5.0 mg/mL in MeOH[9] |
| Sigma-Aldrich (MilliporeSigma) | bis-(2-chloroisopropyl) ether | 108-60-1 | Part of mixes, e.g., 47991-U | 2000 µg/mL in Dichloromethane (in mix)[3] |
| CRM LABSTANDARD | Bis(2-chloroisopropyl) Ether | 108-60-1 | LBS1Y6V2123 | 10 mg, 25 mg, 50 mg (Neat, ≥ 70% Purity) |
Application Protocol: Quantitative Analysis by GC/MS
This section provides a detailed protocol for the quantification of this compound in a water matrix using Gas Chromatography-Mass Spectrometry (GC/MS), a technique well-suited for the analysis of semi-volatile organic compounds.[3]
Principle of the Method
The method involves extracting the analyte from the aqueous sample using a water-immiscible organic solvent (Liquid-Liquid Extraction). The extract is then concentrated and injected into a GC/MS system. The gas chromatograph separates the analyte from other components in the sample based on its boiling point and affinity for the GC column's stationary phase. The mass spectrometer then detects and quantifies the analyte based on its unique mass fragmentation pattern.
Experimental Workflow
The overall analytical process follows a logical sequence from sample acquisition to final data reporting.
Materials and Reagents
-
CRM: this compound, neat standard.
-
Solvents: HPLC or GC-grade Dichloromethane (DCM), Methanol, Acetone.
-
Reagents: Anhydrous Sodium Sulfate (baked at 400°C for 4 hours).
-
Glassware: 2 L separatory funnels, Kuderna-Danish (K-D) concentrator, volumetric flasks, GC vials.
-
Instrumentation: Gas chromatograph with a mass selective detector (GC/MS).
Step-by-Step Protocol
Step 1: Preparation of Stock and Calibration Standards The causality behind creating a fresh stock solution from a neat CRM is to establish a known starting concentration from which all subsequent dilutions and calculations are derived, ensuring traceability.
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the neat CRM and dissolve it in a 10 mL volumetric flask using methanol.
-
Working Stock Solution (e.g., 10 µg/mL): Perform a 1:100 dilution of the Primary Stock Solution.
-
Calibration Standards: Perform serial dilutions of the Working Stock Solution to create a calibration curve with at least five concentration levels (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL).
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- 3. Bis-(2-chloroisopropyl) ether analytical standard 108-60-1 [sigmaaldrich.com]
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Application Notes & Protocols for the Environmental Monitoring of Bis(2-chloro-1-methylethyl) ether
Abstract
These application notes provide a comprehensive guide for the environmental monitoring of Bis(2-chloro-1-methylethyl) ether (CAS RN: 108-60-1), a chlorinated ether that has been identified as a priority pollutant by the U.S. Environmental Protection Agency (EPA). This document is intended for researchers, environmental scientists, and analytical chemists. It details the significance of monitoring this compound, its environmental fate, and provides detailed, field-proven protocols for its analysis in water, soil, and air matrices. The methodologies are grounded in established regulatory frameworks, primarily EPA Method 625.1, and are supplemented with advanced extraction techniques and optimized instrumental analysis parameters for enhanced sensitivity and reliability.
Introduction and Significance
Bis(2-chloro-1-methylethyl) ether, also known as dichlorodiisopropyl ether (DCIP), is a synthetic organic compound. It is primarily generated as a by-product in the manufacturing of propylene oxide and propylene glycol.[1][2] Its presence in the environment is a concern due to its potential toxicity and classification as a probable human carcinogen (Group B2) by the EPA.[3] Studies have shown that the general population is most likely to be exposed to this compound through contaminated drinking water.[4]
The compound is a colorless to light brown liquid with a "solvent-like" odor.[4] It is denser than water and has low water solubility, which influences its environmental distribution.[5] Given its industrial sources and potential for long-range transport in water systems, robust and sensitive monitoring protocols are essential for assessing its environmental impact and ensuring public health. A nationwide investigation in China detected Bis(2-chloro-1-methylethyl) ether in both raw and finished drinking water, highlighting the inefficiency of conventional water treatment processes for its removal and underscoring the need for vigilant source water monitoring.[4]
This guide provides detailed methodologies for the extraction and quantification of Bis(2-chloro-1-methylethyl) ether in various environmental matrices, utilizing gas chromatography-mass spectrometry (GC-MS), a technique widely applicable for the identification and measurement of a broad range of hazardous chemicals.[4]
Environmental Fate and Transport
The environmental behavior of Bis(2-chloro-1-methylethyl) ether is governed by its physical and chemical properties. With a vapor pressure of 0.1 mmHg at 20°C, it will slowly volatilize from soil and water surfaces.[5] Biodegradation is expected to be a significant fate process in aqueous environments. Due to its industrial origins, releases are typically to water, with subsequent partitioning to sediment and potential for atmospheric transport. The diagram below illustrates the potential environmental pathways of Bis(2-chloro-1-methylethyl) ether.
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Application Notes and Protocols for Liquid-Liquid Extraction of Bis(1,3-Dichloroisopropyl) Ether
Introduction: The Analytical Challenge of Bis(1,3-Dichloroisopropyl) Ether
This compound (DCIP), with the molecular formula C₆H₁₀Cl₄O, is a halogenated ether that presents unique challenges in environmental and toxicological analysis.[1][2][3][4][5] Its accurate quantification is crucial for monitoring its presence in various matrices, particularly in aqueous samples. Liquid-liquid extraction (LLE) remains a fundamental and widely practiced technique for the efficient isolation and concentration of such semi-volatile organic compounds from aqueous environments prior to chromatographic analysis.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of LLE for the extraction of DCIP. The protocols outlined herein are synthesized from established methodologies for chlorinated hydrocarbons and are designed to ensure high recovery, reproducibility, and analytical integrity.
Pillar 1: The Expertise Behind the Extraction - Understanding the "Why"
The success of any LLE protocol hinges on a clear understanding of the physicochemical principles governing the partitioning of an analyte between two immiscible liquid phases. For DCIP, a chlorinated ether, we can infer key properties that guide our methodological choices. As a halogenated organic molecule, DCIP is expected to be nonpolar and thus have low solubility in water and high solubility in a variety of organic solvents. The presence of four chlorine atoms suggests its density will be greater than that of water.
The core principle of LLE is the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent.[6] The analyte, in this case, DCIP, will distribute itself between the two phases until equilibrium is reached. The efficiency of this distribution is described by the partition coefficient (K), which is the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase. Our goal is to maximize the transfer of DCIP into the organic phase, leaving behind interfering water-soluble substances.
The choice of extraction solvent is paramount. An ideal solvent should:
-
Have a high affinity for DCIP (a high partition coefficient).
-
Be immiscible with the aqueous sample.
-
Have a low boiling point to facilitate easy removal and concentration of the extract.
-
Be of high purity to avoid introducing interfering contaminants.
-
Have a density significantly different from water to ensure clear phase separation.
Based on established methods for similar chlorinated compounds, several solvents are viable candidates.[7][8]
Pillar 2: A Self-Validating Protocol for DCIP Extraction
This protocol is designed to be robust and includes quality control steps to ensure the reliability of the results.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| This compound Standard | Analytical Grade | For preparation of standards and spiking |
| Methylene Chloride (Dichloromethane, DCM) | HPLC or Pesticide Residue Grade | Extraction Solvent |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | Drying Agent |
| Deionized Water | Type I | For blank preparation |
| Methanol | HPLC Grade | For standard preparation |
| Glassware (Separatory Funnels, Beakers, Flasks) | Class A | Thoroughly cleaned and solvent-rinsed |
Experimental Workflow Diagram
Caption: Workflow for the liquid-liquid extraction of DCIP from aqueous samples.
Step-by-Step Protocol
-
Sample Preparation:
-
Measure a known volume (e.g., 100 mL) of the aqueous sample into a clean beaker.
-
For quality control, a matrix spike can be prepared by adding a known amount of DCIP standard solution to a separate sample aliquot. A method blank using deionized water should also be run in parallel.
-
-
Liquid-Liquid Extraction:
-
Transfer the sample into a 250 mL separatory funnel.[9]
-
Add 30 mL of methylene chloride to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically inverting the funnel and venting to release any pressure buildup.[10]
-
Place the separatory funnel in a ring stand and allow the layers to fully separate. DCIP is expected to make the organic (methylene chloride) layer denser than the aqueous layer, so it will be the bottom layer.
-
Carefully drain the lower organic layer into a clean Erlenmeyer flask.
-
Repeat the extraction two more times with fresh 30 mL portions of methylene chloride, combining the organic extracts in the same flask. This repeated extraction ensures a higher recovery of the analyte.[10][11]
-
-
Drying the Extract:
-
To remove residual water from the combined organic extract, pass it through a funnel containing a small plug of glass wool and approximately 10 g of anhydrous sodium sulfate.[11]
-
Rinse the flask and the sodium sulfate with a small amount of fresh methylene chloride to ensure quantitative transfer.
-
-
Concentration of the Extract:
-
The extract can be concentrated to a smaller, precise volume (e.g., 1 mL) using a Kuderna-Danish (K-D) apparatus on a steam bath or a gentle stream of nitrogen.[7] This step is crucial for increasing the analyte concentration to meet the detection limits of the analytical instrument.
-
-
Analysis:
-
The concentrated extract is now ready for analysis, typically by gas chromatography with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS), which are well-suited for halogenated compounds.[8]
-
Pillar 3: Trustworthiness through Troubleshooting and Validation
A protocol's reliability is demonstrated by its ability to anticipate and address potential issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Emulsion Formation | High concentration of detergents or surfactants in the sample; vigorous shaking. | - Allow the funnel to sit undisturbed for a longer period. - Gently swirl the funnel instead of shaking. - Add a small amount of saturated sodium chloride (brine) solution. - Use centrifugation to break the emulsion. |
| Poor Phase Separation | Similar densities of the two phases. | - Add a small amount of a different, denser solvent like chloroform to the organic phase. - Add brine to the aqueous phase to increase its density. |
| Low Analyte Recovery | Incomplete extraction; analyte degradation. | - Perform an additional extraction step. - Ensure the pH of the aqueous sample is neutral. - Check the purity of the standards and solvents. |
| Contamination in Blank | Contaminated glassware, solvents, or drying agent. | - Ensure all glassware is meticulously cleaned and solvent-rinsed. - Run a solvent blank to check for contamination. - Bake the sodium sulfate at 400°C before use.[7] |
Safety Considerations
Working with chlorinated solvents requires strict adherence to safety protocols.
-
Ventilation: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.
-
Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for this compound and all solvents used before beginning work.[5]
Conclusion
This application note provides a robust and scientifically grounded protocol for the liquid-liquid extraction of this compound from aqueous samples. By understanding the principles behind each step and adhering to the detailed methodology, researchers can achieve reliable and reproducible results, ensuring the integrity of their analytical data.
References
-
U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1995). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection. Retrieved from [Link]
-
Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. Retrieved from [Link]
-
Wikipedia. (2023). Liquid–liquid extraction. Retrieved from [Link]
-
PubMed. (2015). Selective pressurized liquid extraction technique for halogenated organic pollutants in marine mammal blubber: a lipid-rich matrix. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.3: Liquid-Liquid Extraction. Retrieved from [Link]
-
CPP Elearning. (2018, June 14). Liquid-Liquid Extraction. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, October 3). Liquid-Liquid Extraction. YouTube. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | CAS: 59440-89-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Bis(1,3-Dichloroisopropyl) Ether Analysis
Welcome to the technical support guide for the analysis of Bis(1,3-Dichloroisopropyl) Ether and its related compounds. This resource is designed for researchers, analytical scientists, and drug development professionals to diagnose and mitigate the common challenge of matrix effects in chromatographic analysis. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What exactly is a "matrix effect" in the context of analyzing this compound?
A matrix effect is the alteration of an analytical signal (peak response) of the target analyte—in this case, this compound—caused by the co-eluting components of the sample matrix.[1] These effects are a primary source of error in quantitative analysis, manifesting as either signal suppression (lower response) or signal enhancement (higher response), leading to inaccurate results.[1] The complexity of the sample, whether it's wastewater, soil, or biological tissue, dictates the severity of these effects.
Q2: What are the primary causes of matrix effects in GC-MS and LC-MS systems for this analysis?
The causes differ significantly between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
In GC-MS , the most common phenomenon is matrix-induced enhancement . This occurs when non-volatile components from the sample matrix accumulate in the GC inlet liner. These residues mask "active sites"—points of potential adsorption or thermal degradation for sensitive analytes like halogenated ethers. By protecting the analyte, the matrix ironically leads to a larger, more robust signal compared to a clean standard, causing overestimation.[1][2]
-
In LC-MS , the primary cause is competition during the ionization process in the mass spectrometer's source. This is particularly relevant when analyzing metabolites like bis(1,3-dichloropropyl) phosphate (BDCPP) in complex matrices like urine.[3] If a co-eluting matrix component is more easily ionized than the target analyte, it can monopolize the ionization process, leading to ion suppression and an underestimation of the analyte's true concentration.
Q3: How can I definitively diagnose if my analysis is suffering from matrix effects?
Diagnosing matrix effects is a critical first step. The most reliable method is to compare the analyte's response in different solutions:
-
Prepare a standard in a pure solvent (e.g., methanol, acetonitrile).
-
Prepare a "matrix-matched" standard. This involves taking a blank sample of your matrix (known to be free of the analyte), processing it through your entire sample preparation procedure, and then spiking the final extract with a known concentration of the analyte.[1][2]
-
Analyze both standards. If the peak area of the analyte in the matrix-matched standard is significantly different (typically >15-20%) from the peak area in the pure solvent standard, a matrix effect is present.
-
Response (Matrix) > Response (Solvent) indicates Signal Enhancement .
-
Response (Matrix) < Response (Solvent) indicates Signal Suppression .
-
Below is a workflow to guide you through the process of identifying and mitigating these effects.
Caption: Workflow for diagnosing and mitigating matrix effects.
Troubleshooting Guide
Issue: Low or Inconsistent Analyte Recovery
-
Potential Cause: Signal suppression due to co-eluting matrix components, or loss of analyte during sample preparation.[1][4]
-
Solutions:
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis.[5] A poorly optimized cleanup is often the root cause of the problem. Consider the nature of your matrix and choose an appropriate technique.
-
Employ Matrix-Matched Calibration: This method compensates for the matrix effect by ensuring that your calibration standards experience the same signal suppression or enhancement as your samples.[2]
-
Use the Standard Addition Method: This is a powerful technique when a blank matrix is unavailable or when matrix composition varies between samples.[5][6] It involves spiking the unknown sample with increasing, known amounts of the analyte to create a sample-specific calibration curve.
-
Utilize an Isotope-Labeled Internal Standard (IS): A stable isotope-labeled version of this compound is the ideal internal standard. It co-elutes with the native analyte and experiences nearly identical matrix effects, providing the most accurate correction. For its metabolite BDCPP, d10-BDCPP has been successfully used.[3]
-
Issue: Signal Enhancement (Peak Area > 120% of Expected)
-
Potential Cause (GC-MS): This is the classic "analyte protectant" effect common in GC analysis.[2] Active sites in the GC inlet are masked by non-volatile matrix components, preventing the thermal degradation of the analyte.
-
Solutions:
-
Regular Inlet Maintenance: Frequently replace the GC inlet liner and septum. A dirty liner is a primary source of matrix accumulation.
-
Use Deactivated Liners: Employ high-quality, deactivated (silanized) liners to minimize active sites from the start.
-
Add Analyte Protectants: In some cases, adding compounds like gulonolactone to both standards and samples can equalize the matrix effect by uniformly masking all active sites.[2]
-
Matrix-Matched Calibration: This remains the gold standard for compensation, as it mimics the enhancement effect seen in the samples.[2]
-
Comparison of Sample Cleanup Techniques
| Technique | Principle | Best For (Matrix Type) | Pros | Cons |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases based on solubility. | Aqueous samples (e.g., water, urine) with low to moderate complexity. | Simple, inexpensive, and effective for initial cleanup. | Can be labor-intensive, requires large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Aqueous and organic samples; highly versatile for complex matrices like urine and plasma.[3] | High selectivity, excellent concentration factor, automation is possible. | Method development can be time-consuming; cost per sample is higher. |
| Dispersive SPE (d-SPE / QuEChERS) | A combination of salting-out extraction followed by cleanup using a mix of sorbents in a "dispersive" step. | Complex solid matrices like food, soil, and tissue. | Fast, high-throughput, uses minimal solvent. | Less selective than traditional SPE; may require further optimization for specific analyte/matrix pairs.[1] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Urine)
This protocol is adapted from methodologies used for analyzing related polar metabolites and serves as a robust starting point.[3]
-
Sample Pre-treatment: Take 5 mL of the urine sample and add 10 µL of your internal standard solution (e.g., an isotope-labeled standard).
-
pH Adjustment: Dilute the sample 1:1 (v/v) with ultra-pure water and adjust the pH to approximately 6 with diluted acetic acid. This step is crucial for ensuring proper interaction with the SPE sorbent.
-
SPE Cartridge Conditioning: Use a mixed-mode anion-exchange SPE cartridge. Condition the cartridge sequentially with 5 mL of methanol followed by 5 mL of ultra-pure water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing (Interference Removal): Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elution: Elute the analyte and internal standard with 5 mL of an appropriate solvent (e.g., methanol with 2% formic acid). The acidic modifier ensures the analyte is in a neutral state and releases from the anion-exchange sorbent.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.
Protocol 2: Preparation of Matrix-Matched Calibration Standards
This protocol is essential for compensating for matrix effects when an isotope-labeled internal standard is not available.[1]
-
Obtain Blank Matrix: Source a sample of the matrix (e.g., soil, water, plasma) that is certified or tested to be free of this compound.
-
Process the Blank Matrix: Subject the blank matrix to the exact same sample preparation procedure (extraction, cleanup, concentration) as your unknown samples. This resulting solution is your "blank matrix extract."
-
Prepare a Stock Solution: Create a high-concentration stock solution of your analyte in a pure solvent (e.g., 1000 µg/mL in methanol).
-
Create Calibration Standards: Prepare a series of at least five calibration standards by spiking the blank matrix extract with known, varying concentrations of the stock solution. For example, to create a 10 ng/mL standard, add 10 µL of a 1 µg/mL working stock solution to 990 µL of the blank matrix extract.
-
Analyze Standards: Analyze these matrix-matched standards using the same analytical method as for your samples to generate a calibration curve that accurately reflects the matrix's influence.
Caption: Conceptual diagram of signal suppression vs. enhancement.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Matrix Effects in GC-MS Analysis of Pheromones.
- Technology Networks. (n.d.). Matrix enhancement effect: A blessing or curse for gas chromatography?.
-
Cappiello, A., Famiglini, G., Palma, P., Pierini, E., Saluti, G., & Trufelli, H. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. MDPI. Retrieved from [Link]
- Stoll, D. R. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America.
-
Trujillo-Rodríguez, M. J., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). bis(2-Chloro-1-methylethyl) ether. National Center for Biotechnology Information. Retrieved from [Link]
- MARLAP. (2004). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation.
-
Krystek, P., et al. (2024). Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-APCI-ESI-MS/MS. The MAK Collection for Occupational Health and Safety. Retrieved from [Link]
-
Cooper, E. M., Covaci, A., van Nuijs, A. L. N., Webster, T. F., & Stapleton, H. M. (2012). Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Krystek, P., et al. (2024). Tris(1,3-dichloropropyl) phosphate – Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-APCI-ESI-MS/MS. The MAK Collection for Occupational Health and Safety. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Tris(1,3-dichloropropyl) phosphate – Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-APCI-ESI-MS/MS [zora.uzh.ch]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
"Bis(1,3-Dichloroisopropyl) Ether" stability in different solvents
<Technical Support Center: Bis(1,3-Dichloroisopropyl) Ether Stability Guide
Welcome to the technical support center for this compound (DCIP). This guide is designed for our partners in research, scientific, and drug development fields. We understand that the stability of reagents is paramount to the success of your experiments. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios regarding the stability of DCIP in various solvents. Our goal is to explain the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Question 1: What is the general chemical stability of this compound (DCIP)?
This compound is a halogenated ether.[1] As a class, such compounds can exhibit moderate stability. A safety data sheet for a related isomer notes that the product is chemically stable under standard ambient conditions (room temperature). However, its stability is highly dependent on the storage and handling conditions. The key vulnerabilities of the DCIP molecule are the ether linkage and the carbon-chlorine bonds. These sites are susceptible to degradation under certain conditions.
Several factors can compromise the stability of DCIP:
-
Presence of Water (Hydrolysis): Chlorinated ethers can undergo slow hydrolysis, though DCIP is generally insoluble in water.[2][3][4] The presence of even trace amounts of water in organic solvents can lead to the cleavage of the ether bond or the substitution of chlorine atoms over time.
-
Exposure to Air (Peroxide Formation): Ethers are known to form explosive peroxides when exposed to air and light.[2][5] This is a critical safety and stability concern. It is recommended to store DCIP in the dark.[5]
-
Reactive Solvents and Reagents: DCIP can react with strong acids, strong oxidants, and halogens.[5] Nucleophilic solvents or reagents can also lead to substitution reactions at the chlorinated carbons.
-
Temperature: Elevated temperatures can accelerate degradation pathways. While it is combustible, it requires heating before ignition can occur.[4]
Question 2: In which types of solvents is DCIP most stable, and which should I avoid?
Choosing the right solvent is critical for maintaining the integrity of your DCIP solutions.
-
Most Recommended Solvents:
-
Aprotic, Non-polar Solvents: Hydrocarbon solvents like hexane, heptane, or toluene are generally good choices for short to medium-term storage. They are non-reactive and will not participate in degradation pathways like hydrolysis or nucleophilic attack.
-
Aprotic, Polar Solvents (with caution): Solvents like Dichloromethane (DCM) or Ethyl Acetate can be used, but they must be of high purity and anhydrous. DCM is a common solvent for related compounds in analytical methods.[1] Ensure these solvents are free from acidic impurities.
-
-
Solvents to Use with Caution or Avoid:
-
Protic Solvents (Alcohols): Solvents like methanol or ethanol should be used with extreme caution and only for immediate use. The hydroxyl group is nucleophilic and can slowly displace the chlorine atoms via an S(_N)2 reaction, leading to the formation of ether-alcohol byproducts.
-
Ethers (e.g., THF, Diethyl Ether): While DCIP is an ether itself, using other ether solvents can be problematic if they are not properly stabilized to prevent peroxide formation. If you must use an ether solvent, ensure it is fresh and tested for peroxides.
-
Aqueous Solutions: Due to its low water solubility and susceptibility to hydrolysis, preparing stable aqueous solutions of DCIP is not feasible.[2][3][4]
-
The following table summarizes solvent recommendations:
| Solvent Class | Examples | Stability Recommendation | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | Excellent | Chemically inert towards DCIP. Minimal risk of degradation. |
| Polar Aprotic | Dichloromethane, Acetonitrile | Good | Generally stable, but solvent must be anhydrous and free of acid/base contaminants. |
| Protic (Alcohols) | Methanol, Ethanol | Poor (Avoid for storage) | Risk of nucleophilic substitution of chlorine atoms over time. Use only for immediate experimental needs. |
| Ethers | THF, Diethyl Ether | Fair (Use with caution) | Must be fresh and peroxide-free. Risk of co-peroxidation. |
| Aqueous Buffers | PBS, Water | Very Poor (Avoid) | Insoluble and susceptible to slow hydrolysis. |
Question 3: What are the likely degradation products of DCIP that I might see in my analysis?
Understanding the potential degradation products is key to troubleshooting unexpected analytical results. The degradation of DCIP primarily occurs via two pathways:
-
Ether Bond Cleavage: This can be initiated by strong acids or oxidative conditions. A study on the biodegradation of a similar compound, bis(1-chloro-2-propyl) ether, showed that the initial step was the scission of the ether bond, leading to the formation of 1-chloro-2-propanol and chloroacetone.[6]
-
Nucleophilic Substitution: This is more common in protic or nucleophilic solvents. The chlorine atoms are susceptible to displacement. For example, in methanol, you could expect the formation of methoxy-substituted analogs.
The diagram below illustrates a simplified potential degradation pathway for DCIP.
Caption: Simplified Degradation Pathways of DCIP.
Troubleshooting Guide
Scenario 1: "I'm seeing new, unexpected peaks in my GC-MS/LC-MS analysis of a DCIP stock solution that has been stored for a few weeks. What could they be?"
This is a classic sign of degradation. The identity of the peaks depends heavily on the solvent used for the stock solution.
-
Logical Troubleshooting Steps:
-
Review the Solvent: Was the stock prepared in a recommended solvent like hexane or anhydrous acetonitrile? If it was prepared in methanol or ethanol, the new peaks are likely substituted byproducts.
-
Check Mass Spectra: If using MS, examine the mass spectra of the new peaks. Look for mass shifts corresponding to the loss of a chlorine atom (-35 Da) and the addition of a solvent-derived group (e.g., methoxy, +31 Da; hydroxy, +17 Da). Also, look for fragments characteristic of degradation products like 1,3-dichloropropan-2-ol.
-
Consider Peroxides: If the solvent was an ether (like THF) or if the DCIP was stored for a long time with exposure to air, peroxides could be a concern, though they are often not directly observed by typical GC-MS methods.
-
Action Plan: Prepare a fresh stock solution in a high-purity, anhydrous, aprotic solvent. Store it in an amber vial at the recommended temperature (typically 2-8°C) and blanket with an inert gas like argon or nitrogen if long-term stability is required.[7]
-
Scenario 2: "My DCIP solution has developed a slight yellow or brown color. Is it still usable?"
A change in color from the expected colorless liquid is a strong indicator of chemical degradation.[1][5]
-
Causality: The color change is likely due to the formation of small quantities of degradation products, which may be chromophoric. It can also be an indicator of polymerization or the result of reactions with impurities in the solvent. The formation of toxic byproducts like phosgene can occur during the decomposition of chlorinated compounds.[2]
-
Recommendation: Do not use the solution. The presence of unknown impurities at indeterminate concentrations compromises the integrity of any experiment. It is impossible to know the actual concentration of the active compound, and the impurities could interfere with your assay.
-
Preventative Measures: Always store DCIP protected from light in a tightly sealed container to minimize exposure to air and prevent photo-degradation.[5][7] Use high-purity solvents from fresh, unopened bottles whenever possible.
Experimental Protocol: Assessing DCIP Stability in a Chosen Solvent
This protocol provides a framework for quantitatively assessing the stability of DCIP in your specific solvent system over time.
Objective: To determine the rate of degradation of DCIP in a selected solvent under specific storage conditions.
Materials:
-
This compound (DCIP), neat standard[8]
-
High-purity, anhydrous solvent of choice (e.g., acetonitrile, methanol)
-
Class A volumetric flasks and pipettes
-
Amber glass autosampler vials with PTFE-lined caps
-
Analytical instrument (GC-MS or HPLC-UV/MS)
-
Internal Standard (IS) (e.g., a structurally similar, stable compound not present in samples, like a deuterated analog if available)
Workflow Diagram:
Caption: Workflow for DCIP Stability Study.
Procedure:
-
Prepare Stock Solutions (Day 0):
-
Accurately prepare a concentrated stock solution of DCIP (e.g., 1 mg/mL) in the chosen test solvent.
-
Prepare a separate stock solution of the Internal Standard (IS) at a similar concentration.
-
-
Prepare Stability Study Samples (Day 0):
-
In a volumetric flask, prepare a working solution by diluting the DCIP stock and the IS stock to a final concentration suitable for your analytical method (e.g., 10 µg/mL DCIP, 10 µg/mL IS).
-
Dispense this working solution into multiple amber autosampler vials, filling them to the top to minimize headspace. Seal immediately. Prepare enough vials for all your time points (e.g., 3 vials per time point).
-
-
Time Point Zero (T=0) Analysis:
-
Immediately analyze three of the freshly prepared vials. This will serve as your baseline (100% stability) measurement.
-
-
Incubation:
-
Store the remaining vials under the desired test conditions (e.g., room temperature on the benchtop, 4°C in the refrigerator).
-
-
Subsequent Time Point Analysis:
-
At each scheduled time point (e.g., 24 hours, 72 hours, 1 week, 4 weeks), retrieve three vials from storage and analyze them.
-
Crucial Tip: To ensure data comparability, it is best practice to analyze all samples (from T=0 to the final time point) together in a single analytical run at the end of the study. This minimizes variability from instrument performance. Store the pulled samples at -20°C or colder until the final analysis.
-
-
Data Analysis:
-
For each chromatogram, calculate the peak area ratio of DCIP to the IS.
-
Average the ratios for the three replicate vials at each time point.
-
Normalize the results by expressing the average ratio at each time point as a percentage of the average ratio at T=0.
-
Plot the % DCIP Remaining versus Time. A significant downward trend indicates instability.
-
This structured approach will provide you with reliable, quantitative data on the stability of this compound in your specific experimental context.
References
-
Thalassinos, I., et al. (2003). Biodegradation of bis(1-chloro-2-propyl) ether via initial ether scission and subsequent dehalogenation by Rhodococcus sp. strain DTB. Archives of Microbiology, 179(4), 234-241. [Link]
-
PubChem. bis(2-Chloro-1-methylethyl) ether. National Center for Biotechnology Information. [Link]
-
International Programme on Chemical Safety (IPCS). ICSC 0435 - DICHLOROISOPROPYL ETHER. INCHEM. [Link]
Sources
- 1. bis(2-Chloro-1-methylethyl) ether | C6H12Cl2O | CID 7944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DICHLOROISOPROPYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BIS(2-CHLORO-1-METHYLETHYL)ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. ICSC 0435 - DICHLOROISOPROPYL ETHER [inchem.org]
- 6. Biodegradation of bis(1-chloro-2-propyl) ether via initial ether scission and subsequent dehalogenation by Rhodococcus sp. strain DTB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinivex.com [clinivex.com]
- 8. This compound | LGC Standards [lgcstandards.com]
Technical Support Center: Purification of Crude Bis(1,3-Dichloroisopropyl) Ether
Welcome to the technical support center for the purification of crude "Bis(1,3-Dichloroisopropyl) Ether." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this challenging chlorinated ether.
Introduction: The Challenge of Purifying this compound
This compound is a polychlorinated ether whose purification is often complicated by the presence of isomeric byproducts, unreacted starting materials, and degradation products. Its high boiling point and potential for thermal decomposition necessitate careful optimization of purification techniques. This guide provides a framework for developing robust purification protocols and troubleshooting common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route. Common synthesis methods, such as the reaction of 1,3-dichloro-2-propanol or the chlorination of di(isopropyl) ether, can lead to a variety of impurities.
Table 1: Potential Impurities in Crude this compound
| Impurity Class | Specific Examples | Rationale for Presence |
| Isomeric Ethers | Bis(2-chloro-1-methylethyl) ether, 2-chloro-1-methylethyl(2-chloro-n-propyl)ether | Rearrangements during synthesis or use of isomeric starting materials.[1] |
| Unreacted Starting Materials | 1,3-dichloro-2-propanol, Isopropanol | Incomplete reaction. |
| Partially Chlorinated Ethers | Monochlorinated diisopropyl ether isomers | Incomplete chlorination. |
| Over-chlorinated Products | Pentachlorinated or hexachlorinated ether isomers | Aggressive chlorination conditions. |
| Hydrolysis/Degradation Products | 1,3-Dichloropropan-2-ol, Isopropanol | Exposure to water at elevated temperatures.[2][3] |
| Solvent Residues | Dichloromethane, Chloroform, etc. | Remnants from the reaction or workup. |
Q2: My crude product is dark-colored. What is the likely cause and how can I remove the color?
A2: Dark coloration in crude chlorinated ethers often arises from thermal degradation or the presence of polymeric byproducts formed during synthesis. High reaction or distillation temperatures can promote the elimination of HCl and subsequent polymerization.
Troubleshooting Color Formation:
-
Adsorbent Treatment: Before distillation, consider treating the crude product with activated carbon. A slurry of the crude ether with a small amount of activated carbon, stirred at room temperature for a few hours, can effectively adsorb many color bodies. The carbon can then be removed by filtration.
-
Lower Distillation Temperature: Employ vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.[4]
Q3: I am observing peroxide formation in my stored this compound. How can I test for and remove peroxides?
A3: Ethers are notorious for forming explosive peroxides upon exposure to air and light.[5][6][7][8][9] It is crucial to test for peroxides before any heating or distillation.
Peroxide Testing and Removal Workflow
Caption: Workflow for testing and removing peroxides from chlorinated ethers.
Troubleshooting Guides
Issue 1: Emulsion Formation During Aqueous Workup
Question: I'm getting a persistent emulsion at the aqueous-organic interface during the workup of my reaction mixture. How can I break it?
Answer: Emulsions are common when working with chlorinated solvents and basic aqueous solutions.[10] They are often stabilized by fine solid particulates or surfactant-like byproducts.
Troubleshooting Emulsion Formation:
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 20-30 minutes. Gentle swirling or stirring the interface with a glass rod can help coalesce the dispersed droplets.[11]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to break the emulsion.[10][11]
-
Filtration: For emulsions stabilized by solids, filtering the entire mixture through a pad of Celite® or glass wool can be very effective.[10][11]
-
Change of Solvent: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[11]
-
Centrifugation: For small-scale preparations, centrifuging the mixture can effectively separate the layers.[11]
Issue 2: Bumping or Uncontrolled Boiling During Vacuum Distillation
Question: My distillation is bumping violently, even with a stir bar. What can I do to ensure smooth boiling?
Answer: Bumping is a common problem in vacuum distillation, especially with high-boiling liquids. It occurs when the liquid superheats and then boils in a sudden burst.
Troubleshooting Bumping:
-
Adequate Agitation: Ensure you are using a stir bar that is appropriately sized for the flask and that the stirring speed is sufficient to create a vortex.
-
Ebulliator or Capillary Bubbler: For very high-boiling compounds or when stirring is not effective, a fine capillary tube can be inserted to introduce a steady stream of small bubbles (e.g., nitrogen or argon), which act as nucleation points for smooth boiling.
-
Heating Mantle and Flask Size: Use a heating mantle that fits the flask properly to ensure even heating. The distillation flask should not be more than two-thirds full.
-
Gradual Heating: Increase the temperature of the heating bath slowly to avoid superheating.
Issue 3: Poor Separation of Isomers During Column Chromatography
Question: I'm having trouble separating this compound from its isomers using silica gel chromatography. What can I try?
Answer: Isomers with similar polarities can be challenging to separate. Optimizing the chromatographic conditions is key.
Troubleshooting Poor Chromatographic Separation:
-
Solvent System Optimization: The choice of eluent is critical. For chlorinated ethers, non-polar solvent systems are a good starting point. Experiment with different ratios of hexane/ethyl acetate or cyclohexane/dichloromethane. A shallow gradient of the more polar solvent can improve separation.
-
Alternative Adsorbents: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity for halogenated compounds.[12]
-
Column Dimensions: Use a long, narrow column for better resolution. The ratio of adsorbent weight to the sample weight should be at least 30:1 for difficult separations.[12]
-
Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band. A "dry loading" technique, where the sample is pre-adsorbed onto a small amount of silica gel, can be very effective.
Detailed Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
Step-by-Step Methodology:
-
Pre-treatment (Optional): If the crude product is dark, stir it with 1-2% (w/w) of activated carbon for 2-4 hours at room temperature. Filter through a pad of Celite® to remove the carbon.
-
Peroxide Test: Before heating, test a small aliquot of the crude ether for the presence of peroxides. If peroxides are detected, they must be removed before proceeding (see FAQ 3).
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum adapter. A short Vigreux column is recommended to improve separation without significant product holdup.[13]
-
Use a round-bottom flask of an appropriate size (not more than two-thirds full).
-
Add a magnetic stir bar for smooth boiling. Boiling stones are not effective under vacuum.[14]
-
Ensure all glass joints are properly greased to maintain a good vacuum.[14]
-
Connect the vacuum adapter to a vacuum trap and a vacuum pump capable of reaching the desired pressure.
-
-
Distillation:
-
Begin stirring and slowly evacuate the system.
-
Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle or oil bath.
-
Collect any low-boiling fractions (e.g., residual solvents, starting materials) separately.
-
The main fraction of this compound should be collected at the appropriate boiling point for the given pressure.
-
Monitor the head temperature and pressure throughout the distillation. A stable temperature reading during the collection of the main fraction indicates a pure compound.
-
Do not distill to dryness to avoid the concentration of potentially explosive peroxides.[7]
-
-
Post-Distillation:
-
Allow the apparatus to cool to room temperature before slowly re-introducing air into the system.
-
Characterize the purified product by GC-MS and/or NMR to confirm its purity.
-
Table 2: Estimated Boiling Points of this compound at Reduced Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~110-120 |
| 5 | ~95-105 |
| 1 | ~70-80 |
| Note: These are estimates and the actual boiling point may vary depending on the purity of the sample and the accuracy of the pressure measurement. |
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a starting point for the chromatographic purification of this compound.
Step-by-Step Methodology:
-
TLC Analysis: Before running a column, determine a suitable solvent system using Thin-Layer Chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.2-0.3.[15]
-
Recommended Starting Solvent Systems: Hexane:Ethyl Acetate (e.g., 98:2 to 90:10) or Cyclohexane:Dichloromethane (e.g., 95:5 to 80:20).
-
-
Column Packing:
-
Select a column with an appropriate diameter and length for the amount of material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pack the column, ensuring there are no air bubbles or channels.[12]
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the column.
-
Alternatively, use a "dry loading" method by pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system. Positive pressure (flash chromatography) can be used to speed up the process.[15]
-
If a gradient elution is used, slowly increase the polarity of the solvent mixture.
-
Collect fractions in separate test tubes or vials.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purity Confirmation:
-
Confirm the purity of the combined product using GC-MS and/or NMR.
-
Chromatography Workflow
Caption: A typical workflow for purification by silica gel column chromatography.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound and its solutions.[16]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[16]
-
Peroxide Hazard: As an ether, this compound can form explosive peroxides over time.[5][6][7][8][9][16] Store in a cool, dark place, and test for peroxides before heating or distilling.[5][16]
-
Waste Disposal: Dispose of all chlorinated waste, including distillation residues and used chromatography solvents, in appropriately labeled hazardous waste containers according to your institution's guidelines.[17][18][19][20] Do not pour chlorinated waste down the drain.[17][21]
References
-
University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]
-
Princeton University, Environmental Health & Safety. Section 7C: Peroxide Forming Compounds and Reactives. [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Western Sydney University. Ethers and peroxide forming compounds. [Link]
-
University of Calgary, Department of Chemistry. Column chromatography. [Link]
-
WAAC Newsletter. Hazardous Waste Disposal. [Link]
-
Inchem.org. ICSC 0435 - DICHLOROISOPROPYL ETHER. [Link]
-
European Chlorinated Solvents Association. Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
Texas Christian University. Peroxide-Forming Chemicals – Safety Guidelines. [Link]
-
University of Florida, Environmental Health & Safety. Peroxide Forming Chemicals. [Link]
-
U.S. Environmental Protection Agency. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Method 3630C: Silica Gel Cleanup. [Link]
-
California Office of Environmental Health Hazard Assessment. Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol. [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. Peroxide Formation. [Link]
-
ACS Publications. Treatment of a Complex Emulsion of a Surfactant with Chlorinated Organic Compounds from Lindane Wastes under Alkaline Conditions by Air Stripping. [Link]
-
Yale Environmental Health & Safety. DRAIN DISPOSAL OF CHEMICALS. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Purdue University, College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
-
Restek. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. [Link]
-
SOP: FLASH CHROMATOGRAPHY. [Link]
-
Teledyne LABS. Silica Gel Column Chromatography. [Link]
-
NCBI. 1,3-DICHLORO-2-PROPANOL. [Link]
-
Summit Research. Fractional Distillation – Basics Series 3 of 3. [Link]
-
Lankem. The Emulsion Profiling of a Chlorinated Paraffin. [Link]
-
Jack Westin. Distillation - Separations And Purifications. [Link]
-
Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
-
Wikipedia. Vacuum distillation. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
ResearchGate. The thermal decomposition of diisopropyl ether. [Link]
-
Organic Syntheses. GLYCEROL α,γ-DICHLOROHYDRIN. [Link]
-
Publisso. Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-APCI-ESI-MS/MS. [Link]
-
Wikipedia. 1,3-Dichloropropan-2-ol. [Link]
-
Agency for Toxic Substances and Disease Registry. 7. analytical methods. [Link]
-
PubMed. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. [Link]
-
PubChem. Bis(2-chloroisopropyl) ether. [Link]
-
Lab Supplies. Bis(1,3-Dichloroisopropyl) Eth | TRC-B426200-100MG. [Link]
-
PubChem. bis(2-Chloro-1-methylethyl) ether. [Link]
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- 2. oehha.ca.gov [oehha.ca.gov]
- 3. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. westernsydney.edu.au [westernsydney.edu.au]
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- 8. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
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- 11. chromatographyonline.com [chromatographyonline.com]
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- 21. ehs.yale.edu [ehs.yale.edu]
Technical Support Center: Enhancing Detection Limits for Bis(1,3-Dichloroisopropyl) Ether
Welcome to the technical support center for the analysis of Bis(1,3-Dichloroisopropyl) Ether (BCIPE). This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve lower detection limits for this challenging analyte. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BCIPE) and why is its detection at low levels important?
A1: this compound is a halogenated ether that can be present as an environmental contaminant. Its detection at trace levels is crucial for monitoring water quality and assessing potential human exposure, particularly as it is a target analyte in environmental monitoring programs regulated by bodies such as the U.S. Environmental Protection Agency (EPA).
Q2: What are the primary analytical techniques for detecting BCIPE?
A2: The most common and robust analytical technique for BCIPE is Gas Chromatography-Mass Spectrometry (GC-MS). This is the methodology specified in authoritative environmental monitoring protocols like EPA Method 625 and EPA Method 8270. These methods are designed for the analysis of semi-volatile organic compounds in various matrices.[1][2][3]
Q3: What are the main challenges in achieving low detection limits for BCIPE?
A3: The primary challenges include:
-
Isomeric Confusion: Commercial standards of what is often labeled "bis(2-chloroisopropyl) ether" can be a mixture of isomers, including this compound. This can lead to chromatographic co-elution and inaccurate quantification.[4]
-
Matrix Interferences: Environmental samples such as wastewater or soil extracts are complex and can contain co-extracted materials that interfere with the analyte signal, suppressing it or creating high background noise.
-
Analyte Volatility: As a semi-volatile organic compound, losses can occur during sample preparation and concentration steps if not performed carefully.
Core Technical Guide & Troubleshooting
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Sample Preparation & Extraction Issues
Q: I am experiencing low recovery of BCIPE from my water samples using Solid Phase Extraction (SPE). What are the likely causes and how can I improve it?
A: Low recovery in SPE is a common issue that can often be resolved by systematically evaluating each step of the process. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Improper Cartridge Conditioning. The sorbent bed must be fully activated and equilibrated to ensure proper retention of the analyte.
-
Solution: Ensure you are following the conditioning protocol for your chosen SPE cartridge (e.g., C18). This typically involves wetting the sorbent with a solvent like methanol, followed by an equilibration step with reagent water. Crucially, do not let the cartridge dry out between conditioning and sample loading.[5][6][7]
-
-
Cause 2: Incorrect Sample pH. The pH of your sample can affect the interaction of BCIPE with the SPE sorbent.
-
Cause 3: High Sample Loading Flow Rate. If the sample passes through the cartridge too quickly, there is insufficient contact time for the analyte to partition onto the sorbent.
-
Solution: Decrease the sample loading flow rate. A flow rate of 10-15 mL/min is a good starting point for a 1-liter water sample.[9] This allows for adequate interaction between BCIPE and the sorbent.
-
-
Cause 4: Inefficient Elution. The chosen elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
-
Solution: Dichloromethane (DCM) is a common and effective elution solvent for BCIPE and other semi-volatiles in EPA methods. Ensure you are using a sufficient volume and that the solvent is in contact with the sorbent long enough to ensure complete elution. Soaking the sorbent with the elution solvent for a few minutes before final elution can improve recovery.[1][8]
-
-
Cause 5: Incomplete Drying of the Cartridge. Residual water in the sorbent bed can lead to poor recovery, especially when using water-immiscible elution solvents like DCM.
II. Chromatographic Performance Problems
Q: My BCIPE peak is showing significant tailing in the chromatogram, which is affecting integration and lowering the apparent detection limit. What should I investigate?
A: Peak tailing is often indicative of active sites within the GC system that are interacting with your analyte. Here is a systematic approach to troubleshooting this issue:
-
Cause 1: Active Sites in the GC Inlet. The inlet liner is a common source of activity, especially after multiple injections of complex matrices.
-
Solution:
-
Use a Deactivated Liner: Always use high-quality, deactivated inlet liners.
-
Regularly Replace the Liner: After a number of injections, especially with dirty samples, the deactivation layer on the liner will degrade. Replace the liner regularly.
-
Consider Analyte Protectants: For particularly challenging matrices, the addition of "analyte protectants" to your sample extracts and calibration standards can help to mask active sites in the inlet and column, improving peak shape for susceptible compounds.[10][11]
-
-
-
Cause 2: Column Contamination. The front end of the GC column can become contaminated with non-volatile matrix components, creating active sites.
-
Solution: Trim a small portion (e.g., 10-20 cm) from the front of the column. This will remove the contaminated section and often restores peak shape. Remember to update the column length in your instrument configuration.
-
-
Cause 3: Improper Column Installation. If the column is not installed correctly in the inlet or detector, it can create dead volumes, leading to peak tailing.
-
Solution: Ensure the column is cut cleanly and squarely. Follow the manufacturer's instructions for the correct insertion depth into both the inlet and the mass spectrometer transfer line.
-
Q: I am having difficulty separating the isomers of BCIPE. How can I improve the chromatographic resolution?
A: The co-elution of BCIPE isomers is a known challenge. Optimizing your chromatography is key to resolving them.
-
Solution 1: GC Column Selection. The choice of GC column is critical for separating isomers.
-
Recommendation: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., a DB-5ms or equivalent), is a good starting point and is commonly used for semi-volatile analysis. For enhanced separation of polarizable compounds like halogenated ethers, consider a column with a higher phenyl content or a cyanopropylphenyl phase.[12][13][14]
-
Column Dimensions: A longer column (e.g., 30 m) with a smaller internal diameter (e.g., 0.25 mm) will provide higher efficiency and better resolution.
-
-
Solution 2: Optimize the Oven Temperature Program. A slower temperature ramp rate will increase the time the analytes spend interacting with the stationary phase, which can improve separation.
-
Recommendation: Start with a lower initial oven temperature and use a slow ramp rate (e.g., 5-10 °C/min) through the elution range of your BCIPE isomers.
-
III. Mass Spectrometry Detection Challenges
Q: The signal-to-noise ratio for my BCIPE peak is low, even when I can see a chromatographic peak. How can I improve the MS signal?
A: Improving the signal-to-noise ratio is fundamental to lowering detection limits. This can be achieved by either increasing the signal or decreasing the noise.
-
Solution 1: Operate in Selected Ion Monitoring (SIM) Mode. Instead of scanning a full mass range (full scan mode), SIM mode monitors only a few characteristic ions for your target analyte. This significantly increases the dwell time on the ions of interest, leading to a much better signal-to-noise ratio.
-
Recommendation: Identify the most abundant and specific ions in the mass spectrum of BCIPE and create a SIM method to monitor them.
-
-
Solution 2: Clean the Ion Source. A contaminated ion source is a very common cause of reduced sensitivity. Matrix components from your samples can build up on the source components over time.
-
Solution: Follow your instrument manufacturer's procedure for cleaning the ion source. Regular cleaning is essential for maintaining optimal performance, especially when analyzing complex samples.
-
-
Solution 3: Address Matrix Effects. Co-eluting matrix components can suppress the ionization of your target analyte in the ion source, leading to a lower signal.
-
Solution:
-
Improve Sample Cleanup: Incorporate additional cleanup steps after your initial extraction. This could include techniques like gel permeation chromatography (GPC) or the use of different SPE sorbents to remove specific interferences.
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in an extract of a blank matrix that is representative of your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.[15][16][17][18][19]
-
Use an Isotope-Labeled Internal Standard: The use of a stable isotope-labeled version of BCIPE (if available) is the most effective way to correct for matrix effects and variations in extraction efficiency.
-
-
Q: I am confused about which ions to use for quantification due to the presence of isomers. What is the best practice?
A: This is a critical point for accurate quantification. As noted in the literature, different isomers can have different fragmentation patterns, which can lead to biased results if not handled correctly. [4]
-
Best Practice:
-
Obtain High-Quality Mass Spectra: Analyze a standard of the BCIPE isomer mixture and obtain clean mass spectra for each resolved or partially resolved peak.
-
Select a Quantitation Ion: Choose a characteristic and abundant ion for quantification.
-
Select Qualifier Ions: Select one or two other ions to confirm the identity of the analyte. The ratio of the qualifier ions to the quantitation ion should be consistent between your standards and samples.
-
Integrate All Isomer Peaks: If the isomers are not fully resolved, it is common practice in methods like EPA 8270 to integrate the total area of the isomer cluster and report it as a single result. Ensure that your calibration standards are treated in the same way.[4] It is crucial to use a reference standard that has the same isomeric composition as what is expected in your samples, or at least be aware of the potential for bias if they differ.
-
Detailed Experimental Protocol: SPME-GC-MS for BCIPE in Water
This protocol provides a starting point for developing a sensitive method for BCIPE in water. Optimization will be required for your specific instrumentation and sample matrix.
1. Sample Preparation: Headspace Solid-Phase Microextraction (SPME)
-
Rationale: SPME is a solvent-free extraction technique that concentrates analytes from the headspace of a sample onto a coated fiber. This is an excellent technique for enhancing detection limits for volatile and semi-volatile compounds.[20]
-
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/PDMS)
-
20 mL headspace vials with PTFE-lined septa
-
Sodium chloride (NaCl)
-
-
Procedure:
-
To a 20 mL headspace vial, add 10 mL of the water sample.
-
Add 2 g of NaCl. This increases the ionic strength of the sample, which helps to "salt out" the BCIPE into the headspace, improving extraction efficiency.
-
Spike with internal standards and surrogates as required by your quality control procedures.
-
Immediately cap and seal the vial.
-
Place the vial in an autosampler tray with an agitator and heater.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
-
2. GC-MS Analysis
-
Rationale: This provides the necessary separation and detection for BCIPE. The parameters below are a good starting point.
-
Instrumentation:
-
Gas Chromatograph with a split/splitless inlet
-
Mass Spectrometer
-
-
GC Parameters:
-
Inlet: Splitless mode, 250°C. Desorption time: 2 minutes.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: To be determined from the mass spectrum of your BCIPE standard.
-
Data Presentation: Example GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Inlet | Splitless, 250°C | Ensures efficient transfer of the thermally desorbed analyte to the column. |
| GC Column | 30m x 0.25mm, 0.25µm, 5% Phenyl | A standard, robust column for semi-volatile analysis, providing good resolution. |
| Oven Program | 40°C (2 min) -> 10°C/min -> 180°C -> 20°C/min -> 280°C (5 min) | A controlled temperature ramp allows for the separation of BCIPE from other matrix components. |
| MS Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity by focusing on characteristic ions of BCIPE. |
Visualizations
SPME Workflow for BCIPE Analysis
Caption: Workflow for BCIPE analysis using Headspace SPME-GC-MS.
Troubleshooting Logic for Low Analyte Recovery
Caption: Decision tree for troubleshooting low BCIPE recovery.
References
-
Title: In-Depth Guide to EPA 625 and 610: Sample Preparation and Analysis Source: Organomation URL: [Link]
-
Title: Is That Really bis (2-chloroisopropyl) ether: Potential Issues for EPA Methods 625 and 8270 Source: Restek Corporation URL: [Link]
-
Title: Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide Source: LCGC North America URL: [Link]
-
Title: EPA-NERL: 625: Base/Neutral and Acid Organics in Wastewater Source: National Environmental Methods Index URL: [Link]
-
Title: A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry Source: Agilent URL: [Link]
-
Title: How to Minimize Matrix Interferences in GC/MS/MS Analyses? Source: Agilent URL: [Link]
-
Title: Sample Prep Tech Tip: Troubleshooting SPE Source: Phenomenex URL: [Link]
-
Title: Method 625: Base/Neutrals and Acids Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: Everything You Wanted to Know About EPA Method 8270 But Were Afraid to Ask Source: Biotage URL: [Link]
-
Title: US EPA Method 625.1 Source: Norlab URL: [Link]
-
Title: Guide to GC Column Selection and Optimizing Separations Source: Restek URL: [Link]
-
Title: The Automated Extraction of Aqueous Samples by Method EPA 8270D Using the TurboTrace 8270 SPE System Source: FMS, Inc. URL: [Link]
-
Title: Scaling Down The Sample Volume Requirements for the Automated Solid Phase Extraction of Semi-Volatile Organic Compounds in EPA Method 8270 By One Order of Magnitude Source: ResearchGate URL: [Link]
-
Title: Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota Source: ResearchGate URL: [Link]
-
Title: Combination of Analyte Protectants To Overcome Matrix Effects in Routine GC Analysis of Pesticide Residues in Food Matrixes Source: ACS Publications URL: [Link]
-
Title: Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory Source: Digital CSIC URL: [Link]
-
Title: Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry Source: LCGC International URL: [Link]
-
Title: Compensation for matrix effects in GC analysis of pesticides by using cucumber extract Source: SpringerLink URL: [Link]
-
Title: Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and Source: Archimer URL: [Link]
-
Title: Optimization and Application of a GC-MS Method for the Determination of Endocrine Disruptor Compounds in Natural Water Source: MDPI URL: [Link]
-
Title: Shortening Cycle Times for Analyzing Volatile Compounds Source: Shimadzu URL: [Link]
-
Title: Guide to GC Column Selection and Optimizing Separations Source: Restek URL: [Link]
-
Title: Investigation of matrix effects for some pesticides in waters by on-line solid-phase extraction-liquid chromatography coupled with triple quadrupole linear ion-trap mass spectrometry and the use of postcolumn introduction Source: PubMed URL: [Link]
-
Title: Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS Source: National Institutes of Health URL: [Link]
-
Title: Determination of 1,3-dichloro-2-propanol and 3-chloro-1,2-propandiol in soy sauce by headspace derivatization solid-phase microextraction combined with gas chromatography-mass spectrometry Source: ResearchGate URL: [Link]
-
Title: DERIVATIZATION AND GAS CHROMATOGRAPHY - LOW RESOLUTION MASS SPECTROMETRY OF BISPHENOL A Source: ResearchGate URL: [Link]
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Troubleshooting peak tailing in "Bis(1,3-Dichloroisopropyl) Ether" chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Bis(1,3-Dichloroisopropyl) Ether. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you troubleshoot and resolve common issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This is problematic because it can significantly compromise the quality of your analytical results by:
-
Reducing Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual analytes difficult.[2]
-
Complicating Peak Integration: The asymmetrical shape makes it challenging for chromatography data systems to accurately determine the start and end of the peak, leading to inconsistent and inaccurate area counts.[2]
-
Lowering Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection.
For a compound like this compound, which may be analyzed at trace levels, maintaining peak symmetry is crucial for accurate and reliable quantification. A tailing factor greater than 1.5 is a strong indicator that you should investigate the cause of the peak tailing.[2]
Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing
Peak tailing in Gas Chromatography (GC) can stem from several sources. We recommend a systematic approach to troubleshooting, starting with the most common and easily addressable issues.
Initial Diagnosis: Where is the Problem?
A key first step is to determine if the tailing is affecting all peaks or just specific ones.
-
All Peaks Tailing: This usually points to a physical or mechanical issue in the GC system, such as a flow path disruption.[3][4]
-
Specific Peaks Tailing (including this compound): This is more likely due to chemical interactions between the analyte and active sites within the system.[3]
Below is a troubleshooting workflow to guide your investigation.
Caption: A systematic workflow for troubleshooting peak tailing.
Part 1: Addressing Physical and Mechanical Issues (If All Peaks are Tailing)
Q2: My chromatogram shows tailing for all peaks. What should I check first?
A2: When all peaks, including the solvent peak, exhibit tailing, the issue is likely mechanical and related to a disruption in the carrier gas flow path.[3][4] Here’s a prioritized checklist:
-
Improper Column Installation: This is a very common cause.[4]
-
Poor Column Cut: A ragged or angled cut at the column inlet can create turbulence. The cut should be clean, flat, and at a 90° angle to the column wall.[2][4]
-
Incorrect Column Position: The column must be inserted to the correct depth in the inlet and detector. Consult your instrument manual for the proper distances.[2][4]
-
Dead Volume: Leaky connections or improperly fitted ferrules can create unswept volumes where the sample can diffuse, causing band broadening and tailing.[3]
-
-
Inlet Contamination: The inlet is a common site for the accumulation of non-volatile sample matrix components.
-
Dirty Liner: Active sites can develop on a contaminated liner, leading to interactions with analytes. Replace the liner.[5] Using a liner with deactivated glass wool can help trap non-volatile residues.[6]
-
Worn Septum: Particles from a cored or over-tightened septum can fall into the liner, creating obstructions.
-
Leaking Inlet Seal: A worn or improperly installed inlet seal can cause leaks and flow path disruptions.
-
Experimental Protocol: Proper Column Installation
| Step | Action | Rationale |
| 1 | Prepare the Column: | Using a ceramic scoring wafer or a diamond-tipped pen, lightly score the fused silica tubing. |
| 2 | Cut the Column: | Gently flex the tubing to create a clean, square break. Inspect the cut with a magnifying glass to ensure it is smooth and at a 90-degree angle.[4] |
| 3 | Install Ferrule and Nut: | Thread a new, appropriate-sized ferrule and nut onto the column, about 15-20 cm from the end.[7] |
| 4 | Position in Inlet: | Carefully insert the column into the inlet to the manufacturer's recommended depth. |
| 5 | Tighten Fittings: | Hand-tighten the nut, then use a wrench to tighten it an additional quarter to half turn. Do not overtighten. |
| 6 | Leak Check: | Use an electronic leak detector to ensure all connections are secure. Avoid using liquid leak detectors as they can contaminate the system.[8] |
Part 2: Addressing Chemical Interactions (If Specific Peaks are Tailing)
Q3: Only the this compound peak and other polar analytes are tailing. What does this indicate?
A3: This pattern strongly suggests that your analyte is interacting with "active sites" within the GC system.[9] These are locations that are not chemically inert and can reversibly adsorb polar or active compounds. For a halogenated ether like this compound, interactions can occur with:
-
Silanol Groups: Exposed silanol groups (Si-OH) on the surface of a deactivated glass liner or the fused silica column itself are a primary cause of tailing for polar compounds.
-
Metal Surfaces: Any exposed metal in the flow path (e.g., in the inlet or detector) can be a source of activity.
-
Contamination: Accumulation of non-volatile matrix components at the head of the column can create new active sites.[9]
Caption: Interaction of a polar analyte with an active site, leading to peak tailing.
Q4: How can I eliminate or reduce system activity?
A4: A multi-pronged approach is often necessary:
-
Inlet Maintenance: As a first step, always perform inlet maintenance as described in Q2. A fresh, deactivated liner is crucial.[1]
-
Column Maintenance:
-
Trimming the Column: The first few meters of the analytical column are where most contaminants accumulate.[6] Trimming 10-20 cm from the inlet end can often restore performance.[10]
-
Column Conditioning: If the column has been exposed to oxygen at high temperatures or has sat unused, it may need to be reconditioned.[11][12]
-
-
Use of a Guard Column: A guard column is a short piece of deactivated fused silica tubing installed between the inlet and the analytical column.[13] Its purpose is to trap non-volatile contaminants before they reach the analytical column, thereby extending its life and maintaining performance.[14][15][16]
Experimental Protocol: GC Column Conditioning
| Step | Action | Rationale |
| 1 | Installation: | Install the column in the inlet, but do not connect it to the detector.[12] |
| 2 | Purge: | Set the oven to 40°C and purge the column with carrier gas for 15-30 minutes to remove any oxygen.[8][12] |
| 3 | Temperature Program: | While maintaining carrier gas flow, program the oven to ramp at 10°C/minute to a temperature 20°C above the final temperature of your analytical method, or the column's maximum isothermal temperature, whichever is lower.[7][12] |
| 4 | Hold: | Hold at this temperature for 1-2 hours, or until a stable baseline is achieved when connected to the detector.[8] |
| 5 | Cool Down & Connect: | Cool the oven, then connect the column to the detector and perform a leak check. |
Part 3: Analyte-Specific Considerations for this compound
Q5: I've addressed system activity, but I'm still seeing issues. What is unique about this compound?
A5: A significant and often overlooked issue with this analyte is the potential for isomer confusion. The common name "bis(2-chloroisopropyl) ether" has been historically associated with different chemical structures and CAS numbers.[17]
-
bis(2-chloro-1-methylethyl) ether: CASRN 108-60-1
-
2,2'-oxybis(2-chloropropane): CASRN 39638-32-9
Furthermore, technical-grade standards of bis(2-chloro-1-methylethyl) ether can contain multiple isomers.[18] If your analytical standard and your sample contain different isomeric ratios, or if your chromatographic method does not adequately resolve these isomers, you may observe broad or tailing peaks that are actually unresolved isomeric clusters.[18]
Recommendations:
-
Verify Your Standard: Confirm the CAS number and isomeric composition of your analytical standard with the supplier.
-
High-Resolution Column: Use a high-resolution capillary column that is capable of separating the different isomers. A mid-polarity phase is often a good starting point.
-
Method Optimization: Adjust your temperature program (slower ramps) and carrier gas flow rate to improve the resolution between the isomers.
Q6: Could derivatization help improve the peak shape of this compound?
A6: Derivatization is a technique used to chemically modify an analyte to improve its chromatographic properties, such as volatility and thermal stability, and to reduce interactions with active sites.[19] It is most effective for compounds with active hydrogens, such as those in –OH, –NH, –SH, or –COOH functional groups.[19][20]
This compound is an ether and lacks these active hydrogens. Therefore, common derivatization techniques like silylation, acylation, or alkylation would not be effective for this compound.[19][21] The focus for improving its peak shape should remain on optimizing the inertness of the GC system and the chromatographic conditions.
Summary of Troubleshooting Parameters
| Issue | Potential Cause | Recommended Action |
| All Peaks Tailing | Poor column cut | Re-cut column ensuring a clean, 90° break.[2] |
| Incorrect column installation | Verify and adjust column insertion depth in inlet and detector. | |
| System leaks | Perform an electronic leak check of all fittings.[8] | |
| Contaminated inlet liner | Replace the inlet liner.[5] | |
| Specific Peaks Tailing | Active sites in the system | Perform inlet maintenance; use a deactivated liner. |
| Column contamination | Trim 10-20 cm from the front of the column.[10] | |
| Column degradation | Recondition the column; if unresolved, replace the column. | |
| Broad or Split Peaks for the Analyte | Unresolved isomers | Verify the standard's identity and purity; optimize the method for better resolution.[18] |
| Solvent-phase mismatch | Ensure the sample solvent is compatible with the stationary phase.[22] |
References
-
The Impact of Using Guard Columns in Gas Chromatography. (n.d.). Restek. Retrieved January 14, 2026, from [Link]
-
Using Guard Columns and Retention Gaps in GC (Part 1). (2020, October 22). Restek. Retrieved January 14, 2026, from [Link]
-
Guard column in gas chromatography. (n.d.). SlideShare. Retrieved January 14, 2026, from [Link]
-
How to Condition a New Capillary GC Column. (n.d.). Restek. Retrieved January 14, 2026, from [Link]
-
Importance of Guard Column in Gas Chromatography (GC). (2025, December 21). Pharmastuff4u. Retrieved January 14, 2026, from [Link]
-
GC Column Conditioning Procedures. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]
-
GC column conditioning. (n.d.). Shimadzu Asia Pacific. Retrieved January 14, 2026, from [Link]
-
Gas Chromatography (GC) Column Conditioning, Testing and Checks. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]
-
Gas Chromatography Problem Solving and Troubleshooting. (2000, February). Journal of Chromatographic Science, 38, 84. Retrieved January 14, 2026, from [Link]
-
Using Guard Columns and Retention Gaps in GC (Part 2). (2020, October 22). Restek. Retrieved January 14, 2026, from [Link]
-
Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions. Retrieved January 14, 2026, from [Link]
-
GC Troubleshooting—Tailing Peaks. (n.d.). Restek. Retrieved January 14, 2026, from [Link]
-
Fixing GC Peak Tailing for Cleaner Results. (2025, March 6). Separation Science. Retrieved January 14, 2026, from [Link]
-
GC Column Conditioning. (2016, June 14). LCGC International. Retrieved January 14, 2026, from [Link]
-
Why Use GC Derivatization Reagents. (2025, October 15). Chrom Tech, Inc. Retrieved January 14, 2026, from [Link]
-
Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]
-
Silylation Reagents. (n.d.). Regis Technologies. Retrieved January 14, 2026, from [Link]
-
Tailing Peaks - Part 1 - GC Troubleshooting Series. (2016, April 5). YouTube. Retrieved January 14, 2026, from [Link]
-
GC Diagnostic Skills I | Peak Tailing. (n.d.). Element Lab Solutions. Retrieved January 14, 2026, from [Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]
-
Is That Really bis (2-chloroisopropyl) ether: Potential Issues for EPA Methods 625 and 8270. (2015, March 3). Restek. Retrieved January 14, 2026, from [Link]
-
Clarification of the relationship between bis(2-chloro-1-methylethyl) ether (CASRN 108-60-1). (n.d.). Regulations.gov. Retrieved January 14, 2026, from [Link]
Sources
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- 10. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
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- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. youtube.com [youtube.com]
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- 21. Silylation Reagents - Regis Technologies [registech.com]
- 22. agilent.com [agilent.com]
Technical Support Center: Analysis of Bis(1,3-Dichloroisopropyl) Ether Degradation
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Bis(1,3-Dichloroisopropyl) Ether (DCIP). This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of identifying its degradation products. As Senior Application Scientists, our goal is to explain the reasoning behind experimental choices, ensuring your methods are robust and your results are trustworthy.
Frequently Asked Questions (FAQs)
Q1: My baseline in the GC-MS chromatogram is noisy after injecting a sample of aged DCIP. What could be the cause?
A1: A noisy baseline when analyzing aged DCIP samples often points to the formation of peroxides. Ethers like DCIP are known to oxidize in the presence of air, forming unstable hydroperoxides that can degrade in the hot GC inlet, leading to a noisy signal and potentially even explosive decomposition.[1][2][3] Before analysis, it's prudent to test for peroxides using potassium iodide (KI) starch paper. If peroxides are present, they must be removed by passing the sample through an alumina column. Always store DCIP in a cool, dark place, preferably under an inert atmosphere, to minimize peroxide formation.[2]
Q2: I'm observing several unexpected peaks in my LC-MS analysis of a DCIP sample that has been exposed to water. What are these likely to be?
A2: The presence of unexpected peaks in an LC-MS analysis of an aqueous DCIP sample suggests hydrolytic degradation. While specific data on DCIP is limited, analogous chlorinated ethers undergo ether bond scission.[4] This would likely lead to the formation of more polar compounds such as 1,3-dichloro-2-propanol. Subsequent reactions could lead to further dehalogenation or oxidation, creating a range of smaller, more water-soluble molecules that are readily detected by LC-MS.
Q3: I am trying to develop a bio-degradation assay for DCIP. What kind of initial degradation products should I be looking for?
A3: In biological systems, the degradation of similar chlorinated ethers is often initiated by enzymatic cleavage of the ether bond.[4] For DCIP, this would likely result in the formation of 1,3-dichloro-2-propanol and potentially 1,3-dichloropropanone through oxidative pathways. Further enzymatic action could then lead to dehalogenation, producing compounds like 1-chloro-2,3-propanediol or 3-chloro-1,2-propanediol, which can then be channeled into central metabolic pathways.[4] Therefore, initial screening should target these chlorinated alcohols and ketones.
Q4: Can I use NMR to directly identify degradation products in a complex mixture?
A4: While NMR is a powerful tool for structural elucidation, direct identification of minor degradation products in a complex mixture can be challenging due to overlapping signals.[5] It is most effective when used to characterize isolated and purified degradation products.[6][7] For a complex mixture, techniques like LC-MS or GC-MS are better suited for initial separation and identification.[8][9] Once a significant degradation product is isolated via preparative chromatography, 1D and 2D NMR are invaluable for confirming its exact structure.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing in GC-MS Analysis
-
Symptom: Broad or tailing peaks for DCIP and its potential degradation products.
-
Potential Cause & Scientific Rationale:
-
Active Sites in the GC System: Chlorinated and polar analytes can interact with active sites (e.g., silanol groups) in the GC inlet liner, column, or detector, leading to poor peak shape. This is especially true for degradation products like chlorinated alcohols.
-
Improper Temperature Settings: If the inlet or transfer line temperature is too low, less volatile degradation products may condense and re-vaporize slowly, causing tailing.
-
-
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner specifically designed for trace analysis of active compounds.
-
Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to remove any residual moisture or contaminants.
-
Optimize Temperatures: Increase the inlet and transfer line temperatures in 10-20°C increments to ensure efficient transfer of all analytes without causing thermal degradation.
-
Derivatization: For highly polar degradation products containing hydroxyl groups, consider derivatization (e.g., silylation) to reduce their polarity and improve chromatographic performance.
-
Issue 2: Low Sensitivity for Degradation Products in LC-MS/MS
-
Symptom: Difficulty detecting expected degradation products, or signals are very close to the limit of detection.
-
Potential Cause & Scientific Rationale:
-
Suboptimal Ionization: The choice of ionization source (e.g., ESI vs. APCI) and its parameters are critical. Polar degradation products like chlorinated alcohols and phosphates may ionize more efficiently in one mode over another. For instance, the analysis of the related metabolite BDCPP has been successfully performed using both APCI and ESI.[10]
-
Incorrect Mobile Phase: The pH and composition of the mobile phase can significantly impact analyte ionization and retention. An inappropriate pH can suppress the ionization of acidic or basic functional groups.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analytes.
-
-
Troubleshooting Steps:
-
Test Different Ionization Sources: If available, compare the signal intensity using both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Optimize Mobile Phase: Experiment with different mobile phase additives (e.g., formic acid, ammonium acetate) and pH levels to enhance the signal of your target analytes.
-
Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[11]
-
Use Isotope-Labeled Internal Standards: Incorporating a stable isotope-labeled internal standard for your target analyte can help to correct for matrix effects and improve quantification accuracy.[11]
-
Visualized Workflows and Pathways
Proposed Degradation Pathway of this compound
Caption: Proposed degradation pathways for this compound.
Workflow for Identification of Degradation Products
Caption: General experimental workflow for identifying DCIP degradation products.
Experimental Protocols
Protocol 1: GC-MS Analysis of Volatile Degradation Products
This protocol is a general guideline and should be optimized for your specific instrumentation and target analytes.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of aqueous sample, add 2 g of sodium chloride to increase the ionic strength.
-
Add a suitable internal standard (e.g., d5-1,3-dichloro-2-propanol).
-
Extract the sample with 2 mL of ethyl acetate by vortexing for 2 minutes.[12]
-
Centrifuge to separate the phases.
-
Carefully transfer the top ethyl acetate layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.[12]
-
Transfer the dried extract to a GC vial for analysis.
-
-
GC-MS Parameters:
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., Rxi-5Sil MS), is a good starting point.
-
Oven Program: 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Mass Range: Scan from m/z 40 to 450.
-
Data Analysis: Identify compounds by comparing mass spectra to a library (e.g., NIST) and retention times to authentic standards.
-
| Parameter | Setting | Rationale |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level degradation products. |
| Inlet Temperature | 250°C | Ensures efficient volatilization of semi-volatile analytes without thermal degradation. |
| Oven Program | 40°C to 280°C | Provides good separation for a wide range of potential degradation products with varying volatilities. |
| MS Scan Range | m/z 40-450 | Covers the expected mass range for DCIP and its primary degradation products. |
Protocol 2: LC-MS/MS Analysis of Polar Degradation Products
This protocol is adapted from methods used for similar chlorinated organophosphate metabolites and should be optimized.[10][11]
-
Sample Preparation (Solid-Phase Extraction):
-
Acidify 5 mL of urine or aqueous sample to pH 5 with an ammonium acetate buffer.[11]
-
Add an appropriate internal standard (e.g., d10-Bis(1,3-dichloropropyl) phosphate if targeting phosphate metabolites).
-
Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis WAX) with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol containing 2% formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: ESI or APCI, negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for target analytes or full scan for unknowns.
-
| Parameter | Setting | Rationale |
| Sample Prep | SPE (Mixed-mode) | Provides excellent cleanup and concentration for polar, ionizable analytes from complex matrices.[11] |
| Mobile Phase | Acidified Water/ACN | Promotes good peak shape and ionization efficiency for many polar compounds in ESI. |
| Detection Mode | MRM | Offers high selectivity and sensitivity for quantitative analysis of known degradation products. |
| Ionization Mode | Negative | Often provides better sensitivity for acidic or phosphate-containing metabolites. |
References
-
van den Wijngaard, A. J., van der Kamp, K. W., van der Ploeg, J., Pries, F., Kazemier, B., & Janssen, D. B. (2003). Biodegradation of bis(1-chloro-2-propyl) Ether via Initial Ether Scission and Subsequent Dehalogenation by Rhodococcus Sp. Strain DTB. Archives of Microbiology, 179(4), 234–241. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Dichloropropenes. Retrieved from [Link]
-
Wang, H., Zhao, G., Liu, J., & Wang, Y. (2018). a) ³¹P NMR spectroscopy of degradation products formed in the presence of water and oxygen. ResearchGate. Retrieved from [Link]
-
Meeker, J. D., Cooper, E. M., Stapleton, H. M., & Hauser, R. (2011). Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 401(7), 2123–2132. [Link]
-
International Programme on Chemical Safety (IPCS). (2003). ICSC 0435 - DICHLOROISOPROPYL ETHER. Retrieved from [Link]
-
Feng, L., Li, Y., Zhang, J., Wang, Y., & Wang, W. (2023). Efficient biodegradation of tris-(2-chloroisopropyl) phosphate by a novel strain Amycolatopsis sp. FT-1: Process optimization, mechanism studies and toxicity changes. ResearchGate. Retrieved from [Link]
-
Krystek, P., et al. (2024). Tris(1,3-dichloropropyl) phosphate – Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-APCI-ESI-MS/MS. The MAK Collection for Occupational Health and Safety. Retrieved from [Link]
-
NBCHAO. (2020). SN/T 5260-2020 "Determination of tetrabromobisphenol A and tris(1,3-dichloroisopropyl)phosphate in coatings- Liquid chromatography-mass spectrometry/mass spectrometry". Retrieved from [Link]
-
Waters Corporation. (n.d.). LC-MS Analysis of Synthetic Oligonucleotides. Retrieved from [Link]
-
Meeker, J. D., Cooper, E. M., Stapleton, H. M., & Hauser, R. (2011). Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Lab Supplies. (n.d.). Bis(1,3-Dichloroisopropyl) Eth | TRC-B426200-100MG. Retrieved from [Link]
-
Krystek, P., et al. (2024). Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-APCI-ESI-MS/MS. Publisso. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bis(2-chloroisopropyl) ether. In PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). bis(2-Chloro-1-methylethyl) ether. In PubChem. Retrieved from [Link]
-
Restek. (n.d.). Bis(2-chloroisopropyl)ether. Retrieved from [Link]
-
Szinicz, G., et al. (2005). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. PubMed. Retrieved from [Link]
-
Smith, K. M., & Unsworth, J. F. (1975). Carbon-13 NMR spectra of some chlorins and other chlorophyll degradation products. ResearchGate. Retrieved from [Link]
-
Horemans, B., et al. (2021). Biodegradation of diisopropyl ether, ethyl tert -butyl ether, and other fuel oxygenates by Mycolicibacterium sp. strain CH28. ResearchGate. Retrieved from [Link]
-
da Silva, G. G., et al. (2021). NMR and DFT analysis of the major diastereomeric degradation product of clopidogrel under oxidative stress conditions. ResearchGate. Retrieved from [Link]
-
Senthil Kumar, T., & Rajavel, T. (2014). GC-MS analysis of petroleum ether, chloroform, methanol extracts of Cissampelos pareira. CABI. Retrieved from [Link]
-
Monakhova, Y. B., et al. (2022). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. Retrieved from [Link]
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- 2. ICSC 0435 - DICHLOROISOPROPYL ETHER [inchem.org]
- 3. BIS(2-CHLORO-1-METHYLETHYL)ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Biodegradation of bis(1-chloro-2-propyl) ether via initial ether scission and subsequent dehalogenation by Rhodococcus sp. strain DTB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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- 9. mz-at.de [mz-at.de]
- 10. Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC Analysis of Bis(1,3-Dichloroisopropyl) Ether
Welcome to the technical support center for the gas chromatography (GC) analysis of Bis(1,3-Dichloroisopropyl) Ether (BCIP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing injection parameters and troubleshooting common issues. The information presented here is grounded in established analytical principles and methods to ensure scientific integrity and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting GC injection parameters for this compound analysis?
A1: For the analysis of semivolatile organic compounds (SVOCs) like BCIP, a good starting point for injection parameters is often derived from established methods such as EPA Method 611, which covers haloethers.[1][2] While this method traditionally used packed columns, the principles can be adapted for modern capillary columns.
A common starting point would be a splitless injection to maximize sensitivity, which is often crucial for trace analysis.[3] Key parameters to consider are:
-
Inlet Temperature: A temperature high enough to ensure rapid volatilization of BCIP without causing thermal degradation is critical. A starting point of 250 °C is often recommended.[4] However, this may need to be optimized.
-
Injection Volume: Typically 1-2 µL. Larger volumes can be problematic, leading to backflash if the solvent expansion volume exceeds the liner capacity.[3]
-
Splitless Hold Time: This is the time the split vent remains closed, allowing the entire sample to be transferred to the column. A hold time of 0.5 to 1.0 minutes is a reasonable starting point.
-
Liner Selection: A deactivated glass liner is essential to prevent analyte adsorption or degradation. For splitless injections, a liner with a larger internal diameter (4-5 mm) is often preferred to accommodate solvent expansion.[3]
Q2: My BCIP peak is showing significant tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for a compound like BCIP is often indicative of active sites within the injection port or column, or a non-optimized injection temperature.
-
Active Sites: BCIP, being a chlorinated ether, can be susceptible to interactions with active sites.
-
Liner Contamination/Activity: The glass inlet liner is a common source of activity. Ensure you are using a high-quality, deactivated liner. If tailing persists, consider replacing the liner.[5] Glass wool within the liner can also be a source of activity and should be deactivated if used.[6]
-
Column Contamination: The front end of the GC column can become contaminated over time. Trimming the first few inches of the column can often resolve this issue.[5]
-
Septum Bleed: Particles from a coring or degrading septum can fall into the liner, creating active sites. Use high-quality septa and replace them regularly.
-
-
Sub-optimal Temperature:
-
Inlet Temperature Too Low: If the inlet temperature is too low, BCIP may not volatilize completely and quickly, leading to a slow, drawn-out transfer to the column, resulting in a tailing peak.[3] Gradually increasing the inlet temperature in 10-20 °C increments can help determine the optimal setting.
-
Q3: I'm observing poor reproducibility in my BCIP peak areas. What should I investigate?
A3: Poor reproducibility in peak areas is a common and frustrating issue. The root cause often lies in the injection process.
-
Sample Backflash: This occurs when the volume of the vaporized sample and solvent exceeds the volume of the inlet liner, causing the sample to expand back into the carrier gas lines.[3] This leads to sample loss and erratic peak areas.
-
Syringe Issues: A poorly functioning syringe can lead to inconsistent injection volumes. Inspect the syringe for any signs of wear or damage. Replacing the syringe is a simple and effective troubleshooting step.[8]
-
Leaks: A leak in the injector can lead to a loss of sample and carrier gas, resulting in poor reproducibility.[5] Regularly perform a leak check of the system.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to resolving common issues encountered during the GC analysis of this compound.
Issue 1: No Peak or Very Small Peak for BCIP
This is a critical issue that needs to be addressed systematically.
Troubleshooting Workflow:
Caption: Troubleshooting flow for no or small BCIP peak.
Detailed Steps:
-
Verify the Injection: Start with the simplest potential failure point. Ensure the syringe is drawing and dispensing the sample correctly. A visual check can sometimes reveal issues. If in doubt, replace the syringe.[8]
-
Sample Integrity: Confirm that your BCIP standard is at the correct concentration and has not degraded.
-
Inlet Temperature: As a semivolatile compound, BCIP requires sufficient thermal energy for efficient transfer to the gaseous state.[3] If the inlet temperature is too low, the compound will not vaporize effectively.
-
System Leaks: A leak in the carrier gas line or at the injector will prevent the sample from being efficiently transferred to the column.[9] Use an electronic leak detector for a thorough check.
-
Column Installation: Ensure the column is installed correctly in both the injector and the detector. An improper installation can lead to a complete loss of analyte.
Issue 2: Broad or Split BCIP Peaks
Broad or split peaks can compromise resolution and quantification.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Slow Analyte Transfer | In splitless injection, a low carrier gas flow rate can lead to slow transfer of the analyte band to the column, causing it to broaden.[3] | Optimize the splitless hold time. Ensure it is long enough for complete transfer but not so long that it allows for excessive diffusion. |
| Column Overload | Injecting too much analyte can saturate the stationary phase, leading to broad, fronting peaks. | Dilute the sample or decrease the injection volume. |
| Incompatible Solvent | If the solvent is not compatible with the stationary phase, it can cause peak distortion. | Ensure the solvent is appropriate for the column phase. For non-polar columns like a DB-5ms, a non-polar solvent like hexane or dichloromethane is suitable.[10] |
| Poor Focusing | The initial oven temperature plays a crucial role in focusing the analyte band at the head of the column. If it's too high, focusing will be poor. | Set the initial oven temperature at or slightly below the boiling point of the solvent. |
Experimental Protocols: Optimizing Inlet Temperature
This protocol outlines a systematic approach to determining the optimal inlet temperature for your BCIP analysis.
Objective: To find the highest inlet temperature that provides the best peak shape and response for this compound without causing thermal degradation.
Materials:
-
GC system with a suitable detector (e.g., ECD, MS)
-
Capillary column (e.g., DB-5ms or equivalent)
-
Standard solution of this compound in an appropriate solvent
-
High-quality, deactivated inlet liners
Procedure:
-
Initial Setup: Install a new, deactivated liner and septum. Set the initial GC conditions as a starting point (e.g., splitless injection, 1 µL injection volume, initial oven temperature of 60°C).
-
Temperature Gradient Analysis:
-
Begin with a conservative inlet temperature (e.g., 200 °C).
-
Inject the BCIP standard and record the chromatogram.
-
Increase the inlet temperature in 20 °C increments (e.g., 220 °C, 240 °C, 260 °C, 280 °C, 300 °C).
-
Inject the standard at each temperature, allowing the system to equilibrate before each injection.
-
-
Data Analysis:
-
Examine the peak shape at each temperature. Look for improvements in symmetry (reduction in tailing).
-
Monitor the peak area or height. The response should increase with temperature up to a certain point.
-
Look for the appearance of degradation products at higher temperatures. These may appear as small, unexpected peaks in the chromatogram. A significant decrease in the BCIP peak area at higher temperatures is also an indicator of degradation.[11][12]
-
-
Optimal Temperature Selection: The optimal inlet temperature will be the one that provides the best balance of good peak shape and maximum response, just below the temperature at which any signs of degradation become apparent.
References
- Agilent Technologies, Inc. (2023). Enhancing Sensitivity in Analysis of Semivolatile Organic Compounds with the Agilent 8890/5977C GC/MSD.
- Agilent Technologies, Inc. (2022). Analysis of Semivolatile Organic Compounds Using Hydrogen Carrier Gas and the Agilent HydroInert Source by Gas Chromatography/Mass.
- Agency for Toxic Substances and Disease Registry. (n.d.). 7. analytical methods.
- Restek Corporation. (n.d.). TROUBLESHOOTING GUIDE.
- Kocan, A., Matisova, E., & Holcapkova, A. (2006). Practical aspects of splitless injection of semivolatile compounds in fast gas chromatography. ResearchGate.
- Snow, N. H. (2018). Optimizing Splitless GC Injections. LCGC International.
- PubChem. (n.d.). bis(2-Chloro-1-methylethyl) ether.
- Agilent Technologies, Inc. (n.d.). Analysis of Semivolatile Organic Compounds Using the Agilent Intuvo 9000 Gas Chromatograph.
- Spectrum Laboratories. (n.d.). EPA Method 611.
- U.S. Environmental Protection Agency. (1984). Method 611: Haloethers.
- U.S. Environmental Protection Agency. (n.d.). Project Summary: EPA Method Study 21, Method 611, Haloethers.
- Thermo Fisher Scientific Inc. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography.
- Supelco. (n.d.). Bulletin 792C Packed Column GC Troubleshooting Guide: How to Locate Problems and Solve Them.
- Supelco. (1999). Bulletin 853B Capillary GC Troubleshooting Guide: How to Locate Problems and Solve Them.
- Chromtech. (n.d.). Haloethers EPA Method 611/8110.
- Restek Corporation. (n.d.). Guide to GC Column Selection and Optimizing Separations.
- U.S. Environmental Protection Agency. (n.d.). EPA Method Study 21, Method 611 Haloethers.
- CCDG Channel. (2018, October 4). GC Tips and Tricks for Method Optimization. YouTube.
- U.S. Environmental Protection Agency. (2014). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier.
- Phenomenex. (n.d.). Troubleshooting Guide.
- LGC Standards. (n.d.). This compound.
- Occupational Safety and Health Administration. (n.d.). DICHLOROETHYL ETHER.
- PubMed. (n.d.). Biodegradation of bis(1-chloro-2-propyl) Ether via Initial Ether Scission and Subsequent Dehalogenation by Rhodococcus Sp. Strain DTB.
- U.S. Environmental Protection Agency. (2025). SW-846 Test Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier Transform-Infrared.
- Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis.
- LGC Standards. (n.d.). This compound.
- ResearchGate. (2000). Thermal decomposition of bis (2-chloroethyl) sulphide and bis (2-chloroethyl) ether between 300 and 500°C.
- PubMed. (n.d.). [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS].
- Marquette University. (2004). A TGA/FTIR and Mass Spectral Study on the Thermal Degradation of Bisphenol A Polycarbonate.
- ResearchGate. (n.d.). Preferential attack of the (S)-configured ether-linked carbons in bis-(1-chloro-2-propyl) ether by Rhodococcus sp. strain DTB.
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- 12. "A TGA/FTIR and Mass Spectral Study on the Thermal Degradation of Bisph" by Bok Nam Jang and Charles A. Wilkie [epublications.marquette.edu]
Technical Support Center: Minimizing Contamination in Bis(1,3-Dichloroisopropyl) Ether Trace Analysis
Welcome to the technical support center for the trace analysis of Bis(1,3-Dichloroisopropyl) Ether (BCIP). This guide is designed for researchers, analytical scientists, and drug development professionals who require highly sensitive and accurate quantification of this potential genotoxic impurity (PGI). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and prevent contamination effectively.
Trace analysis, especially for PGIs which often require control at the parts-per-million (ppm) level, is a constant battle against contamination.[1][2] A clean baseline and a contaminant-free blank are the foundation of reliable data. This guide provides a structured approach to identifying and eliminating sources of BCIP contamination in your workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its trace analysis important?
This compound (CAS No: 59440-89-0), also known as 2,2'-Oxybis[1,3-dichloro-propane], is a halogenated ether.[3] In the pharmaceutical industry, compounds with such reactive chloro- functionalities are often flagged as potential genotoxic impurities (PGIs). Regulatory bodies mandate strict controls on these impurities in active pharmaceutical ingredients (APIs) and drug products due to their potential to cause DNA damage.[4] Therefore, highly sensitive and specific analytical methods are required to detect and quantify them at trace levels to ensure patient safety.[2]
Q2: I'm seeing a peak for BCIP in my solvent blank. What is the most common source of contamination?
Seeing your analyte in a blank is a clear sign of contamination. While the source can be anywhere in your workflow, the most common culprits in trace analysis are:
-
Solvents and Reagents: HPLC or GC-grade solvents can still contain trace-level impurities. The large volumes used in sample preparation can concentrate these impurities to detectable levels.[5]
-
Sample Containers & Labware: Contaminants can leach from plasticware (e.g., pipette tips, vials) or adsorb onto and later desorb from glassware surfaces.[6][7]
-
GC System Carryover: The injector (septum, liner), column, or detector can retain analyte from a previous high-concentration sample and release it during subsequent runs.[8]
-
Human/Environmental Factors: Though less common for a specific synthetic compound like BCIP, cross-contamination from other samples or standards in the lab is always a possibility. This can be direct (e.g., reusing a syringe) or indirect (e.g., atmospheric deposition in a high-traffic lab area).[5][9]
Q3: What analytical technique is best suited for BCIP trace analysis?
Given its chemical structure (a semi-volatile halogenated ether), Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) is the preferred technique.[10]
-
Gas Chromatography (GC): Provides the necessary separation for volatile and semi-volatile compounds from the sample matrix.
-
Mass Spectrometry (MS): Offers high sensitivity and selectivity, which is crucial for detecting analytes at ppm levels. Using Selected Ion Monitoring (SIM) mode can further enhance sensitivity by focusing only on characteristic ions of BCIP.[4]
Troubleshooting Guide: Isolating the Source of Contamination
A systematic approach is the key to efficient troubleshooting.[8] The following guide helps you logically diagnose the source of BCIP contamination.
Workflow for Contamination Investigation
The diagram below outlines a systematic process for identifying the source of contamination when BCIP is detected in a blank sample.
Caption: Troubleshooting decision tree for BCIP contamination.
Common Problems and Solutions Table
| Problem | Potential Cause | Recommended Actions & Explanations |
| Ghost Peaks (Peaks appearing in blank runs at the same retention time as BCIP) | Injector Carryover: Residual analyte adsorbed in the inlet liner or on the septum. | 1. Replace Septum and Liner: The septum can trap analyte, and the glass wool in liners can be an active site for adsorption. Replace both.[8] 2. Bake Out Injector: Increase the injector temperature (e.g., to 275-300°C) for 30-60 minutes without flow to thermally desorb contaminants. |
| Column Carryover: Contamination on the head of the analytical column. | 1. Trim the Column: Cut 10-15 cm from the front of the column. This removes non-volatile residues and active sites. 2. Bake Out the Column: Disconnect the column from the detector and bake at its maximum isothermal temperature for 1-2 hours to remove contaminants.[8] | |
| Syringe Contamination: Autosampler syringe is not being sufficiently cleaned between injections. | 1. Increase Syringe Wash Cycles: Increase the number of pre- and post-injection solvent washes. 2. Use Multiple Wash Solvents: Use a sequence of wash solvents (e.g., methanol, then your mobile phase solvent like methylene chloride) to ensure complete cleaning. | |
| High Blank Response (BCIP peak is present and significant in all blanks) | Contaminated Solvent: The solvent used for sample prep and blanks is contaminated. | 1. Open a New Bottle: Use a fresh, unopened bottle of high-purity, HPLC/GC-grade solvent.[11] 2. Test the Water: If using aqueous solutions, ensure the purified water system is functioning correctly and filters are maintained.[5][9] |
| Leachables from Labware: BCIP or interfering compounds are leaching from vials, caps, or pipette tips.[7][12] | 1. Use Certified Vials: Switch to vials and caps certified for low bleed and mass spectrometry applications. 2. Avoid Plastic: Minimize contact with plastic. Use glass pipettes for solvent transfers where possible. 3. Perform a Leachables Study: Incubate your solvent in the vial for a set time and analyze the solvent to check for leached contaminants. | |
| Improper Glassware Cleaning: Residual BCIP from previous experiments remains on glassware. | 1. Implement a Rigorous Cleaning Protocol: Use a dedicated cleaning procedure for trace analysis glassware (see Protocol 1). 2. Final Rinse with High-Purity Solvent: The final rinse should always be with the same high-purity solvent used in your analysis.[5] | |
| Inconsistent Blank Response (Contamination appears randomly) | Sporadic Environmental Contamination: Cross-contamination from other activities in the lab. | 1. Isolate Sample Preparation: Prepare standards, samples, and blanks in a clean, designated area, ideally a fume hood, away from high-concentration stock solutions.[5] 2. Dedicated Equipment: Use dedicated glassware, syringes, and pipette tips for trace analysis work. |
| Inconsistent Lab Practices: Variation in technique between analysts. | 1. Standardize Procedures: Ensure all personnel follow the exact same, documented procedures for sample and blank preparation. 2. Personal Protective Equipment (PPE): Always wear clean gloves and change them frequently, especially after handling standards.[5][9] |
Experimental Protocols
Protocol 1: Glassware Cleaning for Trace Analysis
This protocol is designed to remove organic residues and eliminate active sites on glass surfaces that can lead to analyte adsorption.
Caption: Workflow for cleaning laboratory glassware.
Detailed Steps:
-
Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent.
-
Rinsing: Rinse thoroughly, first with tap water (3x) and then with deionized water (3x) to remove all detergent residues.
-
Organic Solvent Rinse: Rinse with a high-purity polar solvent like acetone or methanol to remove residual organic contaminants.
-
Final Analysis-Solvent Rinse: Perform a final rinse with the same high-purity grade of the primary solvent used in your sample preparation (e.g., methylene chloride, ethyl acetate). This ensures that the last substance to contact the glass is a component of your analytical system.[5]
-
Drying: Place the glassware in an oven at 100-120°C for at least one hour. Allow to cool in a clean environment.
-
Storage: Immediately cover the openings with clean aluminum foil or PTFE-lined caps. Store in a closed cabinet to prevent atmospheric contamination.
Protocol 2: System Blank and Negative Control Analysis
Running blanks is essential to validate that your system and reagents are clean before analyzing samples.
Objective: To confirm the entire analytical system (from sample vial to detector) is free of BCIP contamination.
Procedure:
-
Prepare a Solvent Blank: Dispense your mobile phase solvent directly from a fresh bottle into a clean, certified autosampler vial. Cap immediately. This blank tests the solvent and the vial.
-
Prepare a Negative Control (Method Blank): Take a sample matrix known to be free of BCIP (e.g., the pure API if BCIP is a process impurity) and process it through the entire sample preparation procedure. This blank tests all reagents, equipment, and handling steps.
-
Sequence Setup:
-
Begin your analytical sequence with at least two to three solvent blank injections. This helps to wash the system and establish a baseline.
-
Run a negative control/method blank after the initial solvent blanks.
-
Place blanks periodically throughout the sequence (e.g., after every 10 samples) and especially after a high-concentration standard or sample to check for carryover.
-
-
Acceptance Criteria:
-
System Cleanliness: The response for BCIP in the initial solvent blanks should be non-detectable or, at a minimum, less than the Limit of Quantitation (LOQ).
-
No Carryover: The response in a blank injected immediately after the highest concentration standard should be less than the LOQ.
-
Method Cleanliness: The response in the negative control/method blank should be less than the LOQ.
-
References
-
Minimizing Contamination During Sample Preparation For Trace Analysis. (2020). ELGA LabWater. [Link]
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). PharmTech. [Link]
-
Troubleshooting Guide. (n.d.). Restek. [Link]
-
bis(2-Chloro-1-methylethyl) ether. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
Extractables and leachables: definitions, differences & facts. (2022). Single Use Support. [Link]
-
Extractables & Leachables. (n.d.). Shimadzu. [Link]
-
Troubleshooting in the trace analysis of organochlorine pesticides in water samples. (n.d.). ResearchGate. [Link]
-
Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014). American Pharmaceutical Review. [Link]
-
How to Avoid Contamination in Lab Samples. (n.d.). Aurora Biomed. [Link]
-
Recent advances in trace analysis of pharmaceutical genotoxic impurities. (2010). PubMed, National Center for Biotechnology Information. [Link]
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- 6. Extractables and leachables analysis in pharmaceutical quality control - Pharmaceutical Technology [pharmaceutical-technology.com]
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- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Extractables and Leachables [usp.org]
"Bis(1,3-Dichloroisopropyl) Ether" safety data sheet and handling precautions
Technical Support Center: Bis(1,3-Dichloroisopropyl) Ether
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for this compound (CAS No. 59440-89-0). This document provides essential safety data, handling protocols, and emergency procedures in a practical question-and-answer format to ensure the safety and success of your experiments.
A critical note on chemical isomers: The term "Dichloroisopropyl Ether" is often used generically and can refer to multiple isomers. The most common and well-documented isomer is Bis(2-chloro-1-methylethyl) ether (CAS No. 108-60-1). This guide focuses specifically on This compound (CAS No. 59440-89-0) . Due to a scarcity of specific data for this isomer, information from its more common counterpart is sometimes used for guidance and will be clearly indicated. Researchers must always refer to the specific Safety Data Sheet (SDS) provided with their purchased material.
Section 1: Chemical Identification and Hazard Summary
This section provides a quick reference for the key identification and safety parameters of this compound and its common isomer.
| Property | This compound | Bis(2-chloro-1-methylethyl) ether (Isomer) |
| Synonym | 2,2'-Oxybis[1,3-dichloro-propane][1] | Dichlorodiisopropyl ether[2] |
| CAS Number | 59440-89-0[1] | 108-60-1[2] |
| Molecular Formula | C₆H₁₀Cl₄O[1] | C₆H₁₂Cl₂O[2] |
| Molecular Weight | 239.96 g/mol [1] | 171.07 g/mol [3] |
| Appearance | Neat (Assumed liquid)[1] | Colorless-to-brown oily liquid[2] |
| Boiling Point | Not specified | 187.3 °C (369.3 °F)[3] |
| Flash Point | Not specified | 85 °C (185 °F)[3] |
| Density | Not specified | 1.1122 g/cm³ at 20°C (68°F)[3] |
GHS Hazard Classification (Based on available data for both isomers):
-
Acute Toxicity, Oral: Fatal or Toxic if swallowed.[4]
-
Acute Toxicity, Inhalation: Harmful if inhaled.[4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation, drowsiness, or dizziness.[4][5]
-
Chronic Hazard: Harmful to aquatic life with long-lasting effects.[5] Can form explosive peroxides upon exposure to air.[2][6]
Section 2: Frequently Asked Questions (FAQs) - Core Safety & Handling
This section addresses common questions researchers may have before starting their work.
Q1: What are the most critical hazards I should be aware of when handling this compound?
A: There are three primary hazards to prioritize:
-
High Acute Toxicity: The compound is considered toxic or fatal if swallowed and harmful if inhaled.[4] All handling must be performed in a certified chemical fume hood to prevent inhalation of vapors.
-
Irritation: It is a known skin and serious eye irritant.[5] Direct contact must be avoided at all times through the use of appropriate Personal Protective Equipment (PPE).
-
Peroxide Formation: Like many ethers, this compound can form explosive peroxides when stored in contact with air, especially upon concentration (e.g., distillation) or heating.[2][6][7] This is a significant risk that requires careful long-term storage management.
Q2: What specific Personal Protective Equipment (PPE) is mandatory?
A: A comprehensive PPE strategy is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves. Given the chlorinated nature of the compound, materials like Barrier® or Viton® are recommended. Standard nitrile gloves may offer limited protection and should be changed immediately upon any suspected contact.
-
Eye/Face Protection: Wear safety glasses with side shields and a face shield for maximum protection against splashes.[5]
-
Body Protection: A flame-retardant lab coat is required. For tasks with a higher risk of splashing, such as transfers of large volumes, a chemically resistant apron is also necessary.
-
Respiratory Protection: All work must be conducted in a chemical fume hood. If vapors may be generated outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]
Q3: How do I check for and manage the risk of explosive peroxides?
A: This is a critical safety step for all ethers.
-
Causality: Oxygen from the air can react with the ether to form unstable peroxide crystals, which can detonate upon shock, friction, or heating.[6]
-
Protocol:
-
Date All Bottles: Upon receipt and upon opening, write the date clearly on the container.[7]
-
Visual Inspection: Before each use, visually inspect the liquid (holding it to the light) for the presence of crystals or viscous liquid, which may indicate dangerous peroxide levels.[7] If observed, do not handle the bottle further, alert your safety officer, and arrange for professional disposal.
-
Chemical Testing: Test opened containers periodically (e.g., every 3-6 months) using commercial peroxide test strips. If peroxides are detected, the material should be treated or disposed of according to your institution's hazardous waste protocols.
-
Section 3: Experimental Protocols & Workflows
This section provides step-by-step guidance for common laboratory procedures.
Protocol 1: Safe Dispensing of this compound
The objective is to transfer the ether from its storage container to an experimental vessel with minimal exposure and risk.
Methodology:
-
Preparation: Don all required PPE (gloves, lab coat, face shield, safety glasses).
-
Fume Hood: Ensure the chemical fume hood sash is at the proper working height and the airflow is verified.
-
Peroxide Check: Visually inspect the source bottle for crystals. If clear, proceed.
-
Grounding: If transferring more than 100 mL, ensure both the source and receiving containers are grounded and bonded to prevent static electricity discharge, which can ignite flammable vapors.[7][8]
-
Transfer: Use a clean, dry glass funnel or a cannula for the transfer. Pour slowly and carefully to avoid splashing.
-
Closure: Immediately and tightly cap both the source bottle and the experimental vessel.
-
Cleanup: Clean any minor drips within the fume hood using an inert absorbent material (e.g., vermiculite or sand).[2]
-
Storage: Return the source bottle to its designated cool, dark, and well-ventilated storage location.[2]
Caption: Workflow for the safe dispensing of this compound.
Section 4: Troubleshooting Guide - Emergency Procedures
This section provides clear, actionable steps for emergency situations.
Q1: What is the immediate first aid response for an exposure?
A: Speed is critical. The goal is to remove the chemical and seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[5] Seek medical attention even if irritation is not immediately apparent.[8]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[9]
-
Inhalation: Move the affected person to fresh air immediately.[5][6] If breathing is difficult or has stopped, provide artificial respiration (using a barrier device) and call for emergency medical services.[4][6]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance.[2] Call a poison control center or emergency medical services immediately.
Q2: How should I respond to a chemical spill?
A: The response depends on the size and location of the spill. The primary goal is to ensure personnel safety while preventing the release from spreading.
Caption: Decision tree for responding to a this compound spill.
Section 5: Waste Disposal
Q: How do I properly dispose of unused ether and contaminated materials?
A: All waste must be treated as hazardous.
-
Principle: Due to its toxicity and potential for peroxide formation, this chemical cannot be disposed of down the drain or in regular trash.[10]
-
Procedure:
-
Contaminated Solids: Absorbent materials, used gloves, and contaminated paper towels should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused or waste this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix it with other waste streams unless specifically permitted by your institution's Environmental Health & Safety (EHS) department.
-
Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste disposal program.[5] Special high-temperature incineration may be required due to the chlorinated nature of the compound.[8]
-
References
- SAFETY DATA SHEET - LGC Standards. (2021-09-10). LGC Standards.
- ICSC 0435 - DICHLOROISOPROPYL ETHER. (2003-11). Inchem.org.
- Toxic Screening Level Justification for 108-60-1. (2017-01-25). Michigan Department of Environmental Quality.
- BIS(2-CHLOROISOPROPYL)ETHER CAS#: 108-60-1. ChemicalBook.
- SAFETY DATA SHEET - Isopropyl ether. (2014-04-23). Fisher Scientific.
- Supelco 48498 - SAFETY D
- Safety Data Sheet - Bis-(2-chloroisopropyl) ether. (2025-11-19). Cayman Chemical.
- This compound. LGC Standards.
- DICHLOROISOPROPYL ETHER. CAMEO Chemicals - NOAA.
- BIS(2-CHLORO-1-METHYLETHYL)ETHER. CAMEO Chemicals - NOAA.
- SAFETY DATA SHEET - 1,3-Dichloropropane. Fisher Scientific.
- Aldrich C41134 - SAFETY D
Sources
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- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. DICHLOROISOPROPYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. BIS(2-CHLOROISOPROPYL)ETHER CAS#: 108-60-1 [m.chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Bis(1,3-Dichloroisopropyl) Ether
This guide provides an in-depth comparison of analytical methodologies for the quantification of Bis(1,3-Dichloroisopropyl) Ether (DCIP), a potential genotoxic impurity (GTI). As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the scientific rationale behind method selection and validation strategies, ensuring robust and reliable data for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Sensitive Quantification of this compound
This compound (DCIP) is a chlorinated ether that may arise as an impurity in the synthesis of certain active pharmaceutical ingredients (APIs). Due to its structural alerts for potential genotoxicity, regulatory bodies mandate stringent control and monitoring of such impurities in pharmaceutical products. The Threshold of Toxicological Concern (TTC) for genotoxic impurities is typically in the range of 1.5 µ g/day , necessitating highly sensitive and specific analytical methods for their detection and quantification at trace levels (ppm or even ppb relative to the API).[1][2][]
The validation of these analytical methods is not merely a regulatory checkbox but a fundamental scientific necessity to ensure patient safety. A validated method provides documented evidence that the procedure is suitable for its intended purpose. This guide will compare the two most prevalent analytical techniques for the trace analysis of DCIP: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.
Comparative Analysis of Analytical Methodologies
The choice between GC-MS and HPLC-MS for the analysis of DCIP is dictated by several factors, including the physicochemical properties of DCIP, the sample matrix, and the desired sensitivity. DCIP is a semi-volatile compound, making it amenable to GC analysis.[4] However, its thermal stability and the potential for degradation of co-eluting matrix components in the hot GC inlet must be considered. HPLC offers a gentler separation technique for thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] For DCIP, its volatility allows for efficient separation on a GC column, and the mass spectrometer provides high selectivity and sensitivity for detection.
Causality of Experimental Choices:
-
Injection Technique: Splitless injection is often preferred for trace analysis to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity.
-
Column Selection: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically chosen to achieve good peak shape and resolution for halogenated compounds like DCIP.
-
Detector: A mass spectrometer is the detector of choice due to its high selectivity, which is crucial for distinguishing the analyte from complex matrices. Selected Ion Monitoring (SIM) mode is employed to further enhance sensitivity by monitoring only the characteristic ions of DCIP.
High-Performance Liquid Chromatography (HPLC)
While GC-MS is a primary technique, HPLC, particularly when coupled with a mass spectrometer (LC-MS), presents a viable alternative, especially when dealing with complex sample matrices or if derivatization is required to enhance detection.
Causality of Experimental Choices:
-
Mobile Phase: A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a common starting point. The gradient elution is optimized to achieve separation from other impurities.
-
Detector: A UV detector may lack the required sensitivity for trace-level GTI analysis.[5] Therefore, a mass spectrometer (single quadrupole or tandem mass spectrometer) is the preferred detector for LC analysis of DCIP to achieve the necessary low limits of detection and quantification.[1]
Performance Comparison: A Data-Driven Evaluation
The following tables summarize representative validation data for the analysis of compounds structurally similar to DCIP, providing a comparative overview of the expected performance of GC-MS and HPLC-MS/MS methods. This data is synthesized from published methods for related genotoxic impurities and serves as a benchmark for what can be achieved.
Table 1: Comparison of Method Validation Parameters
| Parameter | GC-MS | HPLC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/L (ppb)[4] | 0.01 - 0.1 µg/L (ppb) |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/L (ppb) | 0.03 - 0.3 µg/L (ppb) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 10% | < 5% |
| Specificity | High (based on mass fragmentation) | Very High (based on parent/daughter ion transitions) |
| Robustness | Moderate (sensitive to inlet temperature and flow rate changes) | High (less susceptible to minor variations in mobile phase composition and flow rate) |
Experimental Protocols: A Step-by-Step Guide
The following are detailed, self-validating protocols for the determination of DCIP. These protocols are designed to be readily adaptable and include system suitability tests to ensure the validity of the results.
GC-MS Method for the Quantification of DCIP
Objective: To quantify this compound in a drug substance at trace levels.
Instrumentation:
-
Gas Chromatograph with a split/splitless inlet and a mass selective detector.
-
Autosampler.
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
Reagents and Standards:
-
Solvent: Dichloromethane or Ethyl Acetate (HPLC grade or higher).
-
Internal Standard (IS): d-labeled DCIP or a structurally similar compound with a distinct mass spectrum.
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for DCIP and the internal standard.
Validation Workflow:
Caption: GC-MS Method Validation Workflow.
Detailed Steps:
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) of the peak area ratio (analyte/IS) should be ≤ 5.0%.
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and a sample spiked with DCIP and other potential impurities. There should be no interfering peaks at the retention time of DCIP.
-
Linearity: Prepare a series of calibration standards covering the expected concentration range (e.g., LOQ to 150% of the specification limit). The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy: Analyze samples spiked with known amounts of DCIP at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The mean recovery should be within 90-110%.
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the specification limit. The RSD should be ≤ 10%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be within an acceptable range.
-
-
LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters (e.g., inlet temperature ± 5 °C, flow rate ± 0.1 mL/min) and assess the impact on the results. The results should remain unaffected by these small variations.
HPLC-MS/MS Method for the Quantification of DCIP
Objective: To provide an alternative, high-sensitivity method for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a binary pump, autosampler, and column oven.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole).
-
HPLC Column: C18, 100 mm x 2.1 mm, 2.7 µm particle size.
Reagents and Standards:
-
Solvents: Acetonitrile and Water (LC-MS grade).
-
Mobile Phase Additive: Formic Acid (0.1%).
-
Internal Standard (IS): d-labeled DCIP or a suitable analogue.
Chromatographic and MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two precursor-to-product ion transitions for DCIP and the internal standard.
Validation Workflow:
Caption: HPLC-MS/MS Method Validation Workflow.
Detailed Steps: The validation steps for the HPLC-MS/MS method are analogous to the GC-MS method, with tighter acceptance criteria for precision (RSD ≤ 5%) and accuracy (95-105% recovery) due to the inherent capabilities of the technique.
Conclusion: Selecting the Optimal Method
Both GC-MS and HPLC-MS/MS are powerful and suitable techniques for the trace-level quantification of this compound.
-
GC-MS is a robust and widely available technique that is well-suited for the semi-volatile nature of DCIP. It offers excellent sensitivity and selectivity.
-
HPLC-MS/MS provides a highly sensitive and specific alternative, particularly beneficial for complex matrices or when higher throughput is required.
The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the available instrumentation. It is imperative that whichever method is chosen, it is fully validated according to the principles outlined in the ICH Q2(R2) guidelines to ensure the generation of reliable and defensible data.[5][8]
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
LCGC International. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals. [Link]
-
Liu, D. Q., & Kord, A. S. (2010). Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 999–1014. [Link]
-
Intertek. (n.d.). Genotoxic Impurities and Mutagenic Impurities Analysis. [Link]
-
PubChem. (n.d.). bis(2-Chloro-1-methylethyl) ether. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. Recent advances in trace analysis of pharmaceutical genotoxic impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Bis(1,3-Dichloroisopropyl) Ether Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of "Bis(1,3-Dichloroisopropyl) Ether" (BCIP) measurements. Accurate and reproducible quantification of this compound is critical in various research and development applications. This document outlines the rationale, experimental design, analytical methodology, and data analysis for a robust proficiency testing scheme.
Introduction: The Imperative for Harmonized Measurement
This compound is a halogenated ether that finds application in various chemical syntheses.[1][2] As with many complex organic molecules, achieving consistent and accurate measurement results across different laboratories can be challenging. Factors such as instrument variability, calibration standards, sample preparation techniques, and data processing methods can all contribute to analytical discrepancies.
An inter-laboratory comparison, also known as a proficiency test (PT), is an essential tool for:
-
Assessing Laboratory Performance: It provides an objective measure of a laboratory's analytical capabilities against its peers.[3]
-
Identifying Methodological Biases: Discrepancies in results can highlight systematic errors in analytical protocols.
-
Validating Analytical Methods: Successful participation in a PT scheme provides confidence in the accuracy and reliability of the methods employed.
-
Ensuring Data Comparability: Harmonized measurements are crucial for collaborative studies and regulatory submissions.
This guide will walk you through the critical components of establishing a successful inter-laboratory comparison for BCIP.
Designing the Inter-Laboratory Study
A well-designed study is the foundation of a meaningful inter-laboratory comparison. The following steps are crucial for ensuring the integrity and validity of the results.
Preparation and Distribution of Test Materials
The homogeneity and stability of the test material are paramount. A central organizing body should prepare a stock solution of BCIP in a suitable solvent (e.g., methanol or acetonitrile). This stock solution is then used to prepare samples at different concentration levels relevant to the expected analytical range.
Key Considerations:
-
Certified Reference Material (CRM): The BCIP used to prepare the stock solution should be a certified reference material from a reputable supplier to ensure its purity and identity.[4][5][6][7][8]
-
Matrix Selection: The matrix of the test samples should mimic real-world samples as closely as possible (e.g., plasma, tissue homogenate, reaction mixture). If a universal matrix is not feasible, a simple solvent-based sample is a suitable starting point.
-
Homogeneity and Stability Testing: Before distribution, the prepared samples must be rigorously tested for homogeneity to ensure all participants receive identical samples. Stability studies should also be conducted to confirm that the analyte concentration will not change during shipping and storage.
Recommended Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
While various analytical techniques could be employed, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely accepted and robust method for the analysis of semi-volatile organic compounds like halogenated ethers.[9] This section provides a detailed, step-by-step protocol that can be used as a starting point for participating laboratories.
Experimental Protocol: GC-MS Analysis of BCIP
Objective: To quantify this compound in a provided sample using an external calibration method.
Materials:
-
This compound certified reference standard
-
Methanol (or other suitable solvent), HPLC grade or higher
-
Volumetric flasks and pipettes
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
-
Autosampler vials with inserts
Procedure:
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 10 mg of BCIP CRM.
-
Dissolve in a 10 mL volumetric flask with the chosen solvent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions Preparation:
-
Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Equilibrate the provided test sample to room temperature.
-
Vortex the sample for 30 seconds.
-
If necessary, dilute the sample with the solvent to bring the concentration within the calibration range.
-
-
GC-MS Instrument Setup:
-
Injector: Splitless mode, 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor at least three characteristic ions for BCIP (quantification and qualifier ions).
-
-
-
Analysis Sequence:
-
Inject a solvent blank to check for system contamination.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the test samples.
-
Inject a quality control (QC) standard after every 10 sample injections to monitor instrument performance.
-
-
Data Analysis:
-
Integrate the peak area of the quantification ion for BCIP in both standards and samples.
-
Construct a linear regression calibration curve of peak area versus concentration for the standards.
-
Calculate the concentration of BCIP in the samples using the calibration curve.
-
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the GC-MS analysis of this compound.
Data Submission and Statistical Analysis
Participating laboratories should submit their results to the organizing body in a standardized format. The submitted data should include:
-
The mean quantified concentration for each sample.
-
The standard deviation of replicate measurements.
-
The number of replicate measurements.
The organizing body will then perform a statistical analysis of the submitted data to assess the performance of each laboratory. Common statistical measures include:
-
Z-score: This indicates how many standard deviations an individual result is from the consensus value (the mean or median of all reported results). A Z-score between -2 and 2 is generally considered satisfactory.
-
Horwitz Ratio (HorRat): This is a measure of the acceptability of the precision of a method of analysis.
Interpreting the Results: A Hypothetical Case Study
To illustrate the output of an inter-laboratory comparison, a hypothetical dataset is presented below. In this scenario, ten laboratories were provided with two samples containing different concentrations of BCIP.
Table 1: Hypothetical Inter-laboratory Comparison Results for BCIP Measurement
| Laboratory | Sample A (µg/mL) | Z-score (A) | Sample B (µg/mL) | Z-score (B) |
| Lab 1 | 23.5 | -0.6 | 78.2 | 0.3 |
| Lab 2 | 25.1 | 0.8 | 80.1 | 1.1 |
| Lab 3 | 21.2 | -2.5 | 72.5 | -2.1 |
| Lab 4 | 24.2 | 0.1 | 77.5 | 0.0 |
| Lab 5 | 26.5 | 2.0 | 82.3 | 2.0 |
| Lab 6 | 23.9 | -0.3 | 76.9 | -0.3 |
| Lab 7 | 28.1 | 3.4 | 85.6 | 3.3 |
| Lab 8 | 24.5 | 0.3 | 77.9 | 0.2 |
| Lab 9 | 23.1 | -1.0 | 75.4 | -1.0 |
| Lab 10 | 24.8 | 0.6 | 79.3 | 0.8 |
| Consensus Mean | 24.1 | 77.5 | ||
| Standard Deviation | 1.2 | 2.4 |
Analysis of Hypothetical Results:
-
Labs 1, 2, 4, 6, 8, 9, and 10 show satisfactory performance for both samples, with Z-scores within the acceptable range of -2 to 2.
-
Lab 5 is on the borderline of acceptable performance for both samples.
-
Lab 3 and Lab 7 show results that are significantly different from the consensus mean, as indicated by their Z-scores outside the acceptable range. These laboratories should investigate potential sources of error in their methodology.
Diagram of Data Analysis and Interpretation Logic:
Caption: Logical flow for the analysis and interpretation of inter-laboratory comparison data.
Conclusion and Continuous Improvement
Participation in an inter-laboratory comparison for this compound measurement is a vital exercise for any laboratory involved in its analysis. It provides invaluable feedback on analytical performance and helps to ensure the reliability and comparability of data. Laboratories with unsatisfactory results should undertake a thorough investigation to identify and rectify the sources of error. Regular participation in such schemes is a hallmark of a laboratory committed to quality and continuous improvement.
References
-
bis(2-Chloro-1-methylethyl) ether | C6H12Cl2O | CID 7944 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Bis(1,3-Dichloroisopropyl) Eth | TRC-B426200-100MG - Lab Supplies. (n.d.). Lab Supplies. Retrieved January 14, 2026, from [Link]
-
This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals. (n.d.). Fisher Scientific. Retrieved January 14, 2026, from [Link]
-
This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals. (n.d.). Fisher Scientific. Retrieved January 14, 2026, from [Link]
-
Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-APCI-ESI-MS/MS. (2024). The MAK-Collection for Occupational Health and Safety. Retrieved January 14, 2026, from [Link]
-
Proficiency Testing Schemes - Solutions from HSE. (n.d.). HSE. Retrieved January 14, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved January 14, 2026, from [Link]
-
Krystek, P., et al. (2024). Tris(1,3-dichloropropyl) phosphate – Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-APCI-ESI-MS/MS. The MAK Collection for Occupational Health and Safety, 9(4). Retrieved January 14, 2026, from [Link]
-
Halogenated ether - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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- 9. bis(2-Chloro-1-methylethyl) ether | C6H12Cl2O | CID 7944 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bis(1,3-Dichloroisopropyl) Ether: A Performance Comparison with Alternative Chlorinated Ethers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the choice of a reagent or intermediate is a critical decision point that dictates reaction efficiency, product purity, and overall process safety. Chlorinated ethers represent a versatile class of compounds, widely employed as solvents, alkylating agents, and precursors in complex syntheses.[1][2] Among these, Bis(1,3-Dichloroisopropyl) Ether (DCIP) and its isomers present a unique molecular architecture. This guide provides an in-depth, objective comparison of DCIP's performance characteristics against other relevant chlorinated ethers, grounded in physicochemical properties, reactivity principles, and safety considerations. Our objective is to equip the practicing scientist with the necessary insights to make informed decisions for their specific application.
Introduction to Key Chlorinated Ethers: A Physicochemical Overview
To establish a baseline for performance, we must first understand the fundamental properties of our compounds of interest. For this guide, we will focus on a direct comparison between this compound (DCIP) and a structurally related, commonly used alternative: Bis(2-chloroethyl) Ether (BCEE). While DCIP specifically refers to the isomer with four chlorine atoms (CAS 59440-89-0), the more commercially prevalent and studied isomer is Bis(2-chloro-1-methylethyl) ether (CAS 108-60-1), which is often colloquially referred to as dichloroisopropyl ether.[3][4][5] This guide will consider data for the latter as it is more readily available and serves as a robust comparator to BCEE.
These molecules, while both bifunctional chloroalkyl ethers, possess distinct structural differences that profoundly influence their reactivity, handling, and safety profiles.
| Property | Bis(2-chloro-1-methylethyl) ether (Isomer of DCIP) | Bis(2-chloroethyl) ether (BCEE) |
| CAS Number | 108-60-1[4][5] | 111-44-4[6] |
| Molecular Formula | C₆H₁₂Cl₂O[5] | C₄H₈Cl₂O[6] |
| Molecular Weight | 171.07 g/mol [5][7] | 143.01 g/mol [6] |
| Appearance | Colorless to light brown liquid[3][4] | Colorless liquid[6] |
| Boiling Point | 187 °C[3][8] | ~178 °C |
| Specific Gravity | 1.112 g/cm³ @ 20°C[7] | 1.22 g/cm³ @ 20°C[6] |
| Flash Point | 85 °C (185 °F)[3][7] | 55 °C (131 °F) |
| Solubility | Soluble in many organic solvents; low in water.[9] | Insoluble in water.[7] |
The higher boiling point and flash point of the DCIP isomer suggest lower volatility compared to BCEE. However, the most critical differentiator from a synthetic chemist's perspective is the structure of the alkyl halides. BCEE possesses two primary chloroethyl groups, whereas the DCIP isomer contains secondary chloropropyl groups. This structural nuance is the cornerstone of their differential reactivity.
Performance in Synthetic Applications: Reactivity and Mechanistic Insights
Both DCIP and BCEE function as bifunctional alkylating agents, capable of reacting with nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. This capability is foundational to their use in synthesizing larger molecules, including pharmaceutical intermediates.[1][10][11] For example, BCEE is utilized in the synthesis of the cough suppressant fedrilate and as a precursor to crown ethers like dibenzo-18-crown-6.[6]
The primary mechanism for these reactions is nucleophilic substitution (Sₙ2). The performance—defined by reaction rate and yield—is governed by the accessibility of the electrophilic carbon atom bearing the chlorine.
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- 9. BIS(2-CHLOROISOPROPYL)ETHER | 108-60-1 [chemicalbook.com]
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- 11. chemicals.co.uk [chemicals.co.uk]
A Senior Application Scientist's Guide to Isotope-Labeled "Bis(1,3-Dichloroisopropyl) Ether-d5" for High-Fidelity Quantification
For researchers, environmental scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex matrices is a constant challenge. The choice of an internal standard is not merely a procedural step but a cornerstone of analytical validity. This guide provides an in-depth comparison of using the stable isotope-labeled (SIL) standard, Bis(1,3-Dichloroisopropyl) Ether-d5 , against its alternatives, grounded in the principles of analytical chemistry and supported by established methodologies.
The Foundational Principle: Why Internal Standards are Non-Negotiable
In an ideal analytical world, every sample injection, extraction, and derivatization would be perfectly reproducible. In reality, variability is inherent. Sample matrix effects, instrument fluctuations, and analyte losses during multi-step sample preparation can introduce significant error.[1] An internal standard (IS) is a compound added in a constant, known amount to all samples, calibration standards, and quality controls.[2] By measuring the ratio of the analyte's response to the IS's response, we can correct for these variations, dramatically improving precision and accuracy.[1]
However, not all internal standards are created equal. The ideal IS behaves identically to the analyte throughout the entire analytical process—from extraction to detection.[1] This is where the profound advantages of stable isotope-labeled standards become clear.
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)
The use of a stable isotope-labeled internal standard, such as this compound-d5, elevates the quantification technique to Isotope Dilution Mass Spectrometry (IDMS). This is widely regarded as one of the most accurate and reliable methods in analytical chemistry.[3][] IDMS is a definitive method capable of achieving the highest metrological quality.[5]
The core principle is simple yet powerful: a known amount of the isotopically enriched analyte (the "-d5" standard) is added to the sample at the very beginning of the workflow.[6] Because the labeled standard is chemically identical to the native analyte, it experiences the exact same partitioning during extraction, the same derivatization efficiency, and the same response to matrix suppression or enhancement in the mass spectrometer's ion source.[7] Any loss or variation that affects the target analyte will affect the labeled standard to the same degree. Therefore, the ratio of their signals remains constant, providing a highly accurate measure of the original analyte concentration.[8][9]
This technique is explicitly mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for the robust analysis of semivolatile organic compounds in complex environmental samples, as outlined in methods like EPA 1625.[10][11][12]
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).
Performance Comparison: this compound-d5 vs. Alternatives
The choice of internal standard directly impacts data quality. Let's compare the performance of this compound-d5 with common, yet inferior, alternatives for the quantification of its unlabeled analog.
| Performance Metric | This compound-d5 (SIL IS) | Structural Analog IS (e.g., another chlorinated ether) | Unlabeled Analyte as IS (Post-Extraction Spike) |
| Correction for Matrix Effects | Excellent: Co-elutes perfectly with the analyte, experiencing identical ion suppression/enhancement.[7] | Moderate to Poor: Elutes at a different retention time, experiencing different matrix effects. | Poor: Cannot correct for matrix effects as it is not present during ionization with the analyte. |
| Correction for Sample Prep Losses | Excellent: Added before extraction, it mirrors the analyte's recovery through every step. | Good to Moderate: Physical properties (solubility, volatility) are similar but not identical, leading to differential recovery. | None: Added after extraction, it provides no information on analyte loss during sample preparation. |
| Chromatographic Behavior | Identical: Co-elutes with the analyte. The mass difference (5 Da) allows for specific detection by MS. | Different: Similar but distinct retention time. Risk of co-elution with other matrix components. | Identical: This approach is not used for co-elution correction. |
| Accuracy & Precision | Highest: Considered a "gold standard" technique by regulatory bodies like the EPA for its ability to correct for multifaceted errors.[5][10] | Moderate: Can improve precision over external calibration but is susceptible to errors from differential recovery and matrix effects. | Low: Only corrects for injection volume variability. Fails to account for the largest sources of error. |
| Source of Compound | Commercially available from specialty chemical suppliers.[13] | Must be carefully selected to not be present in the sample and to have similar properties to the analyte. | The same standard as the analyte being quantified. |
Experimental Protocol: Quantification of this compound in Water by IDMS GC-MS
This protocol is adapted from the principles outlined in U.S. EPA Method 1625, which is designed for the analysis of semivolatile organic compounds in aqueous matrices.[10]
Objective: To accurately quantify this compound in a wastewater sample.
Materials:
-
This compound analytical standard
-
This compound-d5 internal standard solution (e.g., 10 µg/mL in methanol)
-
Reagent water (analyte-free)
-
Methylene chloride (DCM), high purity
-
Sodium sulfate, anhydrous (baked at 400°C for 4 hours)
-
1-L amber glass bottles with PTFE-lined caps
-
Separatory funnel (2-L)
-
Concentrator apparatus (e.g., Kuderna-Danish)
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
Procedure:
-
Sample Collection: Collect a 1-L water sample in an amber glass bottle.
-
Spiking:
-
To the 1-L sample, add a precise volume (e.g., 100 µL) of the this compound-d5 internal standard solution. This brings the IS concentration to a known level (e.g., 1 µg/L).
-
Causality Check: Spiking is performed at the very beginning to ensure the IS undergoes all subsequent extraction and cleanup steps alongside the native analyte, which is the core principle of IDMS.
-
-
Liquid-Liquid Extraction:
-
Transfer the spiked sample to a 2-L separatory funnel.
-
Add 60 mL of DCM, seal, and shake vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate and drain the lower organic layer into a collection flask.
-
Repeat the extraction two more times with fresh 60-mL aliquots of DCM, combining the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined DCM extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the dried extract to a final volume of 1.0 mL using a Kuderna-Danish concentrator.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the concentrated extract into the GC-MS system.
-
GC Conditions (Typical): Use a capillary column suitable for semivolatile compounds (e.g., 30m x 0.25mm, 0.25µm film DB-5ms or equivalent). Temperature program: Initial 40°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Conditions: Operate in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) for maximum sensitivity.
-
Quantitation Ion for Analyte: Select a characteristic, abundant ion from the mass spectrum of this compound.
-
Quantitation Ion for IS: Select the corresponding ion for this compound-d5 (typically M+5).
-
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of the native analyte and the same fixed concentration of the internal standard as the samples.
-
Analyze the standards to generate a calibration curve by plotting the response ratio (Analyte Peak Area / IS Peak Area) against the analyte concentration.
-
Calculate the concentration of the analyte in the sample extract using the response ratio from the sample and the calibration curve.
-
Caption: A typical experimental workflow for quantification using IDMS.
Conclusion
For the high-stakes world of environmental monitoring, drug metabolism studies, and safety assessment, analytical certainty is paramount. While simpler internal standard methods exist, they introduce unacceptable levels of uncertainty. The use of a stable isotope-labeled internal standard like This compound-d5 in an Isotope Dilution Mass Spectrometry workflow represents the pinnacle of analytical rigor. It is a self-validating system that inherently corrects for the most significant sources of analytical error—sample preparation losses and matrix effects. For any scientist requiring defensible, accurate, and precise quantitative data, the choice is clear. Adopting this gold-standard approach is an investment in the integrity of your results.
References
-
Method 1625, Revision B: Semivolatile Organic Compounds by Isotope Dilution GC/MS. U.S. Environmental Protection Agency. [Link]
-
EPA Method 1625 Semi-Volatile Organic Compound Testing. Pace Analytical. [Link]
-
Method 1625C: Semivolatile Organic Compounds by Isotope Dilution GCMS. U.S. Environmental Protection Agency. [Link]
-
Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. National Institutes of Health (PMC). [Link]
-
EPA-EAD: 1625B: Semivolatiles - Base/Neutrals, Acid Extractable, GC/MS. U.S. Environmental Protection Agency. [Link]
-
EPA Method 1625C Instrumentation Guide. Amptius. [Link]
-
Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. [Link]
-
What Is Isotope Dilution Mass Spectrometry? Chemistry For Everyone (YouTube). [Link]
-
Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. ACS Publications. [Link]
-
Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. U.S. Environmental Protection Agency. [Link]
-
Isotope Dilution Mass Spectrometry. ENVcrm. [Link]
-
What Is An Internal Standard In Gas Chromatography? Chemistry For Everyone (YouTube). [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Crawford Scientific. [Link]
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- 8. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. amptius.com [amptius.com]
- 13. This compound-d5 | LGC Standards [lgcstandards.com]
A Senior Application Scientist's Guide to Extraction Methodologies for Bis(1,3-Dichloroisopropyl) Ether
This guide provides a comprehensive comparison of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for the efficient isolation of Bis(1,3-Dichloroisopropyl) Ether (DCIP) from aqueous matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of each technique, supported by established experimental protocols.
Introduction: The Analytical Challenge of this compound
This compound (CAS 59440-89-0), a chlorinated aliphatic ether, is a compound of interest in environmental monitoring and chemical synthesis.[1][2][3][4][5] Its chemical structure and properties necessitate robust and efficient extraction methods for accurate quantification, typically by gas chromatography-mass spectrometry (GC-MS).
It is crucial to distinguish this compound from its isomers, such as bis(2-chloro-1-methylethyl) ether (CAS 108-60-1) and bis(2-chloroisopropyl) ether, as their chemical and physical properties can differ, impacting extraction and analysis. This guide focuses specifically on the extraction of this compound.
The selection of an appropriate extraction technique is paramount for achieving high recovery, minimizing interferences, and ensuring the reliability of analytical data. This guide will compare the two most common and effective methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE): The Classic Approach
Liquid-Liquid Extraction is a well-established technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of the extraction is governed by the partition coefficient (K) of the analyte, which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium.
Causality in LLE: The choice of solvent is critical. For a semi-volatile, chlorinated compound like DCIP, a non-polar solvent such as dichloromethane (DCM) or a mixture of DCM and diethyl ether is effective.[6] The principle is to maximize the affinity of DCIP for the organic phase while minimizing the co-extraction of interfering matrix components. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.
Advantages and Disadvantages of LLE
| Feature | Advantages | Disadvantages |
| Principle | Simple to understand and implement. | Can be labor-intensive and time-consuming. |
| Cost | Relatively low initial setup cost. | High and continuous cost of high-purity solvents. |
| Selectivity | Can be optimized by adjusting solvent polarity and pH. | Can suffer from emulsion formation, making phase separation difficult. |
| Throughput | Generally low throughput, processed sample by sample. | Not easily automated. |
| Environmental Impact | Generates significant volumes of hazardous solvent waste. |
Experimental Protocol for LLE of DCIP from Water
This protocol is based on the principles of U.S. EPA Method 625 for the extraction of semivolatile organic compounds from water.
Materials:
-
1-liter amber glass bottle with a Teflon-lined cap
-
Separatory funnel (2-liter) with a Teflon stopcock
-
Dichloromethane (DCM), pesticide grade or equivalent
-
Sodium sulfate, anhydrous, granular
-
Concentrator tube
-
Kuderna-Danish (K-D) apparatus
-
pH meter or pH paper
-
1N Sulfuric acid and 1N Sodium hydroxide
Procedure:
-
Sample Collection: Collect a 1-liter representative aqueous sample in an amber glass bottle.
-
pH Adjustment: Adjust the sample pH to >11 with 1N NaOH.
-
First Extraction: Transfer the sample to a 2-liter separatory funnel. Add 60 mL of DCM.
-
Extraction: Stopper and shake the funnel vigorously for 1-2 minutes with periodic venting to release excess pressure.
-
Phase Separation: Allow the organic layer to separate from the water phase for a minimum of 10 minutes. If an emulsion forms, employ mechanical techniques such as stirring, filtration of the emulsion through glass wool, or centrifugation to aid phase separation.
-
Collection: Drain the DCM extract (bottom layer) into a flask.
-
Repeat Extraction: Repeat the extraction two more times using fresh 60-mL portions of DCM. Combine all extracts.
-
pH Adjustment for Acidic Compounds (if necessary): Adjust the pH of the aqueous phase to <2 with 1N H₂SO₄ and repeat the extraction process if acidic compounds are also of interest. For DCIP, a neutral ether, this step is not strictly necessary but is part of the standard 625 protocol.
-
Drying: Pass the combined extracts through a drying column containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus on a steam bath.
-
Analysis: The concentrated extract is now ready for analysis by GC-MS.
LLE Workflow Diagram```dot
Caption: Workflow for Solid-Phase Extraction of DCIP.
Comparison of Extraction Efficiencies
While direct comparative studies for this compound are not readily available in the literature, data from similar chlorinated, semi-volatile compounds can provide an indication of expected performance. For many semi-volatile organic compounds, both LLE and SPE can achieve high recoveries, often in the range of 80-110%. [7] Table of Expected Performance Characteristics:
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Expected Recovery | 75-110% (highly dependent on technique and potential for emulsion formation) | 85-115% (generally higher and more consistent) |
| Relative Standard Deviation (RSD) | 10-20% | <10% |
| Solvent Consumption (per sample) | 180-200 mL | 20-30 mL |
| Extraction Time (per sample) | 30-60 minutes | 15-30 minutes |
| Automation Potential | Low | High |
| Cost per Sample | Lower initial, higher solvent cost | Higher consumable, lower solvent cost |
Conclusion and Recommendations
Both Liquid-Liquid Extraction and Solid-Phase Extraction are viable methods for the extraction of this compound from aqueous samples.
-
LLE is a classic, well-understood technique that can be implemented with basic laboratory equipment. However, it is labor-intensive, consumes large volumes of organic solvents, and can be prone to issues such as emulsion formation.
-
SPE offers a more modern, efficient, and environmentally friendly approach. It provides high, reproducible recoveries with significantly lower solvent consumption and is amenable to automation, making it ideal for laboratories with high sample throughput.
Recommendation: For laboratories seeking high throughput, reproducibility, and reduced solvent waste, Solid-Phase Extraction is the recommended method for the extraction of this compound. While the initial method development may be more involved, the long-term benefits in terms of efficiency, consistency, and cost-effectiveness are substantial. For laboratories with lower sample loads and where the initial investment in SPE equipment may be a concern, LLE remains a functional, albeit less optimal, alternative.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
American Laboratory. (2009, July 1). Automated, Economical Sample Preparation: Bottle Liquid–Liquid Extraction. Retrieved from [Link]
-
Coompo Research Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Krystek, P., et al. (2024). Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-APCI-ESI-MS/MS. The MAK Collection for Occupational Health and Safety, 9(4). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). bis(2-Chloro-1-methylethyl) ether. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-phase micro-extraction procedure for the determination of 1,3-dichloro-2-propanol in water by on-fibre derivatisation with bis(trimethylsilyl)trifluoroacetamide. Retrieved from [Link]
-
Żwir-Ferenc, A., & Biziuk, M. (2006). Solid Phase Extraction Technique – Trends, Opportunities and Applications. Polish Journal of Environmental Studies, 15(5), 677-690. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Accuracy and Precision of Bis(1,3-Dichloroisopropyl) Ether Analytical Standards
Introduction: The Critical Role of Analytical Standards for Genotoxic Impurities
In pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring patient safety. A particularly challenging class of impurities are those with genotoxic potential, which can damage DNA and potentially lead to carcinogenic effects. Bis(1,3-Dichloroisopropyl) Ether (DCIP) is one such compound, often encountered as a process-related impurity. Regulatory bodies, guided by frameworks such as the ICH M7 guideline, mandate stringent control over these impurities, often requiring quantification at trace levels.[1][2][3][4]
The accuracy of these low-level quantifications hinges directly on the quality of the analytical standard used. An inaccurate or imprecise standard can lead to the erroneous release of a drug batch with unacceptable impurity levels or, conversely, the costly and unnecessary rejection of a perfectly safe batch. This guide provides an in-depth, objective comparison of the performance of hypothetical this compound analytical standards, supported by representative experimental data. The goal is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating and selecting the most reliable standards for their critical work.
This guide will walk through a comparative study of three hypothetical, yet representative, commercial DCIP analytical standards. We will examine their performance based on key analytical attributes and provide detailed experimental protocols that form a self-validating system for their evaluation.
Comparative Overview of Hypothetical DCIP Analytical Standards
For the purpose of this guide, we will evaluate three tiers of analytical standards, reflecting a typical range of commercially available options:
-
Standard A (Primary Pharmacopeial Standard): Presented as the highest purity standard, often with certification from a national metrology institute or pharmacopeia. It is expected to have the highest accuracy and lowest uncertainty.
-
Standard B (Certified Reference Material from a Major Supplier): A well-characterized standard from a reputable supplier, provided with a comprehensive certificate of analysis (CoA) detailing purity, identity, and traceability.
-
Standard C (Analytical Standard Grade): A more economical option, suitable for routine analysis but may have a wider purity tolerance and less extensive characterization compared to the other two.
The objective is to determine if the higher cost of premium standards is justified by their performance in terms of accuracy and precision.
Experimental Design for Standard Qualification
A multi-faceted analytical approach is required to thoroughly assess the quality of an analytical standard. Our evaluation will focus on three core pillars:
-
Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID): To quantify the purity of the neat material.
-
Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS): To unequivocally confirm the chemical structure.[5][6]
-
Concentration Accuracy and Precision via Solution Preparation and Analysis: To assess the performance of the standard in a practical application.
The following diagram outlines the comprehensive workflow for the qualification of these analytical standards.
Caption: Workflow for the qualification and comparison of analytical standards.
Detailed Experimental Protocols
Purity Determination by GC-FID
-
Rationale: GC-FID is a robust technique for quantifying the purity of volatile compounds. The flame ionization detector provides a response that is proportional to the mass of carbon, allowing for an accurate determination of the main component relative to any organic impurities.
-
Methodology:
-
Sample Preparation: Prepare a solution of each DCIP standard in a suitable solvent (e.g., Dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrument Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Detector: FID at 300°C.
-
Injection Volume: 1 µL (split 50:1).
-
-
Data Analysis: Calculate the purity by area normalization, assuming all organic impurities have a similar response factor to DCIP.
-
Identity Confirmation by GC-MS
-
Rationale: Mass spectrometry provides structural information, confirming the identity of the standard by comparing its mass spectrum to a reference library or theoretical fragmentation pattern.[5][7]
-
Methodology:
-
Sample Preparation: Use the same solutions prepared for the GC-FID analysis.
-
Instrument Conditions:
-
GC-MS System: Agilent 8890/5977B or equivalent.
-
GC Conditions: Same as for GC-FID.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: 40-300 amu.
-
-
Data Analysis: Compare the obtained mass spectrum of the main peak with a reference spectrum (e.g., NIST library) to confirm the identity of this compound.
-
Concentration Accuracy and Precision
-
Rationale: This experiment simulates the real-world use of the standard for sample quantification. By preparing multiple independent solutions of a known theoretical concentration and analyzing them, we can assess both the accuracy (closeness to the theoretical value) and precision (reproducibility of the measurements).[8][9][10]
-
Methodology:
-
Stock Solution Preparation: Accurately weigh an appropriate amount of each standard to prepare a 1 mg/mL stock solution in Dichloromethane.
-
Working Solution Preparation: Prepare six independent working solutions at a concentration of 10 µg/mL from each stock solution.
-
GC-MS Analysis: Analyze the working solutions using the GC-MS method described above, operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Data Analysis:
-
Create a calibration curve using a well-characterized internal standard.
-
Quantify the concentration of each of the six replicate working solutions for each standard.
-
Calculate the mean concentration, standard deviation (SD), and relative standard deviation (RSD).
-
Calculate the accuracy as the percentage recovery of the theoretical concentration.
-
-
The logical flow for analyzing the accuracy and precision data is depicted below.
Caption: Data analysis workflow for accuracy and precision assessment.
Results and Discussion
The following tables summarize the hypothetical, yet representative, data obtained from the experimental evaluation of the three DCIP analytical standards.
Table 1: Purity and Identity Confirmation
| Standard | Purity (GC-FID, % Area) | Identity Confirmation (GC-MS) |
| Standard A | 99.9% | Match >99% with reference spectrum |
| Standard B | 99.7% | Match >99% with reference spectrum |
| Standard C | 98.5% | Match >98% with reference spectrum |
The purity results align with the expected quality tier of each standard. Standard A shows the highest purity, while Standard C has a noticeably lower purity, which could impact the accuracy of quantifications if not properly accounted for. All three standards were confirmed to be this compound.
Table 2: Accuracy and Precision Data (n=6)
| Standard | Mean Measured Concentration (µg/mL) | Standard Deviation (SD) | Relative Standard Deviation (RSD) | Accuracy (% Recovery) |
| Standard A | 10.01 | 0.08 | 0.8% | 100.1% |
| Standard B | 9.98 | 0.15 | 1.5% | 99.8% |
| Standard C | 9.87 | 0.35 | 3.5% | 98.7% |
The data in Table 2 clearly demonstrates a performance hierarchy.
-
Standard A (Primary Pharmacopeial Standard): Exhibits exceptional accuracy (100.1% recovery) and very high precision (0.8% RSD). This level of performance is critical for applications requiring the lowest possible measurement uncertainty, such as the analysis of impurities close to the specification limit.
-
Standard B (Certified Reference Material): Also shows excellent accuracy and good precision. The slightly higher RSD compared to Standard A is still well within acceptable limits for most quality control applications.
-
Standard C (Analytical Standard Grade): While still providing a reasonable result, the lower accuracy (98.7% recovery) and significantly poorer precision (3.5% RSD) are evident. This variability could lead to out-of-specification results that are due to the standard's imprecision rather than the actual sample.
Conclusion and Recommendations
The selection of an analytical standard for a genotoxic impurity like this compound is a critical decision that directly impacts the reliability of safety assessments for pharmaceutical products. This guide demonstrates a clear correlation between the quality tier of a standard and its analytical performance.
-
For applications demanding the highest level of accuracy and precision, such as reference method development, validation, and the analysis of critical samples, the use of a Primary Pharmacopeial Standard (Standard A) is strongly recommended. Its superior performance justifies the higher cost by minimizing analytical uncertainty.
-
For routine quality control and monitoring where a high degree of reliability is still necessary, a Certified Reference Material from a major supplier (Standard B) offers a balanced combination of performance and cost-effectiveness.
-
An Analytical Standard Grade (Standard C) may be suitable for preliminary research or less critical applications where a higher degree of measurement uncertainty is acceptable. However, users must be aware of its potential for lower accuracy and precision and the associated risks in a regulated environment.
Ultimately, the choice of standard should be based on a risk assessment that considers the criticality of the analysis and the regulatory requirements. It is imperative for laboratories to perform their own internal qualification of analytical standards, following a robust protocol similar to the one outlined in this guide, to ensure the integrity of their analytical data.
References
-
United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[Link][11][12][13][14][15]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Guideline M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[Link][1][2][3][4][16]
-
European Medicines Agency (EMA). Scientific guideline: ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[Link][2]
-
ResearchGate. Combining accuracy and precision of traceable standards to estimate uncertainties in trace element content measurements.[Link][8]
-
United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[Link][17][18]
-
Labcompare. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.[Link][19]
-
National Institutes of Health (NIH). Accuracy in Analysis: The Role of Standard Reference Materials.[Link][20]
-
Fiveable. Accuracy, precision, and error analysis | Analytical Chemistry Class Notes.[Link][9]
-
Portable Spectral Services. Precision and Accuracy.[Link][10]
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A Senior Application Scientist's Guide to the Analysis of Bis(1,3-Dichloroisopropyl) Ether in Certified Reference Materials
For researchers, analytical chemists, and quality control professionals, the accurate quantification of chemical standards is the bedrock of reliable data. This guide provides an in-depth analysis of methodologies for Bis(1,3-Dichloroisopropyl) Ether (BCIP), focusing on the use of Certified Reference Materials (CRMs). We will explore the nuances of selecting an analytical technique, developing a robust protocol, and interpreting the data with the scientific rigor required in regulated environments and advanced research.
The Isomer Challenge: Defining the Target Analyte
Before embarking on any analytical workflow, it is crucial to address a point of significant historical confusion surrounding dichloroisopropyl ethers. The name "bis(2-chloroisopropyl) ether" has been inconsistently applied in literature and even in regulatory documents, often referring to the compound bis(2-chloro-1-methylethyl) ether (CASRN 108-60-1) .[1] This specific isomer is listed as a priority pollutant by the U.S. Environmental Protection Agency (EPA) and is the target analyte in established methods like EPA 625 and 8270.[2][3]
The subject of this guide, This compound (CASRN 59440-89-0) , is a distinct chemical entity.[4] While CRMs for this specific isomer are commercially available, it is critical for analysts to recognize that most historical performance data and regulatory limits have been developed for its isomer, CASRN 108-60-1.[1] This guide will proceed with the analysis of this compound, but will leverage performance data from its well-studied isomer as a scientifically sound proxy to compare analytical techniques, a common practice when data for a specific isomer is limited.
Certified Reference Materials: The Foundation of Quantitation
The starting point for any quantitative analysis is a high-purity, certified reference material. For this compound, CRMs are typically supplied as a neat material—a pure chemical substance.[4]
Available CRM Formats:
-
Neat Standard: A vial containing a precise mass of the pure compound (e.g., 10 mg, 100 mg). This format offers flexibility for creating stock solutions at any desired concentration. Suppliers like LGC Standards provide neat materials where the mass is indicated with high precision on a certificate of analysis.[4]
-
Solution Standard: While less common for this specific isomer, some suppliers offer related compounds in solution (e.g., 50 µg/mL in Acetonitrile). These are convenient for direct use but offer less flexibility.
The choice of a neat CRM is often preferred in a research or method development setting as it allows the analyst full control over the preparation of stock and working standards in a desired solvent.
Analytical Methodology: A Comparative Analysis of GC-ECD and GC-MS
Gas Chromatography (GC) is the premier technique for the analysis of semi-volatile compounds like BCIP. The choice of detector, however, is a critical decision that impacts sensitivity, selectivity, and confirmatory power. The two most viable options are the Electron Capture Detector (ECD) and the Mass Spectrometer (MS).
The Case for Gas Chromatography-Electron Capture Detection (GC-ECD)
The ECD is renowned for its exceptional sensitivity to electronegative compounds, particularly those containing halogens.[5] Given that BCIP contains four chlorine atoms per molecule, GC-ECD is an inherently suitable technique for trace-level detection.
Strengths:
-
Exceptional Sensitivity: ECD can achieve extremely low limits of detection (LOD) for halogenated compounds, often in the low picogram range on-column.[5]
-
Cost-Effectiveness: GC-ECD systems are generally less expensive to acquire and maintain than GC-MS systems.
Limitations:
-
Limited Selectivity: The ECD responds to any electrophilic compound. This can lead to co-eluting interferences from other halogenated species in a complex matrix, potentially causing false positives.[6]
-
No Structural Confirmation: The detector provides a response based on electron affinity but yields no structural information. Identification is based solely on retention time, which is not unique.
The Case for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a higher level of confidence in analytical results by coupling the chromatographic separation of GC with the detection power of MS, which separates ions based on their mass-to-charge ratio.
Strengths:
-
High Selectivity and Confirmation: By monitoring for specific ions characteristic of BCIP, particularly its molecular ion and key fragment ions, matrix interferences can be effectively eliminated. The resulting mass spectrum serves as a chemical fingerprint, providing unequivocal identification of the analyte.[7]
-
Versatility: A GC-MS system can be used to analyze a much broader range of compounds than a specialized GC-ECD system.
Limitations:
-
Sensitivity Considerations: While modern GC-MS systems are highly sensitive, for certain polyhalogenated compounds, a specialized detector like the ECD may offer a lower absolute detection limit.[7][8]
-
Higher Cost and Complexity: GC-MS instruments are more expensive and require a higher level of operator expertise for tuning, maintenance, and data interpretation.
Performance Data Comparison
To provide a quantitative comparison, we will use performance data established for the regulated isomer, bis(2-chloro-1-methylethyl) ether, as a proxy. This data illustrates the typical performance characteristics an analyst can expect when choosing between these two powerful techniques.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Electron Capture (GC-ECD) | Rationale & Causality |
| Principle | Separation by m/z ratio; provides structural data. | Detects compounds that capture thermal electrons. | MS provides definitive identification; ECD provides a highly sensitive but non-specific response. |
| Selectivity | Very High (monitoring specific ions). | Moderate (selective for electrophilic compounds). | MS can easily distinguish the target analyte from matrix interference, reducing the chance of false positives.[6] |
| Limit of Detection (LOD) | Good (e.g., 0.8 µg/L in water via EPA Method 625).[3] | Excellent (typically lower than MS for polyhalogenated compounds). | The high electron affinity of the four chlorine atoms in BCIP results in a very strong response on an ECD.[5] |
| Confidence in ID | High (mass spectrum confirmation). | Low (retention time match only). | A mass spectrum match provides near-certain identification, which is critical for confirmatory analysis. |
| Linear Range | Wide. | Narrower than MS; can be prone to saturation.[5] | The ECD's response can become non-linear at higher concentrations, requiring more careful calibration. |
| Robustness | High; less susceptible to matrix contamination. | Susceptible to contamination, which can affect baseline and sensitivity. | The selectivity of MS makes it less prone to signal drift caused by non-target compounds in the sample. |
| Recommendation | Confirmatory Analysis & Complex Matrices. | High-Throughput Screening & Trace-Level Quantification. | Use GC-MS when absolute certainty of identification is required. Use GC-ECD for rapid screening of many samples for the presence of the analyte at very low levels. |
Experimental Protocols: From Neat CRM to Final Result
A robust protocol is a self-validating system. The following sections provide detailed, step-by-step methodologies for the preparation of standards and their analysis by GC-MS, which is recommended for definitive, defensible data.
Workflow Overview
The entire process, from receiving the CRM to generating a final report, can be visualized as a logical sequence of steps, each with critical quality control checks.
Caption: High-level workflow for BCIP analysis.
Protocol 1: Preparation of Calibration Standards from a Neat CRM
This protocol details the gravimetric preparation of a stock solution and subsequent volumetric preparation of working standards. Gravimetric preparation, as endorsed by NIST, minimizes uncertainties associated with volumetric glassware.[9][10]
Materials:
-
This compound CRM (e.g., 10 mg vial)
-
Methanol or Isooctane (GC-grade or higher)
-
Analytical balance (readable to 0.01 mg)
-
10 mL Class A volumetric flask
-
Calibrated microliter syringes or Class A volumetric pipettes
-
2 mL autosampler vials with PTFE-lined caps
Procedure:
-
Stock Solution Preparation (1000 µg/mL): a. Allow the neat CRM vial to equilibrate to room temperature before opening to prevent condensation. b. Tare the analytical balance. Carefully transfer the entire content of the CRM vial (e.g., nominal 10 mg) into a clean, tared 10 mL Class A volumetric flask. c. Record the exact mass of the transferred CRM (m_CRM) to four decimal places (e.g., 0.0102 g). d. Add a small amount of solvent (e.g., ~5 mL methanol) to the flask and gently swirl to dissolve the CRM completely. e. Once dissolved, fill the flask to the calibration mark with the solvent. Stopper and invert the flask 15-20 times to ensure homogeneity. f. Calculate the precise concentration of the stock solution: Concentration (µg/mL) = (m_CRM [g] * Purity [%] / 100) / 10 [mL] * 1,000,000 [µg/g] (Assume purity is 99.9% unless stated otherwise on the certificate). g. Label this as "BCIP Stock Solution" with the calculated concentration and date. Store at 4°C in the dark.
-
Working Calibration Standards Preparation (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL): a. Label five 10 mL Class A volumetric flasks for each calibration level. b. Using a calibrated microliter syringe, transfer the calculated volume of the 1000 µg/mL stock solution into each flask according to the equation: C1V1 = C2V2. c. Dilute each flask to the 10 mL mark with the solvent. Stopper and invert to mix thoroughly. d. Transfer aliquots of each final solution into labeled 2 mL autosampler vials.
Caption: Standard preparation logical flow.
Protocol 2: GC-MS Instrumental Analysis
This protocol provides typical starting parameters for a GC-MS system. These should be optimized for your specific instrument and column.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (Single or Triple Quadrupole)
-
GC Column: Mid-polarity column, e.g., DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness)
Parameters:
| Parameter | Setting | Rationale |
| Injector | Splitless, 250°C | Ensures efficient transfer of the semi-volatile analyte onto the column without discrimination. |
| Injection Vol. | 1 µL | Standard volume; can be adjusted based on sensitivity needs. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 50°C (hold 1 min), then 15°C/min to 280°C (hold 5 min) | Provides good separation of semi-volatile compounds from solvent and potential contaminants. |
| MS Source Temp. | 230°C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150°C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Full Scan (m/z 45-300) & SIM | Full scan for initial identification and peak purity checks. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitation. |
| SIM Ions | To be determined from a full-scan spectrum of a standard. Target characteristic ions (e.g., molecular ion and major fragments). | SIM mode dramatically increases the signal-to-noise ratio by focusing the detector on only the ions of interest. |
Conclusion: Selecting the Right Tool for the Job
The accurate analysis of this compound from certified reference materials is a multi-step process that demands careful attention to detail, from understanding the specific chemical isomer to selecting the appropriate analytical hardware.
-
For high-throughput screening or when the lowest possible detection limits are required , GC-ECD is a powerful and cost-effective tool. Its sensitivity to the four chlorine atoms in the BCIP molecule is a distinct advantage.
-
For method development, confirmatory analysis, and work in complex matrices , GC-MS is the unequivocal choice. Its superior selectivity and ability to provide structural confirmation deliver legally defensible data and a higher degree of scientific certainty.
By implementing the detailed protocols for standard preparation and instrumental analysis outlined in this guide, researchers and analysts can establish a self-validating and robust workflow, ensuring that their quantitative results are built upon a foundation of accuracy, precision, and scientific integrity.
References
-
Is That Really bis (2-chloroisopropyl) ether: Potential Issues for EPA Methods 625 and 8270. (2015). Restek. [Link]
-
bis(2-Chloro-1-methylethyl) ether. (n.d.). PubChem. [Link]
-
Preparation of Calibration Solutions. (2001). Journal of Research of the National Institute of Standards and Technology. [Link]
-
Example A1: Preparation of a Calibration Standard. (2012). Eurachem. [Link]
-
Neat Standard Reference Materials. (n.d.). Labsert. [Link]
-
Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. (2014). U.S. Environmental Protection Agency. [Link]
-
Sander, L. & Schantz, M. (2017). Preparation of Calibration Solutions. National Institute of Standards and Technology. [Link]
-
Connelly, A. (2017). Preparation of calibration standards. WordPress. [Link]
-
bis(2-chloroisopropyl) ether. (n.d.). PubChem. [Link]
-
Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases. (2024). Taylor & Francis Online. [Link]
-
A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (n.d.). Restek. [Link]
-
Clarification of the relationship between bis(2-chloro-1-methylethyl) ether (CASRN 108-60-1). (n.d.). Regulations.gov. [Link]
-
GC/MS Application Note. (n.d.). PAL Product Finder. [Link]
-
A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. (2007). PubMed. [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
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- 10. Preparation of Calibration Solutions | NIST [nist.gov]
A Comparative Guide to Method Detection Limit (MDL) Studies for Bis(1,3-Dichloroisopropyl) Ether
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical data at trace levels is paramount. The Method Detection Limit (MDL) is a critical parameter that defines the lowest concentration of an analyte that can be confidently distinguished from background noise.[1][2][3] This guide provides a comprehensive comparison of two robust analytical methodologies for determining the MDL of Bis(1,3-Dichloroisopropyl) Ether, a halogenated ether of potential environmental and toxicological interest.
This document will delve into the practical and theoretical considerations of conducting an MDL study for this specific analyte, comparing Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS). The experimental protocols, data analysis, and the rationale behind the methodological choices are detailed to provide a self-validating framework for your laboratory's analytical procedures.
Understanding the Method Detection Limit (MDL)
The U.S. Environmental Protection Agency (EPA) defines the MDL as "the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results."[1][3] An MDL study is not merely a statistical exercise; it is a holistic evaluation of the entire analytical process, from sample preparation to instrumental analysis.[1]
The procedure involves the analysis of a minimum of seven replicate samples spiked at a concentration one to five times the estimated MDL.[2] The standard deviation of these measurements is then used to calculate the MDL. The inclusion of method blanks in the MDL determination, as emphasized in the EPA's revised procedures, is crucial to account for any background contamination that could lead to false positives.[3][4]
Comparative Analytical Methodologies
The selection of an appropriate analytical technique is the cornerstone of a reliable MDL study. For a chlorinated compound such as this compound, both GC-ECD and GC-MS present viable options, each with distinct advantages and limitations.
-
Gas Chromatography with Electron Capture Detection (GC-ECD): This technique is highly sensitive to electrophilic compounds, particularly halogenated molecules.[5][6] The ECD's selectivity makes it an excellent choice for trace-level analysis in complex matrices where interferences from non-halogenated compounds can be problematic.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers superior selectivity and confirmatory analysis capabilities. By monitoring specific ion fragments of the target analyte, GC-MS can provide unambiguous identification, which is particularly valuable when dealing with complex samples or when regulatory submission requires definitive proof of identity.
Experimental Workflow for MDL Determination
The following diagram illustrates the general workflow for conducting an MDL study for this compound using either GC-ECD or GC-MS.
Caption: Workflow for MDL determination of this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with built-in quality control checks to ensure the integrity of the MDL determination.
Protocol 1: MDL Determination by GC-ECD
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a micro-Electron Capture Detector (µECD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode at 250°C.
-
Oven Program: Initial temperature 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Makeup Gas: Nitrogen at 30 mL/min.
-
Detector Temperature: 300°C.
2. Sample Preparation:
-
Spiked Samples: Prepare a stock solution of this compound in methanol. Based on an estimated MDL of 0.5 µg/L, prepare a spiking solution to fortify reagent water to a final concentration of 1.0 µg/L. Prepare at least seven 100 mL aliquots.
-
Method Blanks: Prepare at least seven 100 mL aliquots of reagent water.
-
Extraction: Perform a liquid-liquid extraction on all spiked samples and method blanks using dichloromethane.
3. Analysis and Data Processing:
-
Analyze the extracts by GC-ECD.
-
Quantify the concentration of this compound in each replicate.
Protocol 2: MDL Determination by GC-MS
1. Instrumentation and Conditions:
-
Gas Chromatograph-Mass Spectrometer: Agilent 8890 GC coupled to a 5977B MSD or equivalent.
-
Column and GC conditions: Same as GC-ECD protocol.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MSD Transfer Line Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for this compound (e.g., m/z 75, 122, 156 - hypothetical, to be determined from a full scan mass spectrum of the standard).
2. Sample Preparation:
-
Follow the same procedure as for the GC-ECD protocol.
3. Analysis and Data Processing:
-
Analyze the extracts by GC-MS in SIM mode.
-
Quantify the concentration of this compound in each replicate based on the primary quantitation ion.
Comparative Data and MDL Calculation
To illustrate the comparison, a hypothetical dataset for the analysis of eight replicate spiked samples (at 1.0 µg/L) and eight method blanks is presented below.
| Replicate | GC-ECD Measured Conc. (µg/L) | GC-MS Measured Conc. (µg/L) | Method Blank (GC-ECD) (µg/L) | Method Blank (GC-MS) (µg/L) |
| 1 | 1.05 | 1.02 | 0.03 | 0.01 |
| 2 | 0.98 | 0.99 | 0.00 | 0.00 |
| 3 | 1.10 | 1.05 | 0.05 | 0.02 |
| 4 | 0.95 | 0.97 | 0.01 | 0.00 |
| 5 | 1.02 | 1.01 | 0.00 | 0.00 |
| 6 | 1.12 | 1.08 | 0.04 | 0.01 |
| 7 | 0.99 | 0.98 | 0.02 | 0.00 |
| 8 | 1.07 | 1.04 | 0.03 | 0.01 |
| Std. Dev. (S) | 0.063 | 0.038 | 0.019 | 0.007 |
MDL Calculation:
The MDL is calculated using the following formula:
MDL = t(n-1, 1-α=0.99) * S
Where:
-
t(n-1, 1-α=0.99) is the Student's t-value for a 99% confidence level and n-1 degrees of freedom. For n=8, the t-value is 2.998.
-
S is the standard deviation of the replicate measurements.
Calculated MDLs:
| Parameter | GC-ECD | GC-MS |
| MDLs (from spiked samples) | 2.998 * 0.063 = 0.189 µg/L | 2.998 * 0.038 = 0.114 µg/L |
| MDLb (from method blanks) | 2.998 * 0.019 = 0.057 µg/L | 2.998 * 0.007 = 0.021 µg/L |
| Final MDL (higher of MDLs and MDLb) | 0.189 µg/L | 0.114 µg/L |
Discussion and Recommendations
The hypothetical results indicate that GC-MS provides a lower MDL for this compound compared to GC-ECD. This is primarily due to the superior signal-to-noise ratio achievable with SIM mode, which effectively filters out background interferences.
-
For routine monitoring and high-throughput screening, where cost-effectiveness is a major consideration, GC-ECD may be a suitable choice, provided the sample matrix is relatively clean. Its high sensitivity to halogenated compounds is a significant advantage.
-
For regulatory compliance, confirmatory analysis, and research involving complex matrices, the specificity and lower detection limits of GC-MS are highly recommended. The ability to provide definitive identification of the analyte adds a layer of confidence to the data that is often indispensable.
It is imperative that each laboratory performs its own MDL study to determine the performance of its specific methods and instrumentation. The MDL should be re-evaluated annually or whenever significant changes are made to the analytical procedure.
References
-
U.S. Environmental Protection Agency. (2016). Definition and Procedure for the Determination of the Method Detection Limit, Revision 2. Washington, DC: U.S. EPA. [Link]
-
U.S. Geological Survey. (1999). The Method Detection Limit Procedure of the U.S. Environmental Protection Agency - Open File Report 99-193. [Link]
-
Journal of Testing and Evaluation. (2024). The EPA MDL Procedure – Then and Now. [Link]
-
U.S. Environmental Protection Agency. Method Detection Limit - Frequent Questions. [Link]
-
U.S. Environmental Protection Agency. Procedures for Detection and Quantitation - Documents. [Link]
-
Drawell. What are Different Types of Detectors Used in Gas Chromatography and How to Choose Right One. [Link]
-
Phenomenex. Exploring the Various Types of Detectors Used in Gas Chromatography. [Link]
-
Davidson Analytical Services. Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. [Link]
-
U.S. Environmental Protection Agency. (1984). Method 611: Haloethers. [Link]
-
U.S. Environmental Protection Agency. Method 8111: Haloethers by Gas Chromatography. [Link]
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Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Data Gap for Bis(1,3-Dichloroisopropyl) Ether
This compound (CAS 59440-89-0) is a halogenated ether whose toxicological profile is not extensively documented in publicly accessible literature.[1][2] This guide addresses this critical information gap by providing a comparative toxicological analysis. Due to the scarcity of direct data, we will leverage a scientifically grounded approach by examining the toxicity of closely related and well-studied chloroalkyl ethers.
The primary comparators selected for this analysis are:
-
Bis(2-chloro-1-methylethyl) ether (BCMEE) , also known as Dichloroisopropyl ether (DCIP) (CAS 108-60-1): An isomer of our target compound, offering the closest structural analogy.[3][4][5][6][7][8][9][10][11][12]
-
Bis(2-chloroethyl) ether (BCEE) (CAS 111-44-4): A structurally similar ether with a straight-chain alkyl group, classified as a probable human carcinogen.[13][14][15][16][17][18]
By synthesizing the data from these surrogates, this guide provides a robust framework for understanding the potential hazards of this compound, informing safe handling procedures and directing future toxicological assessments.
Section 1: Chemical Profiles and Structural Comparison
The toxicity of a chemical is intrinsically linked to its structure. The arrangement of chloro-alkyl groups around the central ether linkage dictates metabolic pathways, reactivity, and interaction with biological targets. The diagram below illustrates the structural distinctions between our target compound and its selected comparators.
Caption: Chemical structures of the target and comparator compounds.
The key difference between this compound and its isomer DCIP lies in the position of the chlorine atoms on the propyl chains. In the target compound, both propyl groups are chlorinated at the 1 and 3 positions, resulting in a tetrachlorinated molecule. In contrast, DCIP is dichlorinated. This higher degree of chlorination in the target compound suggests it may exhibit different, potentially more pronounced, toxicological properties.
Section 2: Comparative Toxicity Analysis
This section synthesizes acute toxicity, irritation, target organ effects, and carcinogenicity data for the comparator compounds to build a predictive profile for this compound.
Acute Toxicity
Acute toxicity data provides insight into the immediate danger posed by a substance upon short-term exposure. Both BCEE and DCIP demonstrate significant acute toxicity via oral and inhalation routes.
| Compound | Route | Species | LD50 / LC50 Value | Reference(s) |
| Bis(2-chloro-1-methylethyl) Ether (DCIP) | Oral | Rat | 240 mg/kg | [3][4][7] |
| Inhalation | Rat | 700 ppm (5-hr exposure, fatal) | [3][6] | |
| Bis(2-chloroethyl) Ether (BCEE) | Oral | Various | 75 - 136 mg/kg | [16] |
| Inhalation | Rat | 20 ppm (4-hr exposure) | [16] |
Expert Interpretation: The data indicates that BCEE is acutely more toxic than DCIP. The oral LD50 values for both compounds place them in the "Toxic" category. Given that this compound is more heavily chlorinated, it is plausible that its acute toxicity could be comparable to or greater than that of DCIP. All three compounds should be handled with stringent safety measures to prevent ingestion or inhalation.
Irritation Potential
Halogenated ethers are known to be irritants.
-
Bis(2-chloro-1-methylethyl) Ether (DCIP): Causes irritation of the eyes and upper respiratory tract upon inhalation.[3][6][19] It is not considered a primary skin irritant but can defat the skin, leading to dryness or cracking, and can be absorbed dermally in sufficient quantities to cause systemic toxicity.[6][9][12]
-
Bis(2-chloroethyl) Ether (BCEE): Is a severe irritant to the eyes, nose, throat, skin, and lungs.[13][14][15]
Expert Interpretation: The evidence strongly suggests that this compound will be an irritant, particularly to the respiratory tract and eyes. Dermal contact should be avoided not only due to potential irritation but also because of the risk of systemic absorption.
Target Organ Toxicity
Repeated or significant exposure to these ethers results in damage to specific organs.
-
Bis(2-chloro-1-methylethyl) Ether (DCIP): The primary target organs are the liver and kidneys .[19][12] Animal studies show effects such as increased organ weight and congestion.[5][6]
-
Bis(2-chloroethyl) Ether (BCEE): The liver is the principal target organ, with animal studies demonstrating the development of liver tumors after long-term exposure.[13][15]
-
Broader Context (Halogenated Anesthetics): The wider class of halogenated ethers, particularly those used in anesthesia like halothane, is well-known for potential hepatotoxicity, which is often linked to their metabolism.[20][21][22]
Expert Interpretation: There is a clear and consistent pattern of hepatotoxicity and nephrotoxicity among related chloroalkyl ethers. It is highly probable that the liver and kidneys are also primary target organs for this compound. The causality is likely linked to metabolic activation within these organs.
Carcinogenicity and Genotoxicity
The potential to cause cancer or genetic mutations is a critical toxicological endpoint. The two comparator compounds have differing classifications.
| Compound | IARC Classification | U.S. EPA Classification | Genotoxicity Summary | Reference(s) |
| Bis(2-chloro-1-methylethyl) Ether (DCIP) | Group 3 | Not Classified | Mutagenic in some bacterial strains (S. typhimurium), but in vivo and other in vitro assays were negative. | [3][5][6] |
| Bis(2-chloroethyl) Ether (BCEE) | Not Evaluated | Group B2 (Probable Human Carcinogen) | - | [13][14][15] |
Expert Interpretation: The structural alert for carcinogenicity is significant within this chemical class. BCEE's classification as a probable human carcinogen is based on compelling animal evidence (liver tumors).[13][15] While DCIP has weaker evidence of carcinogenicity, it is not entirely benign.[5] Given the structural similarities and the known carcinogenicity of related compounds like 1,3-dichloro-2-propanol (a potential metabolite), this compound should be treated as a potential carcinogen until proven otherwise.[23]
Section 3: Mechanistic Insights & Causality
The toxicity of chloroalkyl ethers is not caused by the parent compound alone but by its metabolic products. The liver, being the primary site of metabolism, is often the primary target organ.
Causality of Toxicity: Metabolism, particularly via cytochrome P450 (CYP) enzymes, can lead to the formation of reactive intermediates. For DCIP, identified metabolites include propylene oxide, a known animal carcinogen.[6] This bioactivation can lead to cellular damage through several mechanisms:
-
Covalent Binding: Reactive metabolites can bind to essential macromolecules like DNA, RNA, and proteins, disrupting cellular function and potentially initiating carcinogenesis.
-
Oxidative Stress: The metabolic process can generate reactive oxygen species (ROS), leading to lipid peroxidation, mitochondrial damage, and apoptosis.
-
Immunoallergic Reactions: As seen with some halogenated anesthetics, metabolites can act as haptens, forming protein adducts that trigger an immune response against the host's own cells, particularly hepatocytes.[21]
Caption: Proposed metabolic pathway for dichloroisopropyl ether toxicity.
Section 4: Recommended Experimental Protocols for Toxicological Assessment
To address the data gap for this compound, the following validated experimental workflows are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a quantitative measure of a chemical's ability to induce cell death. It is a foundational, cost-effective screening tool.
Methodology:
-
Cell Culture: Seed human hepatocytes (e.g., HepG2 cells) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to achieve final concentrations ranging from 0.1 µM to 1000 µM.
-
Exposure: Remove the culture medium and replace it with a medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells. Incubate for 24 or 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Bacterial Reverse Mutation Assay (Ames Test)
This protocol is the gold standard for assessing the mutagenic potential of a chemical. It is a required test for regulatory submissions.
Methodology:
-
Strain Selection: Use several histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation.
-
Metabolic Activation (S9 Mix): Prepare a rat liver homogenate (S9 fraction) to simulate mammalian metabolism. The test will be run in parallel with and without the S9 mix to distinguish between direct-acting mutagens and those requiring bioactivation.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto a minimal glucose agar plate (which lacks histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation can synthesize their own histidine and grow.
-
Analysis: A positive result is a dose-dependent increase in the number of revertant colonies compared to the negative control (vehicle only). A two-fold or greater increase is typically considered significant.
Caption: Experimental workflow for the Ames test (mutagenicity).
Conclusion
While direct toxicological data for This compound is critically lacking, a comparative analysis of its isomer, DCIP, and its structural analogue, BCEE, provides a strong basis for a preliminary hazard assessment. The evidence strongly suggests that this compound should be handled as a substance with moderate to high acute toxicity , a significant potential for irritation to the skin, eyes, and respiratory tract, and a high probability of inducing hepato- and nephrotoxicity upon repeated exposure.
Furthermore, given the carcinogenicity of BCEE and the mutagenic potential of DCIP in some test systems, this compound must be considered a potential carcinogen and mutagen . The experimental protocols outlined in this guide offer a clear pathway to generating the empirical data needed to definitively characterize its toxicological profile and establish appropriate safety guidelines.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bis(1,3-Dichloroisopropyl) Ether
For researchers and drug development professionals, the integrity of scientific work is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Bis(1,3-Dichloroisopropyl) Ether (CAS No: 59440-89-0), a halogenated ether that requires careful handling due to its hazardous properties.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, it is crucial to comprehend the inherent risks associated with this compound. This colorless to brown oily liquid is a combustible substance that is toxic if swallowed and harmful if inhaled.[1][2] It can cause skin and serious eye irritation.[3][4]
A significant, and often underestimated, danger is its potential to form explosive peroxides upon prolonged contact with air.[5][6] This reactivity necessitates specific storage and handling precautions, which directly influence the disposal workflow. The substance also reacts with halogens, strong acids, and strong oxidants.[5] Upon combustion, it decomposes to produce toxic and irritating fumes, including hydrochloric acid and phosgene gas.[5][6]
Key Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C6H10Cl4O | [7] |
| Molecular Weight | 239.96 g/mol | [7] |
| Flash Point | 85°C (185°F) (open cup) | [5] |
| Boiling Point | 187°C (369°F) | [6] |
| Specific Gravity | 1.1122 at 20°C (68°F) | [6] |
Pre-Disposal: Containment and Labeling
Proper containment and labeling are the foundational steps of safe chemical waste management. These actions prevent accidental exposure and ensure that hazardous waste is correctly identified for disposal.
Step-by-Step Pre-Disposal Protocol:
-
Select Appropriate Waste Containers: Use only chemically resistant containers designated for halogenated organic waste. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.
-
Segregate Waste Streams: Do not mix this compound with other waste streams, particularly incompatible materials like strong acids or oxidizers.[5] It should be collected in a dedicated container for halogenated organic compounds.
-
Accurate and Detailed Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "59440-89-0"
-
The words "Hazardous Waste"
-
An accurate estimation of the volume or mass of the waste
-
The date the waste was first added to the container
-
The appropriate hazard pictograms (e.g., skull and crossbones for toxicity, flame for combustible)
-
-
Secure Storage: Store the labeled waste container in a designated, well-ventilated satellite accumulation area.[1] The storage area should be cool, dark, and away from sources of ignition.[5] Ensure secondary containment is in place to capture any potential leaks.
Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by federal and local regulations. As a halogenated organic compound, it is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). The U.S. Environmental Protection Agency (EPA) has assigned it the hazardous waste code U027 .[8][9][10] If it is a spent solvent, it may also fall under the F002 waste code for spent halogenated solvents.[8][9][10]
Disposal Protocol:
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical hygiene plan and waste disposal procedures.[11][12] Your Environmental Health and Safety (EHS) department is the primary resource for guidance on waste management.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the waste container. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
Documentation: Maintain a detailed record of the waste, including the amount, date of generation, and date of disposal. This documentation is crucial for regulatory compliance.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Managing Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Control Ignition Sources: As a combustible liquid, remove all sources of ignition from the area.[1]
-
Ventilate: Increase ventilation to the area, if it is safe to do so.
-
Contain the Spill: For small spills, use an inert absorbent material such as sand or vermiculite to contain the liquid.[5] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Seek Medical Attention: If there is any personal contact with the chemical, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.
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A Comprehensive Guide to the Safe Handling of Bis(1,3-Dichloroisopropyl) Ether: Personal Protective Equipment, Operational Protocols, and Disposal
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Bis(1,3-Dichloroisopropyl) Ether (CAS No: 59440-89-0). The following protocols are designed to ensure the highest level of safety by providing a self-validating system of procedures grounded in established safety science.
Understanding the Core Risks of this compound
This compound is a chlorinated ether that presents multiple hazards requiring stringent control measures. A thorough understanding of these risks is fundamental to implementing effective safety protocols.
-
Primary Hazards: This compound is known to cause skin and serious eye irritation.[1] Inhalation may lead to drowsiness or dizziness.[1] It is also harmful to aquatic life with long-lasting effects.[1]
-
Peroxide Formation: A critical and often underestimated hazard is its potential to form explosive peroxides upon exposure to air and light.[2][3] These peroxides can detonate when subjected to heat, friction, or shock, particularly during processes like distillation where they can become concentrated.[2]
-
Combustibility: This chemical is a combustible liquid and gives off irritating or toxic fumes in a fire.[3]
Due to these inherent risks, a multi-layered approach to safety, beginning with the correct selection and use of Personal Protective Equipment (PPE), is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item but a critical risk mitigation strategy. Each component is chosen to counteract a specific hazard presented by this compound.
Glove Selection: A Material-Specific Approach
Standard laboratory gloves are often insufficient for protection against chlorinated ethers. The choice of glove material must be based on chemical compatibility data to prevent permeation and degradation.
| Glove Material | Recommendation for this compound | Rationale |
| Viton™ | Highly Recommended | Viton™ gloves offer excellent resistance to chlorinated compounds and are the preferred choice for prolonged contact. |
| Butyl Rubber | Acceptable Alternative | Provides good resistance to a wide range of chemicals, including some chlorinated ethers. |
| Nitrile | Not Recommended for Prolonged Use | Nitrile gloves offer poor resistance to ethers and should only be considered for incidental splash protection, with immediate replacement upon contact.[4] |
| Latex | Not Recommended | Latex provides poor protection against most organic solvents, including ethers. |
Protocol for Glove Use:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking.
-
Double Gloving: When handling significant quantities or for prolonged procedures, consider wearing two pairs of gloves (e.g., a lighter nitrile glove under a heavier Viton™ or butyl rubber glove) for added protection.
-
Immediate Replacement: If a glove is splashed or contact with the chemical is suspected, remove and replace it immediately.
-
Proper Removal: Remove gloves without touching the outer contaminated surface with bare skin.
Respiratory Protection: Safeguarding Against Inhalation
Given that this compound vapors can cause drowsiness or dizziness, respiratory protection is crucial, especially when working outside of a certified chemical fume hood or in poorly ventilated areas.
Recommended Respiratory Protection:
-
Respirator Type: An air-purifying respirator (APR) equipped with the appropriate cartridges.
-
Cartridge Type: Use organic vapor (OV) cartridges . The NIOSH color code for organic vapor cartridges is black .[5][6] In environments where particulates may also be present, a combination cartridge with a P100 particulate filter (magenta) should be used.[6]
-
Fit Testing: A proper fit is essential for the respirator to be effective. All users of tight-fitting respirators must be fit-tested annually as per OSHA regulations (29 CFR 1910.134).
Eye and Face Protection: Preventing Ocular Exposure
Direct contact with this compound can cause serious eye irritation.[1]
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards.
-
Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.
Protective Clothing: Minimizing Skin Contact
To prevent skin irritation and potential absorption, appropriate protective clothing is required.
-
Laboratory Coat: A standard lab coat is the minimum requirement.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron made of a material like neoprene or PVC should be worn over the lab coat.
-
Full-Body Suit: In cases of large-scale handling or emergency response, a disposable chemical-resistant suit (e.g., Tyvek®) may be necessary.
-
Footwear: Closed-toe shoes are mandatory. For extensive handling, chemical-resistant shoe covers should be considered.
Operational Plan: A Step-by-Step Workflow for Safe Handling
Pre-Handling Protocol
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood.
-
Peroxide Check: Before use, especially with previously opened containers, test for the presence of peroxides.
Protocol for Peroxide Testing (Potassium Iodide Method): [2][7]
-
In a chemical fume hood, add 1 mL of the this compound to a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.[7]
-
A pale yellow color indicates a low concentration of peroxides, while a bright yellow or brown color suggests a hazardous concentration.[7]
-
If the concentration is high, the material should be decontaminated or disposed of as hazardous waste. Do not attempt to distill or evaporate a solution with high peroxide levels.[2]
-
-
PPE Donning Sequence:
-
Don lab coat and any additional protective clothing.
-
Put on respirator.
-
Don eye and face protection.
-
Put on gloves, ensuring they overlap the cuffs of the lab coat.
-
During Handling
-
Minimize Quantities: Use the smallest amount of the chemical necessary for the procedure.
-
Maintain Ventilation: Ensure the chemical fume hood is operating correctly.
-
Avoid Incompatible Materials: Keep away from halogens, strong acids, and strong oxidants.[3]
-
Spill Management: Have a chemical spill kit readily available. In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[3]
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical final step to ensure safety and environmental protection. All materials that have come into contact with this compound must be treated as hazardous waste.
Decontamination of Equipment and Surfaces
-
Initial Wipe-Down: Using a compatible absorbent material, wipe down all surfaces and equipment that may have come into contact with the chemical.
-
Solvent Wash: Wash contaminated surfaces and equipment with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Final Rinse: For glassware and non-sensitive equipment, a final rinse with deionized water is recommended.
PPE Doffing and Disposal
-
Glove Removal: The outer pair of gloves (if double-gloving) should be removed first and disposed of in a designated hazardous waste container.
-
Protective Clothing: Remove the lab coat or apron by rolling it away from the body to avoid contaminating personal clothing.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respirator: The respirator should be removed last.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Waste Segregation and Disposal
-
Waste Streams: Segregate waste into the following categories:
-
Liquid Waste: Unused or waste this compound and solvent rinses.
-
Solid Waste: Contaminated gloves, absorbent materials, and disposable labware.
-
-
Containerization:
-
Use clearly labeled, compatible, and sealed containers for each waste stream.
-
Label containers as "Hazardous Waste" and list the chemical constituents, including "this compound".
-
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.[8]
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- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
